Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOIHBLVUIGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, integrating various analytical techniques to build a cohesive and validated structural assignment. The bicyclo[2.2.2]octane framework is a rigid and stereochemically complex scaffold that is valuable in pharmaceutical synthesis and asymmetric catalysis.[1] The precise characterization of molecules built on this framework is a critical quality control step to ensure structural integrity and purity.[2]
The molecular formula of the target compound is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol .[1][3]
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial step in any structural elucidation workflow is to confirm the molecular weight and identify key functional groups. This provides the fundamental pieces of the puzzle that will be assembled using more detailed spectroscopic methods.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Insights
Mass spectrometry is indispensable for confirming the molecular weight and can offer initial structural clues through fragmentation analysis.[2] Electrospray Ionization (ESI) is a preferred soft ionization technique for molecules of this type.
Expertise & Experience: The choice of ESI in positive ion mode is strategic. The nitrogen atom in the bicyclic system is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. A key fragmentation pathway for the tert-butyloxycarbonyl (Boc) protecting group involves the loss of isobutylene (56 Da) or tert-butanol (74 Da), providing a strong diagnostic signature.[2][4][5] This predictable fragmentation is a cornerstone of identifying Boc-protected amines.[6] While Boc-cleavage can sometimes be an issue in ESI-MS, optimizing instrument parameters like the fragmentor voltage can help minimize in-source decay.[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) to observe characteristic fragment ions.
Data Presentation: Expected MS Fragmentation
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 228.1594 | Protonated molecular ion |
| [M+H - C₄H₈]⁺ | 172.1019 | Loss of isobutylene from Boc group |
| [M+H - C₅H₉O₂]⁺ | 128.1019 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides a rapid and non-destructive method to identify the primary functional groups present in the molecule.
Expertise & Experience: The IR spectrum will be dominated by absorbances from the O-H, C-H, and C=O bonds. The hydroxyl group will present as a broad absorption, characteristic of hydrogen bonding. The carbonyl of the Boc group has a very distinct, strong absorption. The position of this carbonyl stretch can be subtly influenced by the ring system, but it typically appears in the expected region for carbamates.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the neat, solid compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 (broad) | Medium-Strong | O-H stretch (hydroxyl group) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carbamate carbonyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons in the rigid bicyclic system.[8][9]
Expertise & Experience: The rigidity of the 2-azabicyclo[2.2.2]octane system leads to well-defined spatial relationships and, consequently, distinct coupling constants between protons. The challenge lies in deconvoluting the complex, overlapping signals in the aliphatic region. 2D NMR experiments like COSY and HSQC are not just helpful; they are essential for tracing the connectivity through the scaffold. HMBC is then used to piece together the larger fragments and confirm the placement of the hydroxyl and Boc groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The rest of the signals, corresponding to the 12 protons on the bicyclic framework, will appear as complex multiplets in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (H5) is a key landmark, typically appearing further downfield.
The ¹³C NMR spectrum will show 12 distinct signals, confirming the molecular formula. Key signals include the carbamate carbonyl, the quaternary carbon of the Boc group, the carbon bearing the hydroxyl group (C5), and the bridgehead carbons.
Data Presentation: Expected NMR Chemical Shifts (Note: Chemical shifts are approximate and can vary with solvent and concentration. Assignments are based on typical values for this scaffold.)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~2.8 (br s) | ~54 | H3, H6, H7 | C3, C5, C6, C7, C8 |
| 3 | ~3.3 (m) | ~44 | H1, H4 | C1, C4, C=O |
| 4 | ~1.8 (m) | ~33 | H3, H5 | C3, C5, C6 |
| 5 | ~3.9 (m) | ~68 | H4, H6 | C1, C4, C6, C7 |
| 6 | ~1.6 (m) | ~30 | H1, H5, H7 | C1, C4, C5, C8 |
| 7 | ~1.9 (m) | ~28 | H1, H6, H8 | C1, C5, C6, C8 |
| 8 | ~1.5 (m) | ~25 | H7 | C1, C6, C7 |
| C=O | - | ~155 | - | H3, t-Bu H's |
| t-Bu (C) | - | ~80 | - | t-Bu H's |
| t-Bu (CH₃) | ~1.45 (s, 9H) | ~28.5 | - | t-Bu C, C=O |
2D NMR Correlation Analysis
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of bonded proton networks. Starting from the distinct H5 proton, one can walk around the six-membered rings of the bicyclic system, connecting H5 to H4 and H6, then H6 to H1 and H7, and so on.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the primary method for assigning the carbon signals based on the already-determined proton assignments from the COSY spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the different spin systems and confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from the protons on C3 to the carbamate carbonyl carbon (C=O) definitively places the Boc group on the nitrogen at position 2. Similarly, correlations from H5 to the bridgehead carbon C1 confirms the position of the hydroxyl group.
// Positional connections Boc -> N2 [style=invis]; OH -> C5 [style=invis]; H3 -> C3 [style=invis]; H5 -> C5 [style=invis]; } caption [label="Key HMBC Correlations", shape=plaintext, fontsize=10]; }
Synthesis and Conclusion
By integrating the data from MS, IR, and a full suite of NMR experiments, a self-validating and unambiguous structural elucidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is achieved. The molecular formula and key functional groups are confirmed, and every proton and carbon atom is assigned within the rigid bicyclic framework. This comprehensive approach ensures the highest level of scientific integrity, providing a reliable foundation for its application in research and drug development. The synthesis of related bicyclic amino alcohols has been reported, often involving multi-step sequences to construct the rigid core.[10][11] Chiral versions have been synthesized via intramolecular lactonization reactions.[12][13]
References
- Amaminols A and B, new bicyclic amino alcohols from an unidentified tunicate of the family Polyclinidae1. ElectronicsAndBooks.
- 2-AZABICYCLO[Z.Z.Z]OCTANE.
- tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | 750634-09-4. Biosynth.
- tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate(1932218-47-7) 1 H NMR. ChemicalBook.
- tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Benchchem.
- Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias.
- Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate.
- ChemInform Abstract: NMR Studies of N-Methyl Derivatives of the 2-Azabicyclo(2.2.1)heptyl and -(2.2.2)octyl Ring Systems; Kinetic Protonation in Determination of Invertomer Preferences. ResearchGate.
- Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace.
- Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate.
- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal.
- (PDF) Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). ResearchGate.
- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry. Reddit.
- Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. Semantic Scholar.
- Structural diversity of bicyclic amino acids. PubMed.
- Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI.
- Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate.
- Full article: Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Taylor & Francis Online.
- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed.
- EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID. Google Patents.
- How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate.
- Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry.
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- 3. tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | 750634-09-4 | AFB63409 [biosynth.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: A Versatile Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart both structural rigidity and precise three-dimensional orientation is paramount. The bicyclo[2.2.2]octane framework has emerged as a particularly valuable motif, offering a conformationally constrained core that can significantly enhance the pharmacological properties of drug candidates. This guide provides an in-depth technical overview of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a key heterocyclic building block that has garnered considerable attention from researchers and drug development professionals. We will delve into its chemical identity, synthesis, key applications, and the underlying scientific principles that make it an indispensable tool in the synthesis of complex pharmaceutical agents.
Chemical Identity and Physicochemical Properties
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic secondary amine protected by a tert-butyloxycarbonyl (Boc) group, featuring a hydroxyl group at the 5-position. The rigid bicyclo[2.2.2]octane core restricts conformational flexibility, which is a highly desirable trait in drug design for optimizing binding affinity and selectivity to biological targets.
CAS Numbers and Stereoisomers
It is crucial to recognize that the specific stereochemistry of this molecule is a critical determinant of its utility. Several stereoisomers exist, each with a unique CAS number. The general, non-stereospecific compound is often cited with the CAS number 750634-09-4 [1][2][3]. However, for applications in asymmetric synthesis, specific stereoisomers are employed:
-
(1S,4S,5R)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: CAS Number 1932042-59-5 [4]
-
(1S,4S,5S)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: CAS Number 1932218-47-7 [4]
The absolute configuration of these stereoisomers is typically confirmed by single-crystal X-ray diffraction, a definitive analytical technique for elucidating three-dimensional molecular structures[4].
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. This data is essential for its identification, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [1][3][4] |
| Molecular Weight | 227.30 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥95-97% | [1] |
| ¹H NMR | Spectroscopic data available | [5] |
| ¹³C NMR | Spectroscopic data available | [5] |
| Mass Spectrometry | Spectroscopic data available | [5][6][7] |
| Infrared (IR) | Spectroscopic data available | [5] |
Synthesis Strategy: Intramolecular Lactonization
The synthesis of the 2-azabicyclo[2.2.2]octane core is a testament to elegant reaction design, frequently employing an intramolecular lactonization strategy. This approach leverages a precursor containing both a nucleophilic amine and an electrophilic epoxide within the same molecule.
Mechanistic Rationale
The key to this synthesis is the intramolecular cyclization of an amino epoxide precursor, such as ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt[4][6][8]. Under basic conditions, the deprotonated amine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This intramolecular nucleophilic substitution results in the formation of the bicyclic ring system. The stereochemistry of the starting material dictates the stereochemical outcome of the product. The cis-isomer of the precursor is typically required for successful lactonization to form the bicyclo[2.2.2]octane structure[6][7]. The subsequent protection of the secondary amine with a Boc group is achieved through reaction with di-tert-butyl dicarbonate (Boc₂O), yielding the final product[4].
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
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- 3. tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | 750634-09-4 | AFB63409 [biosynth.com]
- 4. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 5. tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate(1932218-47-7) 1H NMR [m.chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate emerges as a highly valuable heterocyclic building block, distinguished by its rigid bicyclic core. This inherent rigidity minimizes conformational ambiguity, a critical feature for designing selective ligands for biological targets such as enzymes and receptors.[1] The 2-azabicyclo[2.2.2]octane framework serves as a saturated, non-aromatic bioisostere of the phenyl ring, offering a unique spatial arrangement of substituents that can lead to improved pharmacological properties. This guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, and applications for professionals in drug discovery and development.
Physicochemical and Structural Properties
The fundamental characteristics of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate are summarized below. The existence of multiple CAS numbers is a direct consequence of the molecule's stereoisomerism, a crucial aspect that will be detailed further.
| Property | Value | Source(s) |
| Molecular Weight | 227.30 g/mol | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1][2] |
| IUPAC Name | tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | N/A |
| Appearance | White to off-white solid | Inferred |
| Common Acronym | Boc-5-hydroxy-ABO | N/A |
| CAS Numbers | 750634-09-4 (isomer unspecified), 1932218-47-7 ((1S,4S,5S)-isomer), 1932042-59-5 ((1S,4S,5R)-isomer) | [1][2] |
The Critical Role of Stereochemistry
The synthetic utility and biological activity of this scaffold are intrinsically linked to its stereochemistry. The bicyclic system contains multiple chiral centers, leading to the formation of different diastereomers and enantiomers. The key stereochemical relationship is between the hydroxyl group at the C5 position and the bridgehead proton.
-
cis-isomer: The hydroxyl group is on the same face of the piperidine ring as the C-N-C bridge. This conformation is crucial for certain synthetic transformations, such as intramolecular lactonization.[3][4]
-
trans-isomer: The hydroxyl group is on the opposite face.
The separation of these isomers is a critical step in any synthetic sequence, as only the desired stereoisomer will possess the correct geometry to interact with a specific biological target. The synthesis often yields a diastereomeric mixture, which must be resolved, typically through chromatography or selective chemical transformation of one isomer.[4]
Synthesis and Mechanistic Insights
The predominant synthetic route to this class of compounds involves the intramolecular cyclization of a suitably functionalized piperidine precursor. A common and effective strategy is the lactonization of a cis-5-hydroxypipecolic acid derivative.
Experimental Protocol: Stereoselective Synthesis
This protocol is based on established literature methods for related bicyclic systems.[3][4] The core principle is that under acidic or specific reaction conditions, the cis-isomer of a 5-hydroxypipecolic acid derivative will undergo intramolecular cyclization to form the bicyclo[2.2.2]octane lactone, which can then be reduced to the target alcohol. The trans-isomer, being sterically hindered from backside attack, does not cyclize and can be separated.
Step 1: Hydrogenolysis and In Situ Cyclization
-
A diastereomeric mixture of tert-butoxycarbonyl-L-5-hydroxypipecolic acid benzyl ester is dissolved in a suitable solvent such as ethanol or methanol.
-
A palladium on carbon catalyst (10% Pd/C) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is purged and then filled with hydrogen gas (typically via a balloon or at a set pressure).
-
The suspension is stirred vigorously at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Causality: The Pd/C catalyst facilitates the hydrogenolysis of the benzyl ester, revealing a carboxylic acid. This acid, in the cis-isomer, is perfectly positioned to be attacked by the C5 hydroxyl group, leading to an intramolecular esterification (lactonization) to form the rigid bicyclic lactone. The trans-isomer remains as the open-chain amino acid.
-
Step 2: Workup and Isolation of the Intermediate Lactone
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is dissolved in an organic solvent like diethyl ether or ethyl acetate.
-
The organic solution is washed with a mild aqueous base, such as 4% sodium bicarbonate (NaHCO₃) solution.[4]
-
Causality: The unreacted trans-isomer, having a free carboxylic acid, is deprotonated by the base and becomes a water-soluble carboxylate salt, partitioning into the aqueous layer. The neutral, nonpolar lactone intermediate remains in the organic layer.
-
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to yield the crude lactone, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate.
Step 3: Reduction to the Final Product
-
The crude lactone is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) or methanol under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.
-
Causality: Sodium borohydride is a selective reducing agent that will reduce the lactone (an ester) to the corresponding diol (in this case, the amino alcohol) without affecting the Boc-protecting group. Using a mild reagent at low temperature enhances stereoselectivity and minimizes side reactions.
-
-
The reaction is stirred at 0 °C and allowed to warm to room temperature until completion is confirmed by TLC/LC-MS.
-
The reaction is carefully quenched with water or a saturated ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Purification is typically achieved via silica gel column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic pathway from a piperidine precursor to the target molecule.
Applications in Drug Discovery
The rigid 2-azabicyclo[2.2.2]octane scaffold is a powerful tool for medicinal chemists. Its defined three-dimensional structure allows for the precise positioning of pharmacophoric elements, enhancing binding affinity and selectivity for protein targets.
1. Phenyl Ring Bioisostere: The bicyclic core can replace a traditional phenyl ring in a drug candidate. This substitution can improve metabolic stability (by removing a site of aromatic oxidation), increase solubility, and provide a novel intellectual property position.
2. Scaffold for Neuropharmacology: The azabicyclic structure is a common motif in compounds targeting the central nervous system. Derivatives have shown activity at various neurotransmitter receptors and are explored for treating neurological disorders and for pain management.[1]
3. Building Block for Complex Molecules: The hydroxyl and protected amine functionalities serve as versatile handles for further chemical modification. The hydroxyl group can be oxidized to a ketone or substituted to introduce new functional groups, enabling its incorporation into larger, more complex drug candidates.[1]
Logical Relationship Diagram
Caption: Core properties and their translation into drug discovery applications.
Analytical Characterization
Confirmation of the structure and purity of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate relies on standard analytical techniques. While specific data is proprietary to the manufacturer, a typical characterization profile would include:
-
¹H NMR: The spectrum would show a characteristic singlet around 1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. Complex multiplets in the aliphatic region (1.5-4.0 ppm) would correspond to the protons on the bicyclic core. The presence of a broad singlet for the hydroxyl proton would also be expected.
-
¹³C NMR: The spectrum would confirm the presence of 12 unique carbon signals, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm).
-
Mass Spectrometry (MS): ESI-MS would show a protonated molecular ion [M+H]⁺ at m/z 228.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[3][4]
-
Purity Analysis (HPLC): Purity is typically assessed by HPLC, often with UV detection at a low wavelength (~210 nm) or by evaporative light scattering detection (ELSD), to ensure the absence of synthetic byproducts or stereoisomers.[1]
Safety and Handling
While a specific safety data sheet for this exact compound is not publicly available, data for the closely related ketone intermediate (tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) indicates potential hazards.[5] Standard laboratory precautions should be taken:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, with a precise molecular weight of 227.30 g/mol , is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its rigid, three-dimensional architecture and versatile functional handles make it an invaluable building block for the development of next-generation therapeutics, particularly in the fields of neuropharmacology and beyond. A thorough understanding of its stereochemistry and synthesis is essential for unlocking its full potential in drug discovery programs.
References
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Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, Volume 2014, Article ID 645079. [Link]
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Amanote Research. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Moriguchi-Watanabe/05e6097560759f237f37452d373c00424075f922]([Link]
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PubChem. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. [Link]
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A Technical Guide to the Solubility of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: A Key Intermediate in Drug Discovery
This guide provides an in-depth analysis of the solubility of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a versatile bicyclic building block crucial in the synthesis of novel therapeutics.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this intermediate is paramount for its effective handling, reaction optimization, and the overall success of a synthetic campaign. This document will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer insights into how its unique structural features influence its behavior in various solvent systems.
Compound Overview and the Significance of Solubility
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, with a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol , is a chiral, non-aromatic heterocyclic compound.[1][2] Its rigid bicyclo[2.2.2]octane framework imparts a three-dimensional structure that is increasingly sought after in modern drug design to escape the "flatland" of traditional aromatic scaffolds. The incorporation of such rigid structures can lead to improved metabolic stability and enhanced aqueous solubility of the final drug candidate.[3][4]
The solubility of a drug substance is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[5] For an intermediate like tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, solubility dictates the choice of reaction solvents, purification methods, and formulation strategies for subsequent synthetic steps. A comprehensive understanding of its solubility profile is therefore not just an academic exercise but a practical necessity in the drug development pipeline.
Theoretical Framework for Solubility
The solubility of an organic molecule is governed by a delicate interplay of factors including its polarity, molecular size, and the presence of functional groups capable of forming intermolecular interactions, such as hydrogen bonds.
Structural Features Influencing Solubility
The structure of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate presents a fascinating case study in solubility prediction due to its combination of polar and non-polar moieties:
-
The Polar Head: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its potential for favorable interactions with polar solvents like water and alcohols.
-
The Non-Polar Tail: The tert-butyloxycarbonyl (Boc) protecting group, with its bulky and hydrophobic tert-butyl moiety, introduces a significant non-polar character to the molecule.
-
The Bicyclic Core: The 2-azabicyclo[2.2.2]octane skeleton is a saturated hydrocarbon framework, which is inherently non-polar. However, the presence of the nitrogen atom within the bridgehead system can participate in hydrogen bonding as an acceptor.
The overall solubility of the molecule will be a balance between the hydrophilic nature of the hydroxyl group and the lipophilic character of the Boc group and the bicyclic core.
The Role of the Solvent
The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. The hydroxyl group of the target molecule is expected to interact favorably with these solvents, promoting solubility.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can accept hydrogen bonds but do not donate them. The carbonyl oxygen of the Boc group and the nitrogen of the bicyclic system can act as hydrogen bond acceptors, suggesting a degree of solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexanes, Toluene): Due to the significant polarity imparted by the hydroxyl group, the solubility of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in non-polar solvents is expected to be limited.
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical determination of solubility remains the gold standard. The choice of method often depends on the stage of drug development and the amount of material available.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is a highly reliable technique for determining the thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid material.
-
Preparation of the Solvent System: Prepare the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).
-
Addition of Excess Compound: Add an excess amount of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand or centrifuge it to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic (Apparent) Solubility: High-Throughput Screening
In early drug discovery, where compound availability is limited, kinetic solubility assays are often employed. These methods are faster and require less material, though they may not represent true thermodynamic equilibrium. A common approach involves the precipitation of a compound from a DMSO stock solution into an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96- or 384-well plate.
-
Addition to Aqueous Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separate microplate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the nephelometry reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Diagram of the Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Predicted and Expected Solubility Profile
While no specific quantitative solubility data for tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has been reported in the literature, we can make some educated predictions based on its structure and the properties of analogous compounds.
The predicted LogP (a measure of lipophilicity) for the closely related ketone, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, is 1.9749.[6] The presence of a hydroxyl group in our target compound, in place of the ketone, would be expected to decrease the LogP and increase its hydrophilicity due to the enhanced hydrogen bonding capability of the hydroxyl group.
Table 1: Predicted Solubility of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group will form strong hydrogen bonds with these solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The molecule can act as a hydrogen bond acceptor, and the overall polarity is compatible with these solvents. |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Low | The polar hydroxyl group will have unfavorable interactions with non-polar solvents. |
Conclusion
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PubChem. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. [Link]
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ResearchGate. Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
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ResearchGate. (PDF) Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
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Foreword: The Architectural Elegance of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Azabicyclo[2.2.2]octane Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks achieve a "privileged" status. These are not mere chemical curiosities but rather master keys, possessing the precise three-dimensional architecture to unlock a multitude of biological targets. The 2-azabicyclo[2.2.2]octane core, also known as the isoquinuclidine skeleton, is a quintessential example of such a scaffold. Its rigid, boat-like conformation offers a defined spatial presentation of substituents, minimizing conformational ambiguity and providing an ideal platform for designing potent and selective therapeutic agents. This guide provides a deep dive into the discovery, synthetic evolution, and therapeutic application of this remarkable heterocyclic system, tailored for the discerning researcher in drug development.
The Foundational Blueprint: The Aza-Diels-Alder Reaction
The primary and most historically significant route to the 2-azabicyclo[2.2.2]octane core is the Aza-Diels-Alder reaction, a powerful [4+2] cycloaddition. The conceptual elegance of this reaction lies in its ability to construct the complex bicyclic system in a single, atom-economical step.
The classic iteration involves the reaction of a 1,2-dihydropyridine, serving as the azadiene, with an electron-deficient alkene (the dienophile). The dihydropyridine component is often generated in situ from a parent pyridine, as they can be unstable.[1] Early methodologies frequently required N-acylation of the pyridine to facilitate nucleophilic addition, which in turn generates the dihydropyridine, but this also attenuates the nucleophilicity of the resulting diene.[1]
Caption: Foundational Aza-Diels-Alder reaction scheme.
This foundational approach, while effective, presented challenges in control, particularly concerning stereoselectivity (endo/exo and facial selectivity), which is paramount for pharmacological applications.
The Catalyst's Touch: Mastering Selectivity and Efficiency
The modern era of 2-azabicyclo[2.2.2]octane synthesis is defined by catalysis. The introduction of catalysts revolutionized the field, enabling reactions under milder conditions with unprecedented levels of control over stereochemistry.
Lewis and Brønsted Acid Catalysis: The Workhorse Accelerants
For many Aza-Diels-Alder reactions, particularly those involving less reactive dienophiles, thermal conditions are insufficient. Lewis acids have become indispensable tools to accelerate the reaction and enhance selectivity.[1][2] They function by coordinating to the dienophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the diene.
A variety of Lewis acids have proven effective, including bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), which is particularly effective in microwave-assisted, one-pot three-component reactions involving an aldehyde, an amine, and a cyclic enone.[3] Other powerful Lewis acids such as titanium tetrachloride (TiCl₄), zirconium tetrachloride (ZrCl₄), and hafnium tetrachloride (HfCl₄) have been used to achieve excellent yields and high diastereoselectivity.[2]
Caption: Lewis acid activation in the Aza-Diels-Alder reaction.
The Chiral Revolution: Asymmetric Catalysis
For translation into chiral drugs, achieving high enantioselectivity is non-negotiable. This has driven the development of sophisticated asymmetric catalytic systems.
-
Chiral Auxiliaries: An early and reliable strategy involves attaching a chiral auxiliary to the dienophile. For example, N-acryloyl derivatives of (1S)-2,10-camphorsultam have been used in Lewis acid-promoted cycloadditions to yield chiral isoquinuclidines with excellent diastereoselectivity (up to 99% d.e.).[2] The auxiliary acts as a steric director, forcing the cycloaddition to occur from a specific face.
-
Chiral Catalysts: The pinnacle of efficiency is the use of a chiral catalyst to induce enantioselectivity in a substrate that is not itself chiral. This approach is more atom-economical than using stoichiometric auxiliaries. Organocatalysis has emerged as a powerful strategy, with catalysts like valine-derived 1,2-amino alcohols enabling highly enantioselective Diels-Alder reactions of dihydropyridines with acrolein.[4] Furthermore, chiral metal complexes, such as BINAM-derived Cr(III) salen complexes, were among the first to successfully catalyze enantioselective Diels-Alder reactions of 1,2-dihydropyridine.[5]
Biocatalysis and Novel Methods
Reflecting the broader push for sustainable chemistry, enzymes are being explored as catalysts. Lipases, for instance, have been shown to catalyze three-component aza-Diels-Alder reactions, providing products in moderate to excellent yields and with good endo/exo selectivity under mild conditions.[6]
More recent innovations bypass the need for unstable dihydropyridine intermediates altogether. A notable example is the copper-catalyzed dearomative Diels-Alder reaction of cyclic amidines with indoles, which provides a highly efficient and diastereoselective route to indoline-fused isoquinuclidines.[7][8]
Data Summary: A Comparative Look at Synthetic Methodologies
The choice of synthetic strategy depends critically on the desired substitution pattern, stereochemistry, and scale. The table below summarizes the performance of several key approaches.
| Methodology | Catalyst/Auxiliary | Typical Dienophile | Yield | Diastereoselectivity (endo/exo) | Enantioselectivity (ee) | Reference |
| Microwave-Assisted 3-Component | Bi(NO₃)₃·5H₂O | 2-Cyclohexen-1-one | Good to Moderate | Good Endo/Exo Separation | N/A (produces racemate) | [3] |
| Lewis Acid Catalyzed | TiCl₄, ZrCl₄, HfCl₄ | N-acryloyl-(1S)-2,10-camphorsultam | Good | Excellent (up to 99% d.e.) | N/A (auxiliary-based) | [2] |
| Organocatalyzed | Valine-derived 1,2-aminoalcohol | Acrolein | High | High d.r. | High e.r. | [4] |
| Biocatalyzed 3-Component | Lipase from Candida sp. | Cyclohexanone | Moderate to Excellent | Up to 88:12 | N/A (produces racemate) | [6] |
| Dearomative Cycloaddition | Copper Catalyst | Indoles | High | High | N/A (substrate control) | [7] |
From Scaffold to Drug: Applications in Medicinal Chemistry
The true value of the 2-azabicyclo[2.2.2]octane scaffold is realized in its application as a core for biologically active molecules. Its rigidity helps lock in a specific pharmacophore, enhancing binding affinity and selectivity.
Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease
A compelling example is the rational design of 2-azabicyclo[2.2.2]octane sulfonamides as selective inhibitors of presenilin-1 (PSEN1), a component of the γ-secretase complex implicated in Alzheimer's disease.[3] Conformational modeling revealed that a specific 'U' shape orientation between aromatic groups was crucial for PSEN1 selectivity. The rigid bicyclic core was instrumental in maintaining this optimal conformation, leading to the development of brain-penetrant compounds with low nanomolar potency.[3]
Caption: Rational design workflow for γ-secretase inhibitors.
Case Study 2: ELOVL6 Inhibitors
In a different therapeutic area, screening of corporate compound libraries identified a 2-azabicyclo[2.2.2]octane derivative as a lead inhibitor of long-chain fatty acid elongase 6 (ELOVL6), a target for metabolic diseases.[9] Subsequent exploratory chemistry and structure-activity relationship (SAR) studies led to the identification of an orally available, potent, and selective ELOVL6 inhibitor.[9]
Other Applications
The scaffold's versatility is extensive. It has been incorporated into:
-
Analgesics: Used to create conformationally restricted analogues of prodine-type analgesics.[10]
-
CNS Agents: Derivatives have been patented for treating central nervous system disorders and as CNS stimulants.[11]
-
Antiprotozoal Agents: The related 2-azabicyclo[3.2.2]nonane system, derived from bicyclo[2.2.2]octan-2-ones, has shown promising activity against Trypanosoma brucei rhodesiense.[12]
Key Experimental Protocols
Trustworthy science is built on reproducible methods. The following protocols represent common and effective procedures for synthesizing the 2-azabicyclo[2.2.2]octane core.
Protocol 1: Microwave-Assisted Three-Component Synthesis of a 2-Azabicyclo[2.2.2]octanone
This protocol is adapted from methodologies employing bismuth nitrate as a catalyst.[3]
-
Reactant Preparation: To a microwave-rated vessel, add the aldehyde (1.0 mmol), p-anisidine (1.0 mmol), 2-cyclohexen-1-one (1.0 mmol), and anhydrous DMF (3 mL).
-
Catalyst Addition: Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 mmol, 10 mol%).
-
Microwave Irradiation: Seal the vessel and heat the mixture to 60 °C under microwave irradiation for 15-30 minutes. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, containing a mixture of endo and exo diastereomers, is purified by flash column chromatography on silica gel to separate the isomers.
Protocol 2: Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction
This protocol is based on the use of a chiral auxiliary and a strong Lewis acid.[2]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral dienophile, N-acryloyl-(1S)-2,10-camphorsultam (1.0 mmol), in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 eq., as a 1M solution in DCM) dropwise to the solution. Stir for 15 minutes.
-
Diene Addition: Add a solution of 1-methoxycarbonyl-1,2-dihydropyridine (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 4-6 hours, monitoring progress by TLC.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash chromatography to yield the highly diastereomerically enriched 2-azabicyclo[2.2.2]octane adduct.
Conclusion and Future Horizons
The 2-azabicyclo[2.2.2]octane scaffold has evolved from a synthetic challenge to a cornerstone of modern medicinal chemistry. The development of powerful catalytic methods, particularly asymmetric variants, has made this valuable core readily accessible in diverse and stereochemically pure forms. Its rigid structure continues to provide a reliable platform for designing next-generation therapeutics against a wide array of diseases.
The future will likely see the development of even more efficient, sustainable, and scalable synthetic routes. As our understanding of complex biological systems deepens, the unique three-dimensional properties of the isoquinuclidine core will undoubtedly be leveraged to tackle increasingly challenging drug targets, solidifying its status as a truly privileged scaffold.
References
- Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. PMC - NIH.
- Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, via Lirias.
- Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed.
- Synthesis of Isoquinuclidines via Dearomative Diels–Alder Reaction of Cyclic Amidines with Indoles. The Journal of Organic Chemistry (ACS Publications).
- Synthesis of Isoquinuclidines via Dearomative Diels-Alder Reaction of Cyclic Amidines with Indoles. PubMed.
- An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. CORE.
- Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclic Nitrogen-Containing Heterocycles. Walsh Medical Media.
- Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate.
- The first catalytic enantioselective Diels–Alder reactions of 1,2-dihydropyridine: efficient syntheses of optically active 2-azabicyclo[2.2.2]octanes with chiral BINAM derived Cr(III) salen complexes. SciSpace.
- Proline sulfonamide XIII catalyzed asymmetric synthesis of azabicyclo[2.2.2]octanes 50 from cyclohexen‐3‐one and N‐aryl aldimines 4 a′. ResearchGate.
- Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. wiser.pub.
- 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. PubMed.
- Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. University of Alberta Libraries.
- Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. Google Patents.
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The 2-Azabicyclo[2.2.2]octane Core: A Scaffold of Rigid Elegance in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatlands - The Strategic Value of Three-Dimensionality
In the landscape of medicinal chemistry, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. While aromatic and flat heterocyclic scaffolds have historically dominated drug discovery, the limitations of "flatland" chemistry—such as off-target effects and metabolic liabilities—have propelled a strategic shift towards three-dimensional (3D) molecular architectures. The 2-azabicyclo[2.2.2]octane core, also known as the isoquinuclidine ring system, has emerged as a prominent player in this paradigm shift. Its rigid, bicyclic structure offers a pre-organized conformation that can precisely orient pharmacophoric elements in 3D space, thereby enhancing interactions with biological targets and often leading to improved potency and selectivity. This guide provides a comprehensive technical overview of the biological significance of the 2-azabicyclo[2.2.2]octane core, from its fundamental physicochemical properties and synthesis to its diverse applications in drug development, with a particular focus on its role as a conformationally restricted piperidine analogue.
Part 1: Physicochemical Properties and Conformational Restraint: The "Rigid Piperidine" Concept
The 2-azabicyclo[2.2.2]octane scaffold can be conceptualized as a piperidine ring locked in a "boat" conformation.[1] This conformational rigidity is the cornerstone of its utility in drug design, as it reduces the entropic penalty upon binding to a biological target compared to a flexible counterpart like piperidine. This pre-organization can lead to a significant increase in binding affinity.
The introduction of the bicyclic system also modulates key physicochemical properties that are critical for drug-like characteristics. While a comprehensive head-to-head comparison of all properties is not available in a single source, data from various studies allows for a general comparison with piperidine:
| Property | Piperidine | 2-Azabicyclo[2.2.2]octane | Significance in Drug Design |
| pKa | ~11.2 | ~10.5-11.0 | The slightly lower basicity of the 2-azabicyclo[2.2.2]octane nitrogen can be advantageous in reducing off-target interactions with aminergic GPCRs and improving oral absorption by modulating the degree of ionization at physiological pH. |
| Lipophilicity (logP) | ~0.9 | ~0.7-1.0 (unsubstituted) | The logP is comparable to piperidine, but the rigid structure can lead to a more defined and often lower polar surface area, which can enhance membrane permeability and blood-brain barrier penetration.[2][3] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Generally exhibits enhanced metabolic stability | The rigid bicyclic structure can sterically hinder access by metabolic enzymes, such as cytochrome P450s, leading to a longer half-life and improved pharmacokinetic profile.[4] |
| Conformational Flexibility | High (chair, boat, and twist-boat conformers) | Low (rigid boat-like conformation) | The pre-organized conformation reduces the entropic cost of binding, potentially leading to higher affinity and selectivity for the target protein.[1][5] |
This strategic combination of properties makes the 2-azabicyclo[2.2.2]octane core an attractive scaffold for designing molecules with improved "drug-like" characteristics.
Part 2: Navigating the Synthetic Landscape: Constructing the Core
The synthesis of the 2-azabicyclo[2.2.2]octane core has been a subject of considerable research, leading to a variety of elegant and efficient strategies. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic framework.
Key Synthetic Strategies:
-
Diels-Alder Reaction: This [4+2] cycloaddition is one of the most powerful methods for constructing the bicyclic core. A common approach involves the reaction of a 1,2-dihydropyridine with a suitable dienophile. The use of chiral auxiliaries or catalysts can enable enantioselective synthesis.
Experimental Protocol Example: Asymmetric Diels-Alder Reaction
-
To a solution of the chiral N-acryloyl-2,10-camphorsultam (1.0 eq) in a suitable solvent (e.g., toluene), add the Lewis acid catalyst (e.g., TiCl4, 2.0 eq) at low temperature (-78 °C).
-
Slowly add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 eq) in the same solvent.
-
Stir the reaction mixture at the low temperature for the specified time (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric product by column chromatography on silica gel.
-
-
Intramolecular Cyclization Reactions: These strategies often involve the formation of one of the rings through an intramolecular nucleophilic substitution or addition reaction. Radical cyclizations of appropriately functionalized precursors have also been successfully employed.
-
Modular Strategies: More recent approaches have focused on modular syntheses that allow for the rapid diversification of the 2-azabicyclo[2.2.2]octane core. These methods often involve multi-component reactions followed by cyclization, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies.
References
- 1. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. [PDF] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring | Semantic Scholar [semanticscholar.org]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Intramolecular Cyclizations for the Synthesis of the 2-Azabicyclo[2.2.2]octane Core
Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine core, is a rigid, three-dimensional nitrogen-containing bicyclic motif of significant interest in medicinal chemistry and natural product synthesis. Its unique conformational constraints and stereochemical complexity make it a privileged scaffold in drug discovery. This framework is found in a variety of biologically active natural products, most notably the Iboga family of alkaloids, such as catharanthine, which is a precursor to the anticancer agents vinblastine and vincristine.[1][2] The development of efficient and stereoselective methods to construct this bicyclic system is therefore a critical endeavor for organic and medicinal chemists.
This technical guide provides an in-depth exploration of several powerful intramolecular cyclization strategies for the synthesis of the 2-azabicyclo[2.2.2]octane core. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific applications.
Strategic Approaches to Intramolecular Cyclization
The construction of the bridged bicyclic system of 2-azabicyclo[2.2.2]octane presents a significant synthetic challenge. Intramolecular cyclization reactions are particularly well-suited for this purpose as they can offer high levels of regio- and stereocontrol. The primary strategies to be discussed are:
-
Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)
-
Intramolecular Michael Addition
-
Intramolecular Heck Reaction
-
Ring-Closing Metathesis (RCM)
-
Radical Cyclization
Intramolecular [4+2] Cycloaddition: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cornerstone for the synthesis of nitrogen-containing six-membered rings and has been effectively applied to the construction of the 2-azabicyclo[2.2.2]octane skeleton.[1][2] This concerted [4+2] cycloaddition between a diene and a dienophile (in this case, an imine or its equivalent) offers a powerful method for setting multiple stereocenters in a single step.
Causality in Experimental Design:
The success of the intramolecular aza-Diels-Alder reaction hinges on several factors. The choice of Lewis acid or thermal conditions can significantly influence the reaction rate and stereoselectivity. Lewis acids, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), can activate the dienophile, lowering the energy of the transition state.[3] Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[4] The stereochemical outcome is often governed by the "endo" rule, which favors the transition state where the substituent on the dienophile is oriented towards the diene.
Visualizing the Aza-Diels-Alder Reaction Workflow
Sources
From Bridged Bicycles to Privileged Scaffolds: A Guide to Quinuclidine Synthesis via tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
For distribution to: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Quinuclidine Core and the Strategic Value of 2-Azabicyclo[2.2.2]octane Precursors
The quinuclidine framework, a rigid, cage-like tertiary amine formally known as 1-azabicyclo[2.2.2]octane, is a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure and inherent basicity (pKa of conjugate acid ≈ 11.0) make it a "privileged scaffold," capable of presenting substituents in precise vectors to interact with biological targets, often leading to enhanced potency and selectivity.[1] Quinuclidine moieties are integral to a range of therapeutics, from muscarinic receptor agonists to antiarrhythmic agents, underscoring their broad pharmacological relevance.[2][3]
The synthesis of functionalized quinuclidines is a critical endeavor in drug discovery.[1] While classical methods often begin with precursors like 3-quinuclidinone, a more strategic and versatile approach involves the ring system transformation of appropriately substituted 2-azabicyclo[2.2.2]octane derivatives. This application note provides a detailed guide on the synthetic conversion of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate to a functionalized quinuclidine core. This precursor, bearing a protected nitrogen and a strategically placed hydroxyl group, is an ideal starting point for a key intramolecular cyclization strategy.
This guide will elucidate the underlying chemical principles, provide detailed, step-by-step protocols for the necessary transformations, and offer insights into the causality behind the experimental choices, thereby equipping researchers with the knowledge to confidently employ this methodology.
Strategic Overview: The Synthetic Blueprint
The conversion of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate into the quinuclidine (1-azabicyclo[2.2.2]octane) framework hinges on a pivotal intramolecular nucleophilic substitution (SN2) reaction. The core logic is to transform the hydroxyl group at the C5 position into a good leaving group and then utilize the nitrogen of the bicyclic system as an internal nucleophile to form the final bridging bond.
The overall synthetic workflow can be visualized as follows:
This process is dissected into two primary stages:
-
Activation of the Hydroxyl Group: The secondary alcohol is a poor leaving group. Therefore, it must be converted into a more labile functionality, such as a mesylate or tosylate, to facilitate the subsequent nucleophilic attack.[4]
-
Deprotection and Intramolecular Cyclization: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is removed, typically under acidic conditions. The liberated secondary amine then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to forge the final C-N bond and complete the quinuclidine cage.
Part 1: Activation of the Hydroxyl Group - Mesylation Protocol
The conversion of the hydroxyl group to a mesylate is a reliable method for creating an excellent leaving group. Methanesulfonyl chloride (MsCl) is used in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.
Causality Behind Experimental Choices:
-
Reagents: Methanesulfonyl chloride is chosen for its high reactivity and the stability of the resulting mesylate group.
-
Base: Triethylamine or DIPEA is used to scavenge the HCl produced. A hindered base like DIPEA is often preferred to minimize potential side reactions.
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is a good solvent for the reactants and is unreactive under the reaction conditions.
-
Temperature: The reaction is typically carried out at 0 °C to control the exothermic reaction and prevent the decomposition of the sulfonyl chloride and potential side reactions.
Detailed Experimental Protocol: Mesylation
Materials:
-
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an ice bath.
Procedure:
-
Dissolve tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or DIPEA (1.5 eq.) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture. Ensure the temperature remains at or below 5 °C during the addition.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 5-(methylsulfonyloxy)-2-azabicyclo[2.2.2]octane-2-carboxylate.
Data Summary Table:
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Starting Material | 1.0 eq. | Substrate |
| Anhydrous DCM | - | Solvent |
| Triethylamine | 1.5 eq. | Base |
| Methanesulfonyl chloride | 1.2 eq. | Activating Agent |
| Temperature | 0 °C | Reaction Control |
| Reaction Time | 1-2 hours | Completion |
Part 2: One-Pot Deprotection and Intramolecular Cyclization
With the mesylate in hand, the final transformation to the quinuclidine core can be achieved. A one-pot procedure for Boc deprotection and subsequent cyclization is often synthetically efficient. Strong acids like trifluoroacetic acid (TFA) are commonly used for Boc removal. The resulting ammonium salt can then be neutralized in situ or in a subsequent workup to allow the free amine to effect the intramolecular cyclization.
Causality Behind Experimental Choices:
-
Deprotection Agent: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature. The byproducts, tert-butyl cation (which is trapped by trifluoroacetate or scavengers) and CO₂, are volatile.
-
Solvent: Dichloromethane is a suitable solvent for the deprotection step. For the subsequent cyclization, a higher boiling point solvent like acetonitrile or heating may be employed to facilitate the SN2 reaction.
-
Base (Workup): A strong base like sodium or potassium hydroxide is used to neutralize the ammonium salt and deprotonate the amine, which then becomes a potent nucleophile for the cyclization.
Detailed Experimental Protocol: Deprotection and Cyclization
Materials:
-
Crude tert-butyl 5-(methylsulfonyloxy)-2-azabicyclo[2.2.2]octane-2-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (optional, for cyclization)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Dissolve the crude mesylated intermediate from Part 1 in anhydrous DCM.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable solvent for cyclization, such as acetonitrile.
-
Heat the solution at reflux (or a suitable temperature) and monitor the formation of the quaternary ammonium salt intermediate and the final product.
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with an aqueous solution of NaOH or KOH to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent like DCM or chloroform (3 x volumes).
-
Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-hydroxyquinuclidine.
Purification:
The crude product can be purified by sublimation or recrystallization from a suitable solvent system (e.g., acetone or ethyl acetate) to afford the pure 5-hydroxyquinuclidine.
Conclusion and Outlook
The transformation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate into a 5-hydroxyquinuclidine derivative represents a robust and strategically sound approach to this valuable scaffold. The protocols outlined provide a clear and logical pathway, with explanations for the choice of reagents and conditions to ensure reproducibility and success. This methodology allows for the creation of a functionalized quinuclidine core that can be further elaborated, making it a powerful tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.
References
- Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Journal of Medicinal Chemistry, 44(23), 3745-3769.
- A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions.
- Intramolecular cyclization of N-Boc derivatives.
- One-pot cascade synthesis of azabicycles via the nitro-Mannich reaction and N-alkylation. Organic & Biomolecular Chemistry, 16(5), 707-711.
- Experimental Supporting Inform
- The Synthesis of Piperidine Derivatives. Part V. Demh ydroisoquinolines. Journal of the Chemical Society, 320.
- Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst.
- Synthesis of piperidine derivatives. Part II. Aryldecahydroquinolines. Journal of the Chemical Society (Resumed).
- Synthetic Approaches towards Azabicyclic Compounds. University of North Carolina Asheville.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
- Synthesis of chiral 2-azabicycloalkane derivatives and their applic
- tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
- Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2737.
- Quifenadine. Wikipedia.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
- Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. Journal of Medicinal Chemistry, 35(14), 2665-2672.
- All About Tosylates and Mesyl
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 13(10), 2769-2773.
- One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journal of Organic Chemistry, 9, 265-269.
- A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cycliz
- New and Efficient Synthesis of Azabicyclo[4.4.0]alkane Amino Acids by Rh-Catalyzed Cyclohydrocarbonylation.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate as a Premier Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid, bicyclic structure of 2-azabicyclo[2.2.2]octane derivatives provides a conformationally constrained scaffold that is of significant interest in medicinal chemistry.[1] This guide focuses on tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a versatile chiral building block. Its defined stereochemistry and orthogonal protecting groups make it an invaluable starting material for the synthesis of complex molecules with precise three-dimensional architectures. We will explore its strategic applications, provide detailed, field-tested protocols for its use, and discuss the underlying principles that make it a powerful tool in the design of novel therapeutics.
Introduction: The Strategic Advantage of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane core is a bioisostere of piperidine and pyridine, offering a rigidified structure that reduces conformational flexibility.[2] This rigidity is highly advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The introduction of a hydroxyl group at the C5 position, along with the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, provides two key synthetic handles for further elaboration.[3]
The title compound, with its specific stereochemistry (available in both enantiomeric forms, e.g., (1S,4S,5R)), allows for the precise spatial orientation of substituents, a critical factor in modulating interactions with chiral biological macromolecules like enzymes and receptors.[3][4]
Core Applications in Medicinal Chemistry
The unique topology of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has been leveraged in the development of a range of biologically active agents. Its rigid framework serves to orient pharmacophoric elements in a defined and predictable manner.
Key Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The scaffold is found in compounds targeting sigma receptors, which are implicated in a variety of neuropsychiatric conditions. The rigid structure is crucial for achieving high-affinity binding.[5]
-
Metabolic Diseases: Derivatives have been synthesized and evaluated as potent and selective inhibitors of enzymes like long-chain fatty acid elongase 6 (ELOVL6), which is involved in fatty acid metabolism.[1]
-
Alkaloid Synthesis: The 2-azabicyclo[2.2.2]octane ring system is a core structural motif in various natural products, including the iboga alkaloids (e.g., ibogamine), which possess complex CNS activity.[6][7]
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [3] |
| Molecular Weight | 227.30 g/mol | [3] |
| Purity | ≥95-98% (Commercially Available) | |
| Appearance | Solid | |
| Storage | 2-8°C, Sealed in dry conditions |
Synthesis and Chiral Resolution: Establishing Stereochemical Integrity
The synthesis of enantiomerically pure tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a critical first step. A common and effective strategy involves the intramolecular lactonization of a cis-5-hydroxypipecolic acid derivative. This key cyclization step establishes the bicyclic framework.
A notable advantage of this pathway is that often only the cis-isomer of the precursor undergoes efficient lactonization.[8][9] The remaining trans-isomer can be easily separated, providing a straightforward method for diastereomeric purification without requiring chiral column chromatography.[9] The Boc protecting group is typically installed using di-tert-butyl dicarbonate (Boc₂O).[3]
Caption: Synthetic strategy via diastereoselective lactonization.
Experimental Protocols: A Guide to Practical Application
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: Oxidation of the Hydroxyl Group to a Ketone
The conversion of the C5-hydroxyl to a ketone provides tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, a key intermediate for introducing nucleophiles at this position.[10][11] Swern oxidation is a reliable method that avoids over-oxidation and proceeds under mild conditions.
Workflow Diagram:
Caption: Workflow for the Swern oxidation of the C5-hydroxyl group.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Anhydrous conditions are critical to prevent side reactions with the highly reactive Swern reagent. The low temperature is necessary to control the exothermic reaction and maintain the stability of the intermediate.
-
-
Swern Reagent Formation: Add dimethyl sulfoxide (DMSO, 2.4 eq.) dropwise to the cooled solution. Stir for 15 minutes. A vigorous reaction may be observed.
-
Rationale: This reaction forms the electrophilic chlorosulfonium ion, which is the active oxidant.
-
-
Substrate Addition: Slowly add a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq.) in anhydrous DCM to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Rationale: The alcohol attacks the chlorosulfonium ion. Slow addition maintains temperature control.
-
-
Quenching and Deprotonation: Add triethylamine (TEA, 5.0 eq.) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Rationale: TEA is a non-nucleophilic base that facilitates the elimination reaction to form the ketone and quenches the excess acid generated.
-
-
Workup: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Rationale: The aqueous washes remove the water-soluble byproducts (DMSO, triethylammonium salts).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.[11]
Protocol 2: Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for Sₙ2 substitution, enabling the introduction of a wide range of functionalities such as azides, cyanides, or other carbon and heteroatom nucleophiles.
Step-by-Step Methodology (Mesylation Example):
-
Setup: Dissolve tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Rationale: TEA acts as a base to neutralize the HCl generated during the reaction. 0 °C provides a controlled reaction rate.
-
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the solution. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Rationale: MsCl converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group.
-
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting mesylate is often used immediately in the next step without further purification due to potential instability.
-
Nucleophilic Displacement: Dissolve the crude mesylate in a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the desired nucleophile (e.g., sodium azide, 3.0 eq.). Heat the reaction (e.g., to 60-80 °C) and monitor by TLC.
-
Rationale: A polar aprotic solvent facilitates the Sₙ2 reaction. Heating is often required to drive the substitution to completion.
-
-
Final Workup and Purification: After the reaction is complete, cool to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and purify the product by column chromatography.
Conclusion: A Foundational Tool for Modern Drug Discovery
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for imposing conformational restraint and achieving stereochemical control in the synthesis of complex molecular architectures. Its proven utility in accessing diverse and biologically relevant chemical space underscores its importance for researchers in organic synthesis and drug development. The protocols and insights provided herein serve as a robust foundation for leveraging this powerful chiral building block in the pursuit of novel therapeutic agents.
References
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography. Available at: [Link]
- Google Patents. (1993). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
BIP. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Available at: [Link]
-
PubChem. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. Available at: [Link]
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. Available at: [Link]
-
Akihiro, M., et al. (1992). A new enantioselective route to 2-azabicyclo[2.2.2]octane derivatives. Heterocycles. Available at: [Link]
-
Moriguchi, T., et al. (2014). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Moriguchi-Krishnamurthy/890432f81559441a54777d1385495b5420310243]([Link]
-
ResearchGate. (2022). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. Available at: [Link]
-
Imanishi, T., et al. (1986). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±). J-Stage. Available at: [Link]
-
Matsui, T., et al. (2013). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This comprehensive guide details the strategic derivatization of the hydroxyl moiety in tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a key building block in modern medicinal chemistry. We provide an in-depth analysis of common and advanced derivatization strategies, including esterification, etherification, and the Mitsunobu reaction. Each section includes a discussion of the underlying reaction mechanisms, detailed, field-tested protocols, and guidance on the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has garnered significant attention in drug discovery. Its defined spatial arrangement of substituents allows for precise probing of protein binding pockets, making it a privileged structure in the design of novel therapeutics. The title compound, tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, is a particularly valuable intermediate due to the presence of a strategically placed secondary hydroxyl group. This functional group serves as a versatile handle for introducing a wide range of molecular diversity, thereby enabling the systematic exploration of structure-activity relationships (SAR).
The derivatization of this hydroxyl group can modulate key physicochemical properties of the final molecule, such as:
-
Lipophilicity: Conversion of the polar hydroxyl group to less polar ethers or esters can enhance membrane permeability.
-
Solubility: Introduction of polar or ionizable groups can improve aqueous solubility.
-
Pharmacological Activity: The newly introduced functional group can engage in specific interactions with the biological target, such as hydrogen bonding or hydrophobic interactions, leading to improved potency and selectivity.
This guide provides a detailed exploration of the most effective methods for the derivatization of this hydroxyl group, with a focus on practical, reproducible protocols and the rationale behind the choice of reagents and reaction conditions.
Core Derivatization Strategies: Mechanisms and Protocols
The secondary hydroxyl group in tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is amenable to a variety of chemical transformations. The choice of a specific derivatization strategy will depend on the desired final product and the overall synthetic scheme. Below, we discuss three of the most common and versatile approaches.
Esterification: Introducing Carbonyl Functionality
Esterification is a straightforward and widely used method for derivatizing hydroxyl groups. The resulting esters can serve as prodrugs or as key intermediates for further functionalization.
The most common method for esterifying secondary alcohols is the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The Versatile Scaffold: Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Significance of the Rigid Azabicyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The 2-azabicyclo[2.2.2]octane framework has emerged as a privileged scaffold, offering a rigid, three-dimensional structure that can precisely orient functional groups in space. This conformational rigidity is instrumental in enhancing binding affinity and selectivity to biological targets by reducing the entropic penalty upon binding. This application note delves into the utility of a key derivative, tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate , a versatile building block for the synthesis of a diverse array of bioactive molecules, particularly those targeting the central nervous system. The presence of a hydroxyl group provides a convenient handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the bicyclic core.
Physicochemical and Handling Properties
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a white to off-white solid that is commercially available.[1][2] Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| CAS Number | 750634-09-4 | [2] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, away from strong oxidizing agents | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | General laboratory knowledge |
Synthetic Pathways to Bioactive Molecules: Core Transformations
The strategic placement of the hydroxyl group on the 2-azabicyclo[2.2.2]octane core opens a gateway to a multitude of synthetic transformations. This section outlines key protocols for the functionalization of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, paving the way for the synthesis of advanced intermediates and final bioactive compounds.
Protocol 1: Oxidation to the Ketone Intermediate
The oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, provides a key intermediate for the introduction of nucleophiles via reductive amination or Grignard-type reactions. A variety of modern, mild oxidation protocols can be employed to achieve this transformation efficiently.[4]
Workflow for the Oxidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate:
Caption: Oxidation Workflow Diagram
Detailed Protocol (Dess-Martin Oxidation):
-
Reaction Setup: To a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate.
Protocol 2: Stereoinvertive Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereoinvertive substitution of secondary alcohols.[5][6] This is particularly valuable in the synthesis of chiral bioactive molecules where precise stereochemical control is paramount. Using this reaction, the hydroxyl group can be displaced by a variety of nucleophiles, such as phenols, carboxylic acids, and nitrogen nucleophiles, with clean inversion of configuration.[7]
Workflow for the Mitsunobu Reaction:
Caption: Mitsunobu Reaction Workflow
Detailed Protocol (Phenol Nucleophile):
-
Reaction Setup: To a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove; careful chromatography is required. Elute with a gradient of ethyl acetate in hexanes to isolate the desired ether product.
Protocol 3: Synthesis of 5-Amino-2-azabicyclo[2.2.2]octane Derivatives
The introduction of an amino group at the 5-position opens up possibilities for amide bond formation, sulfonylation, and other reactions to build complex bioactive molecules. A reliable method to achieve this is a two-step sequence involving a Mitsunobu reaction with an azide source, followed by reduction.
Workflow for the Synthesis of 5-Amino Derivatives:
Sources
- 1. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]
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- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Catalysis Using Derivatives of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Rigid Chiral Scaffold
In the landscape of asymmetric synthesis, the rational design of catalysts and ligands is paramount for achieving high levels of stereocontrol. The quest for enantiomerically pure compounds, a cornerstone of modern drug development, relies heavily on catalysts that can create a well-defined and predictable chiral environment. The 2-azabicyclo[2.2.2]octane framework, a structural relative of the famed quinuclidine core found in Cinchona alkaloids, offers a unique combination of rigidity, stereochemical complexity, and synthetic accessibility[1][2]. Its rigid bicyclic structure minimizes conformational ambiguity, which is a critical factor in translating the catalyst's chirality into the desired product enantiomer.
This guide focuses on tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a versatile building block that serves as a launchpad for a diverse array of chiral catalysts and ligands[1]. The presence of a hydroxyl group at the C5 position and a Boc-protected nitrogen at the N2 position provides two distinct and orthogonal handles for chemical modification. This allows for the systematic tuning of steric and electronic properties to optimize catalyst performance for specific transformations. We will explore the synthesis of this scaffold, its conversion into catalytically active derivatives, and provide detailed protocols for its application in key asymmetric reactions.
Section 1: The Chiral Scaffold - Synthesis and Strategic Derivatization
The utility of any chiral catalyst begins with a reliable and stereocontrolled synthesis of its core structure. The enantiopure tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate scaffold is typically accessed via a key intramolecular cyclization reaction.
General Synthetic Strategy
A common and effective route involves the intramolecular lactonization of a precursor derived from an amino acid bearing an epoxide[3][4][5]. This strategy leverages the defined stereochemistry of the starting material to construct the bicyclic system. The cis-relationship between specific functional groups in the precursor is crucial for the desired ring-closing reaction to occur, often under acidic or basic conditions, allowing for efficient separation from any trans-isomer that does not cyclize[3][4].
Below is a generalized workflow for the synthesis of the core scaffold.
Caption: Generalized workflow for the synthesis of the chiral 2-azabicyclo[2.2.2]octane core.
Strategic Derivatization for Catalysis
The true power of this scaffold lies in its derivatization into task-specific catalysts. The two primary sites for modification are the C5-hydroxyl group and the N2-amine (after Boc deprotection).
-
N-Functionalization (Post-Boc Deprotection): Removal of the tert-butyloxycarbonyl (Boc) protecting group with an acid (e.g., trifluoroacetic acid) reveals the secondary amine. This amine is a key basic site and can be functionalized to introduce other catalytic motifs. For bifunctional organocatalysis, groups capable of hydrogen bonding, such as thiourea or amide moieties, are often installed here. For metal catalysis, this nitrogen can be part of a pincer or bidentate ligand system[6][7].
-
C5-Hydroxyl Modification: The secondary alcohol at the C5 position can act as a hydrogen-bond donor or a nucleophile. It can be oxidized to a ketone, substituted with other functional groups, or etherified to introduce bulky steric directors[1]. For creating ligands for Lewis acidic metals like zinc, this alcohol, in conjunction with the nearby nitrogen, forms an effective amino alcohol chelating site[8].
Caption: Key derivatization pathways from the core scaffold to create diverse catalysts.
Section 2: Application in Asymmetric Organocatalysis
Derivatives of the 2-azabicyclo[2.2.2]octane scaffold are highly effective organocatalysts, particularly in reactions that benefit from bifunctional activation. Here, the catalyst uses two distinct functionalities—typically a Lewis base/Brønsted base site (the bicyclic nitrogen) and a hydrogen-bond donor site (e.g., a thiourea or alcohol group)—to simultaneously activate both the nucleophile and the electrophile. This dual activation lowers the transition state energy and rigidly orients the reactants, leading to high enantioselectivity[6][9].
Application Note 1: Asymmetric Michael Addition of Malonates to Nitro-olefins
The conjugate addition of carbon nucleophiles to nitro-olefins is a powerful C-C bond-forming reaction. Chiral thiourea catalysts derived from the 2-azabicyclo[2.2.2]octane scaffold have proven effective in controlling the stereochemistry of this transformation.
Catalyst Principle: The thiourea moiety activates the nitro-olefin electrophile by forming two hydrogen bonds with the nitro group. Simultaneously, the basic nitrogen of the bicyclic core deprotonates the malonate nucleophile, forming a chiral ion pair. The rigid backbone holds these two interacting centers in a fixed spatial arrangement, dictating the facial selectivity of the attack.
Caption: Bifunctional activation mechanism by a thiourea-based organocatalyst.
Protocol 2.1: Asymmetric Michael Addition
This protocol is a representative procedure based on methodologies described for similar bicyclic amine-thiourea catalysts[6].
Materials:
-
(1S,4S,5R)-N-(3,5-bis(trifluoromethyl)phenyl)-2-azabicyclo[2.2.2]octane-5-thiourea derivative (Catalyst)
-
β-Nitrostyrene (Electrophile)
-
Dimethyl malonate (Nucleophile)
-
Toluene (Anhydrous)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask under an inert atmosphere, add the thiourea catalyst (0.1 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous toluene (2.0 mL). Stir the solution for 5 minutes at room temperature. Add β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Nucleophile Addition: Add dimethyl malonate (1.2 mmol, 1.2 eq) to the solution dropwise over 1 minute.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Once the reaction is complete (typically 24-48 hours), concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results:
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | Dimethyl malonate | 10 | >95 | up to 70 |
| 2 | (E)-2-(2-nitrovinyl)furan | Diethyl malonate | 10 | ~90 | up to 65 |
| 3 | (E)-1-nitro-3-phenylprop-1-ene | Dibenzyl malonate | 10 | >95 | up to 75 |
| Note: Data is representative and will vary based on the exact catalyst structure, substrate, and reaction conditions. Values are adapted from trends seen in similar catalytic systems[6]. |
Causality Behind Choices:
-
Anhydrous Toluene: A non-polar, aprotic solvent is chosen because it does not interfere with the crucial hydrogen bonding between the catalyst and the electrophile. Protic impurities (like water) would compete for hydrogen bonding sites, reducing enantioselectivity.
-
10 mol% Catalyst Loading: This is a typical starting point for organocatalysis, balancing reaction rate with cost-effectiveness. The loading can be optimized based on substrate reactivity.
-
3,5-bis(trifluoromethyl)phenyl Group: The electron-withdrawing CF₃ groups on the thiourea moiety increase the acidity of the N-H protons, making it a stronger hydrogen-bond donor and enhancing its ability to activate the nitro-olefin[6].
Section 3: Application as Ligands in Transition Metal Catalysis
When the 2-azabicyclo[2.2.2]octane scaffold is functionalized to chelate a metal, it creates a chiral pocket around the metallic center. This forces the reactants to approach the metal from a specific trajectory, thereby controlling the stereochemical outcome of the reaction. Amino alcohol derivatives are particularly effective ligands for this purpose[8].
Application Note 2: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. Isoquinuclidinylmethanols, which are derivatives of the 2-azabicyclo[2.2.2]octane core, act as highly effective chiral ligands for this transformation[8].
Catalyst Principle: The chiral amino alcohol ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The ethyl group is transferred from the zinc to one specific face of the aldehyde carbonyl, guided by the steric environment created by the rigid bicyclic ligand.
Protocol 3.1: Enantioselective Ethylzinc Addition to Benzaldehyde
This protocol is a representative procedure based on the work of Noyori and others with similar amino alcohol ligands[8].
Materials:
-
(1S,4S,5R)-2-azabicyclo[2.2.2]octan-5-yl(diphenyl)methanol (Chiral Ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Toluene (Anhydrous)
-
Standard glassware, syringes, and inert atmosphere setup
Procedure:
-
Ligand-Zinc Complex Formation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (1.0 mL). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add the diethylzinc solution (2.2 mmol, 2.2 eq) via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active catalyst complex.
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the catalyst mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by TLC.
-
Quenching: Upon completion (typically 2-4 hours), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (hexane/ethyl acetate). Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC.
Expected Results:
| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 2 | >95 | up to 76 | R |
| 2 | 2-Naphthaldehyde | 2 | ~80 | up to 74 | R |
| 3 | 2-Ethoxybenzaldehyde | 2 | >95 | up to 60 | R |
| Note: Data is representative of results obtained with N-propylated isoquinuclidinylmethanol ligands[8]. The stereochemical outcome (R vs. S) is dependent on the specific stereoisomer of the ligand used. |
Causality Behind Choices:
-
Inert Atmosphere: Organozinc reagents are highly pyrophoric and moisture-sensitive. A stringent inert atmosphere is non-negotiable for safety and reproducibility.
-
Pre-formation of Catalyst Complex: Allowing the ligand and diethylzinc to react before adding the aldehyde is crucial. This ensures the formation of the well-defined chiral zinc-alkoxide, which is the true catalytic species, rather than competing uncatalyzed background reactions.
-
Low Temperature (0 °C): The enantioselectivity of this reaction is often temperature-dependent. Lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher ee.
References
-
UvA-DARE (Digital Academic Repository). Novel Cinchona derived organocatalysts: new asymmetric transformations and catalysis. Universiteit van Amsterdam. [Link]
-
SciSpace. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. (2014). [Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
ResearchGate. Enantioselective Formal Synthesis of (–)-Catharanthine via Enzyme-Catalyzed Desymmetrization of meso-Azabicyclo[2.2.2]octane. (2023). [Link]
-
HETEROCYCLES. SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDINYLMETHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYDE. [Link]
-
Semantic Scholar. Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. (2014). [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Moriguchi-Krishnamurthy/4d385f0967a57c5a01a3511f59267a574d385f09]([Link]
-
HETEROCYCLES. 2-AZABICYCLO[2.2.2]OCTANE. [Link]
-
DiVA portal. Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. (2004). [Link]
-
PMC - NIH. Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. (2021). [Link]
-
ACS Publications. Synthesis and asymmetric reactivity of enantiomerically pure cyclopentadienylmetal complexes derived from the chiral pool. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (2014). [Link]
-
IUCR. Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
-
Scribd. 10 1039@c5ob00173k | PDF | Enantioselective Synthesis | Chemical Reactions. [Link]
-
J-Stage. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±). [Link]
Sources
- 1. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 2. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine [jstage.jst.go.jp]
- 3. scispace.com [scispace.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pure.uva.nl [pure.uva.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable bicyclic building block. The rigid 2-azabicyclo[2.2.2]octane framework is a key structural motif in many biologically active compounds, making its efficient synthesis crucial.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate?
There are two primary strategies for constructing the 2-azabicyclo[2.2.2]octane core of this molecule:
-
Intramolecular Lactonization of an Epoxide Precursor: This is a frequently employed method that involves the intramolecular ring-opening of an epoxide by a tethered amine.[2][3] This is often followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The key advantage of this route is the potential for good stereocontrol originating from the epoxide.
-
Imino-Diels-Alder Reaction: This approach involves the [4+2] cycloaddition of an imine with a suitable diene to form the bicyclic core directly.[4] This can be a powerful method for accessing substituted 2-azabicyclo[2.2.2]octan-5-ones, which can then be reduced to the desired alcohol.
Q2: What is the role of the Boc protecting group and when is it typically introduced?
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the secondary amine in the bicyclic system.[5][6] It prevents unwanted side reactions involving the amine, such as N-alkylation or participation in other nucleophilic additions, during subsequent synthetic steps. The Boc group is typically introduced after the formation of the bicyclic core, often through reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
Q3: What are the expected yields for this synthesis?
Reported yields can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the stereochemical purity of the starting materials. Yields for the intramolecular lactonization route have been reported in the range of 21-25%.[2][3] Optimizing reaction conditions and purification methods is key to maximizing yield.
Troubleshooting Guide
Problem 1: Low Yield of the Bicyclic Product in the Intramolecular Lactonization Route.
Q: I am attempting the synthesis via intramolecular lactonization of an ethyl 2-amino-4-(2-oxiranyl)butanoate derivative, but my yield of the desired bicyclic lactone is consistently low. What are the likely causes and how can I improve it?
A: Low yields in this intramolecular cyclization are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
1. Formation of Stereoisomers and Regioisomers:
-
Causality: The starting epoxide precursor often exists as a mixture of cis and trans diastereomers. Typically, only the cis-isomer can successfully undergo the desired intramolecular lactonization to form the bicyclo[2.2.2]octane system.[2][3] The trans-isomer will remain unreacted or may form other products. Additionally, the formation of undesired regioisomers, such as 5-hydroxymethylprolines, can occur.[2]
-
Troubleshooting Protocol:
-
Characterize Starting Material: Carefully analyze the diastereomeric ratio of your epoxide starting material using ¹H NMR or other suitable analytical techniques.
-
Optimize Separation: Develop a robust method to separate the desired cis-epoxide from the trans-isomer before the cyclization step. This can often be achieved by flash column chromatography.
-
Reaction Condition Optimization: Under acidic conditions, the cis-isomer is often selectively converted to the lactone, which can then be more easily separated from the unreacted trans-isomer.[3]
-
2. Incomplete Reaction or Slow Reaction Kinetics:
-
Causality: The intramolecular nucleophilic attack of the amine on the epoxide can be slow. The choice of base and solvent can significantly impact the reaction rate.
-
Troubleshooting Protocol:
-
Base Selection: Triethylamine in a non-polar aprotic solvent like dichloromethane is a common choice.[1] If the reaction is sluggish, consider a stronger, non-nucleophilic base.
-
Temperature Adjustment: Gently heating the reaction mixture may increase the rate of cyclization. However, monitor for the formation of side products.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.
-
3. Difficult Purification:
-
Causality: The polarity of the desired hydroxylated product can be similar to that of starting materials or byproducts, making chromatographic separation challenging.
-
Troubleshooting Protocol:
-
Chromatography Optimization: Experiment with different solvent systems for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[1]
-
Alternative Purification: For challenging separations, consider preparative HPLC.[1]
-
Workup Procedure: An alkaline wash during the workup can help remove the unreacted trans-isomer of the starting material, simplifying the subsequent purification.[3]
-
Problem 2: Poor Diastereoselectivity in the Reduction of the Ketone Intermediate.
Q: I have successfully synthesized the 2-azabicyclo[2.2.2]octan-5-one precursor but am struggling to achieve good diastereoselectivity in the reduction to the desired syn or anti alcohol. How can I control the stereochemical outcome of this reduction?
A: The stereochemical outcome of the reduction of the ketone is highly dependent on the reducing agent and the reaction conditions. Here's how to approach this challenge:
1. Understanding the Stereochemical Landscape:
-
Causality: The hydride can attack the carbonyl group from either the exo or endo face of the bicyclic system, leading to the formation of two diastereomeric alcohols. The steric hindrance around the carbonyl group will influence the direction of hydride attack.
2. Selecting the Right Reducing Agent:
-
For the exo-attack (leading to the endo-alcohol):
-
Bulky Reducing Agents: Use sterically hindered reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-tert-butoxyaluminum hydride. These reagents will preferentially attack from the less hindered exo face.
-
-
For the endo-attack (leading to the exo-alcohol):
-
Less Hindered Reducing Agents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) are less sterically demanding and may favor attack from the endo face, although selectivity can be variable.
-
3. Biocatalytic Reduction for High Enantioselectivity:
-
Causality: Enzymatic reductions can offer excellent stereoselectivity, often producing a single enantiomer with high purity.[7][8] Quinuclidinone reductases, for example, are known to stereoselectively reduce similar ketones.[7][9]
-
Troubleshooting Protocol:
-
Enzyme Screening: Screen a panel of ketone reductases to find one that provides the desired stereoisomer with high enantiomeric excess.
-
Cofactor Regeneration: Many of these enzymes require a cofactor like NADPH or NADH.[9] Implementing a cofactor regeneration system (e.g., using glucose dehydrogenase) is crucial for preparative scale reactions.[8][9]
-
Reaction Optimization: Optimize pH, temperature, and buffer composition to ensure optimal enzyme activity.[9]
-
| Reducing Agent | Typical Stereochemical Outcome | Key Considerations |
| Sodium Borohydride (NaBH₄) | Often a mixture of diastereomers | Mild, easy to handle |
| Lithium Aluminum Hydride (LiAlH₄) | Often a mixture of diastereomers | Highly reactive, requires anhydrous conditions |
| L-Selectride® | Favors exo-attack (endo-alcohol) | Sterically hindered, requires low temperatures |
| Ketone Reductase (enzyme) | Highly stereoselective | Requires specific conditions (pH, temp), cofactor |
Problem 3: Low Yield and/or Side Reactions During Boc Protection.
Q: When I try to protect the secondary amine of my 5-hydroxy-2-azabicyclo[2.2.2]octane with Boc₂O, I get a low yield of the desired product and see several side products. What is going wrong?
A: Issues during Boc protection are common, especially with multifunctional molecules. Here’s a breakdown of potential problems and their solutions:
1. Incomplete Reaction:
-
Causality: The secondary amine in the bicyclic system can be sterically hindered, making it less reactive. The choice of base and solvent is critical.
-
Troubleshooting Protocol:
-
Base Selection: While a simple base like sodium hydroxide can be used in aqueous conditions, a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., THF, DCM) is often more effective. For sluggish reactions, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[5]
-
Solvent Choice: Ensure your starting material is soluble in the chosen solvent. If solubility is an issue in common organic solvents, consider aqueous conditions with a base like sodium hydroxide.[5][10]
-
Reaction Temperature: The reaction is often performed at 0 °C to room temperature.[1] Gentle heating can sometimes drive the reaction to completion, but monitor for decomposition.
-
2. Formation of Side Products:
-
Causality: The hydroxyl group can also react with Boc₂O, especially under forcing conditions or in the presence of a strong base, to form a tert-butyl carbonate. Additionally, over-reaction can lead to the formation of a di-Boc protected amine, although this is less common for secondary amines.[11]
-
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can promote side reactions.
-
Controlled Addition: Add the Boc₂O slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.
-
Workup: A mild acidic wash (e.g., dilute HCl or NH₄Cl solution) during workup will remove any unreacted amine and basic catalysts.
-
Visualizing the Boc Protection Workflow
Caption: A typical workflow for the Boc protection of the bicyclic amine.
Experimental Protocols
Protocol 1: Boc Protection of 5-hydroxy-2-azabicyclo[2.2.2]octane
-
Dissolve 5-hydroxy-2-azabicyclo[2.2.2]octane (1.0 eq) in tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Lee, J. H., et al. (2014). Structural basis of stereospecific reduction by quinuclidinone reductase. PubMed Central. Retrieved from [Link]
- Ni, Y., et al. (2021). A novel and robust 3-quinuclidinone reductase from Kaistia algarum for efficient synthesis of (R)-3-quinuclidinol.
-
Kim, J. H., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace. Retrieved from [Link]
-
Company, R. S. O. C. (n.d.). Stereoselective synthesis of isoquinuclidinones by direct imino-Diels-Alder type reaction catalyzed by. Retrieved from [Link]
-
Kim, J. H., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Kim-Lee/113b2e3f6d2f34241074e073a11b7d5904d166c3]([Link]
-
Zhang, T., et al. (2019). Asymmetric enzymatic reduction of quinuclidinone to (S)-3-quinuclidinol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol by. Retrieved from [Link]
-
Kim, J. H., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US8722660B2 - Heterocyclic compound.
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Nishiyama, S. (n.d.). 2-AZABICYCLO[Z.Z.Z]OCTANE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.
-
Zheng, G., et al. (2007). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PubMed Central. Retrieved from [Link]
-
Passarella, D., et al. (2006). Nature-inspired indolyl-2-azabicyclo[2.2.2]oct-7-ene derivatives as promising agents for the attenuation of withdrawal symptoms: Synthesis of 20-desethyl-20-hydroxymethyl-11-demethoxyibogaine. ResearchGate. Retrieved from [Link]
-
Imanishi, T., et al. (1984). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±). J-Stage. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]
- Google Patents. (n.d.). US8334388B2 - Palonosetron salts and processes for preparation and purification thereof.
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
Sources
- 1. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Structural basis of stereospecific reduction by quinuclidinone reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Challenges in the scale-up of "Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable bicyclic building block. The rigid 2-azabicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, prized for the precise three-dimensional arrangement it imparts to molecules. However, its synthesis, particularly on a larger scale, can present significant hurdles.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure your synthesis is efficient, reproducible, and scalable.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield in the Dieckmann-Type Condensation Step to Form the Bicyclic Ketone.
Question: We are attempting to synthesize the precursor, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, via a Dieckmann-type intramolecular condensation. However, our yields are consistently low, and we observe significant amounts of starting material and unidentifiable byproducts. What could be the cause, and how can we improve the yield?
Answer:
The Dieckmann condensation is a powerful tool for forming cyclic ketones, but its application to bicyclic systems like the 2-azabicyclo[2.2.2]octane core can be challenging due to ring strain.[1][2] The low yield you are experiencing likely stems from a combination of factors including an unfavorable equilibrium, side reactions, and improper reaction conditions.
Causality and Strategic Solutions:
-
Unfavorable Equilibrium: The intramolecular cyclization to form the bicyclic system is often reversible. The equilibrium may not favor the desired product, especially if there is significant ring strain in the bicyclo[2.2.2]octane system.[2]
-
Troubleshooting Protocol: A key strategy to overcome an unfavorable equilibrium is to trap the cyclized intermediate.[2] After the initial cyclization, the resulting β-keto ester enolate can be trapped with a reagent like trimethylsilyl chloride (TMS-Cl). This prevents the reverse reaction and drives the equilibrium towards the product.[2]
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too strong or used in excess can promote side reactions such as intermolecular Claisen condensations or decomposition of the starting material and product.[3] Conversely, an insufficient amount of base will lead to incomplete reaction.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LiHMDS) are commonly used bases for Dieckmann condensations.[2]
-
Stoichiometry: At least one full equivalent of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion.[3]
-
-
Reaction Temperature and Time: These parameters must be carefully optimized. Lower temperatures (e.g., -78 °C to 0 °C) can help to minimize side reactions, while longer reaction times may be necessary to ensure complete conversion.[2]
Experimental Protocol: Optimized Dieckmann Condensation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the linear diester precursor to a flame-dried flask containing a suitable anhydrous solvent (e.g., THF, toluene).
-
Cooling: Cool the solution to the optimized temperature (e.g., -78 °C).
-
Base Addition: Slowly add a solution of the chosen base (e.g., LiHMDS in THF) to the reaction mixture.
-
Stirring: Allow the reaction to stir for the optimized time at the low temperature.
-
Trapping (Optional but Recommended): Add trimethylsilyl chloride (TMS-Cl) to trap the enolate intermediate and stir for an additional period.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Proceed with a standard aqueous work-up, followed by purification of the crude product by column chromatography on silica gel.
Logical Flow for Troubleshooting Low Yield in Dieckmann Condensation:
Sources
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The rigid and stereochemically complex 2-azabicyclo[2.2.2]octane framework is a valuable building block in medicinal chemistry, particularly in neuropharmacology.[1] This guide provides in-depth technical advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific challenges you may encounter during the synthesis of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?
Low overall yield can stem from inefficiencies in several key transformations. A systematic evaluation of each step is crucial.
Causality and Recommended Actions:
-
Inefficient Cyclization: The formation of the bicyclic core is a pivotal step. For syntheses involving intramolecular reactions of precursors with epoxide groups, incomplete cyclization is a common issue.[2] Ensure the reaction conditions, such as base and solvent, are optimized. For instance, using triethylamine in dichloromethane is a common condition for promoting the intramolecular ring opening of an epoxide by an amine to form the bicyclo[2.2.2]octane lactone.[1]
-
Suboptimal Boc-Protection: Incomplete protection of the secondary amine with the tert-butyloxycarbonyl (Boc) group will lead to a mixture of protected and unprotected products, complicating purification and reducing the yield of the desired product. The reaction with di-tert-butyl dicarbonate (Boc₂O) should be monitored for completion, typically achieving over 95% conversion in tetrahydrofuran (THF) at 0°C.[1]
-
Losses during Purification: Purification by flash chromatography can sometimes lead to significant product loss, especially if the compound has moderate polarity.[3] Optimizing the solvent system for column chromatography is essential. Additionally, consider crystallization as a final purification step, which can significantly improve purity and recovery. Recrystallization from a dichloromethane/diethyl ether mixture (1:3 v/v) has been shown to achieve >99.5% purity.[1]
Q2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
The formation of diastereomers is a frequent challenge in the synthesis of complex cyclic systems. Diastereoselectivity can be significantly influenced by reaction conditions.
Causality and Recommended Actions:
-
Temperature Control: Lower reaction temperatures often favor kinetic control, which can lead to higher diastereoselectivity. For reactions like the Diels-Alder cycloaddition that can be used to form the bicyclic framework, conducting the reaction at temperatures as low as -78°C can dramatically improve the diastereomeric ratio (dr) from, for example, 2:1 at 25°C to 5:1.[1]
-
Choice of Catalyst: The use of chiral Lewis acid catalysts can enhance both enantioselectivity and diastereoselectivity. For instance, scandium triflate (Sc(OTf)₃) has been reported to improve the diastereomer ratio to 95:5 in Diels-Alder reactions for bicyclo[2.2.2] systems.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents, such as dichloromethane or toluene, to identify the optimal medium for your specific reaction.[1]
Q3: I am struggling with the purification of the final product. What are the best practices?
Effective purification is critical to obtaining Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate with the high purity required for subsequent applications.
Recommended Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from reaction byproducts and unreacted starting materials. A gradient elution system, for example, starting with petroleum ether and gradually increasing the proportion of ethyl acetate, can be effective.[3]
-
Crystallization: As mentioned, crystallization is a powerful technique for achieving high purity. For Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a solvent system of dichloromethane/diethyl ether has proven effective.[1][2] It's crucial to perform recrystallization carefully to avoid the removal of the acid-sensitive Boc group, especially in the presence of acidic air.[2]
-
Characterization: After purification, it is essential to confirm the structure and purity of the compound using analytical techniques such as ¹H NMR spectroscopy, high-resolution mass spectrometry, and, if possible, single-crystal X-ray diffraction to confirm the absolute configuration.[1][2]
Experimental Protocols & Data
General Workflow for Synthesis
The synthesis of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can be approached through several routes. One common strategy involves the reduction of the corresponding ketone, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate.
Caption: General workflow for the reduction of the ketone precursor.
Detailed Protocol: Reduction of Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
This protocol describes a general procedure for the reduction of the ketone to the desired alcohol.
-
Dissolution: Dissolve tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (1 equivalent) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Data Summary: Influence of Reaction Conditions on Diastereoselectivity
The following table summarizes the impact of temperature on the diastereomeric ratio in a representative Diels-Alder reaction for the formation of a 2-azabicyclo[2.2.2]octane system.
| Entry | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Reference |
| 1 | 25 | 2:1 | [1] |
| 2 | 0 | 3.5:1 | [1] |
| 3 | -78 | 5:1 | [1] |
Note: The specific diastereomeric ratio will depend on the exact substrates and reaction conditions used. This table serves as a general illustration of the temperature effect.
Mechanistic Insights
Understanding the underlying reaction mechanisms is key to effective troubleshooting.
Intramolecular Lactonization Pathway
One synthetic approach involves the intramolecular lactonization of an amino acid precursor containing an epoxide.
References
Technical Support Center: Navigating N-Boc Deprotection in the Presence of Acid-Sensitive Groups
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the removal of the tert-butyloxycarbonyl (Boc) protecting group, while routine, can become a significant challenge when your molecule contains other acid-labile functionalities. This guide is designed to provide you with in-depth troubleshooting advice, alternative protocols, and the chemical reasoning behind them to help you achieve selective deprotection with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My standard TFA/DCM protocol is cleaving other acid-sensitive groups in my molecule. What's happening and how can I achieve selectivity?
A1: Understanding the Core Issue: The Role of Acid Strength and the tert-Butyl Cation
The standard method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism proceeds by protonation of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[3][4]
The problem arises because many other common protecting groups, such as tert-butyl (tBu) esters, silyl ethers (like TBS and TIPS), and acetals, are also susceptible to cleavage under these strongly acidic conditions.[5] The highly reactive tert-butyl cation generated during the deprotection can also lead to side reactions, particularly with sensitive residues like tryptophan or cysteine in peptide synthesis.[6][7]
Solutions:
-
Reduce Acid Strength and Concentration: The simplest approach is to reduce the concentration of TFA (e.g., from 25-50% down to 1-10% in DCM) or switch to a weaker acid.[5][6] Milder acidic conditions can often provide a kinetic window where the more labile Boc group is cleaved faster than other, more stable acid-sensitive groups.[8]
-
Lower the Reaction Temperature: Performing the deprotection at 0 °C can significantly slow the rate of cleavage for less reactive protecting groups, thereby enhancing selectivity.[5][9]
-
Change the Acidic Reagent: Consider using alternatives to TFA that are known to be milder, such as:
Below is a workflow to guide your decision-making process when encountering non-selective deprotection.
Caption: Troubleshooting workflow for non-selective Boc deprotection.
Q2: I need to deprotect an N-Boc group in the presence of a tert-butyl ester. This seems impossible since they have similar acid lability. What are my options?
A2: Exploiting Mechanistic Differences
This is a classic challenge in synthetic chemistry. While their acid lability is similar, the deprotection mechanisms have a key difference that can be exploited. The removal of a Boc group is irreversible due to the loss of CO2 gas.[13][14] In contrast, the acid-catalyzed cleavage of a tert-butyl ester is a reversible equilibrium.[13][14]
By running the reaction in a solvent that can act as a source of tert-butyl cations (like tert-butyl acetate), you can push the equilibrium of the ester cleavage back towards the protected state, while the irreversible Boc deprotection proceeds to completion.[13]
Recommended Method:
-
Reagents: Concentrated Sulfuric Acid (H₂SO₄, 1.5–3.0 equiv.) in tert-butyl acetate (tBuOAc).[13][14]
-
Rationale: The tBuOAc serves as the solvent and the equilibrium buffer, preventing the net cleavage of the tert-butyl ester.[13]
Q3: My compound is highly sensitive to any protic acid. Are there any non-acidic or Lewis acid-based methods for Boc removal?
A3: Yes, several methods avoid strong protic acids.
When even mild protic acids are not tolerated, you can turn to Lewis acids or other neutral deprotection strategies. These methods often offer excellent selectivity.
| Method/Reagent | Typical Conditions | Compatible With | Incompatible With / Notes |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.), MeOH, RT, 1-4 h[11][15][16] | Esters, silyl ethers, and other acid-labile groups.[11][16] | The in-situ generation of HCl is minimal and often tolerated.[17] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ (excess), CH₂Cl₂, RT[18][19] | Primary N-Boc groups, acid-sensitive functionalities.[20][21] | Primarily selective for secondary N-Boc groups.[19][20] |
| Trimethylsilyl Iodide (TMSI) | TMSI (1.25 equiv.), MeCN or CH₂Cl₂, 0 °C to RT[22] | Can be used in the presence of tBu esters with careful control.[9] | Highly reactive and moisture-sensitive. Can cleave ethers. |
| Thermal Deprotection | Neat (185 °C) or reflux in H₂O or Dioxane/H₂O[1][12][23] | Offers a "green" alternative.[12] | Substrate must be thermally stable. High temperatures required. |
| Silica Gel | Silica gel, refluxing toluene, ~5 h[24] | Cbz, Fmoc, and ethyl carbamates are stable under these conditions.[24] | Slower method, requires high temperature. |
Q4: My Boc deprotection is very slow or incomplete. What factors could be at play?
A4: Addressing Sluggish Reactions
Several factors can hinder the rate of Boc deprotection:
-
Steric Hindrance: Bulky groups near the N-Boc group can physically block the approach of the acidic reagent.[5] In such cases, increasing the reaction time, temperature, or acid concentration may be necessary.
-
Electronic Effects: Electron-withdrawing groups on the molecule can decrease the basicity of the carbamate oxygen, making it more difficult to protonate. This is a key activation step in the mechanism.
-
Insufficient Acid: Ensure you are using a sufficient molar excess of the acid, especially if your substrate contains other basic functionalities that could quench the acid.
-
Solvent Choice: The substrate must be fully soluble in the reaction solvent. For some substrates, using a different solvent system, like HCl in dioxane, may improve results.[25]
Caption: Mechanism of TFA-mediated N-Boc deprotection.
Detailed Experimental Protocols
Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol
This method is exceptionally mild and preserves a wide range of sensitive functional groups.[11][15][16]
-
Dissolve the N-Boc protected substrate in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting amine hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent.
Protocol 2: Selective Deprotection of Secondary Amines with Zinc Bromide
This protocol is highly selective for secondary N-Boc groups over primary ones.[19][20]
-
Dissolve the N-Boc protected secondary amine in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Add anhydrous zinc bromide (ZnBr₂) (2-4 equivalents). Note: Ensure the ZnBr₂ is anhydrous for best results.[20]
-
Stir the mixture at room temperature. The reaction time can vary significantly (from a few hours to a few days) depending on the substrate.[18]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI is a powerful reagent for cleaving Boc groups under non-hydrolytic conditions.[22][26][27]
-
Dissolve the Boc-protected amine in an anhydrous solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (0.1-0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add TMSI (1.25 equivalents) dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress closely by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[22]
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Concentrate the mixture under reduced pressure. The product is often obtained as the hydroiodide salt.
References
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Publishing. [Link]
-
Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages . Chemical Communications (RSC Publishing). [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds . ACS Publications. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride . RSC Publishing. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . ACS Publications. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel . Chemical Journal of Chinese Universities. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances (RSC Publishing). [Link]
-
Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters . ElectronicsAndBooks. [Link]
-
Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis . ResearchGate. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides . PubMed. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile . Organic Chemistry Portal. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O . Thieme. [Link]
-
Boc Deprotection - TMSI . Common Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development (ACS Publications). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. [Link]
-
N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds . American Chemical Society. [Link]
-
Specific solvent issues with BOC deprotection . Royal Society of Chemistry. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters . ResearchGate. [Link]
-
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent . Taylor & Francis Online. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry . YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . The Royal Society of Chemistry. [Link]
-
Any suggestion on Boc deprotection without using acid? . ResearchGate. [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles . PMC (PubMed Central). [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Chemistry Stack Exchange. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]
-
Boc Deprotection - ZnBr2 . Common Organic Chemistry. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? . ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid . The Royal Society of Chemistry. [Link]
-
Deprotection of Silyl Ethers . Gelest. [Link]
-
Zinc Bromide . Common Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. xray.uky.edu [xray.uky.edu]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 19. Zinc Bromide [commonorganicchemistry.com]
- 20. tandfonline.com [tandfonline.com]
- 21. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 25. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 26. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective 2-Azabicyclo[2.2.2]octane Synthesis
Welcome to the technical support center for the stereoselective synthesis of the 2-azabicyclo[2.2.2]octane core, also known as the isoquinuclidine scaffold. This bicyclic motif is a cornerstone in the development of pharmacologically active compounds, from natural products like ibogaine to novel therapeutic agents.[1][2] Achieving precise stereochemical control during its formation is often the most critical challenge researchers face.
This guide is designed to provide direct, actionable solutions to common experimental issues. We will move beyond simple protocols to explain the underlying principles governing stereoselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems encountered during the synthesis of 2-azabicyclo[2.2.2]octanes.
Issue 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions (Low endo:exo or syn:anti Ratio)
You've successfully formed the bicyclic product, but it's an inseparable or difficult-to-separate mixture of diastereomers. This is a classic challenge of kinetic versus thermodynamic control.
Question: My aza-Diels-Alder reaction is giving me a nearly 1:1 mixture of endo and exo isomers. How can I favor the formation of one over the other?
Answer: Controlling the endo/exo selectivity is fundamentally about managing the reaction's transition state energy. The endo product is often the kinetic product, favored at lower temperatures due to stabilizing secondary orbital interactions between the diene and the dienophile's activating group. The exo product is typically the more thermodynamically stable isomer and can become dominant at higher temperatures.
Core Causes & Recommended Solutions:
-
Reaction Temperature is Too High: Higher temperatures provide enough energy to overcome the activation barrier for both pathways and can allow for equilibration to the more stable thermodynamic product.[3]
-
Solution: Perform the reaction at significantly lower temperatures. Start at 0 °C and move progressively lower (e.g., -20 °C, -78 °C). This will favor the kinetically preferred product, which is often the desired endo isomer.[3]
-
-
Ineffective Lewis Acid Catalysis: The Lewis acid is crucial for activating the imine dienophile and organizing the transition state to favor one facial approach. A poorly matched Lewis acid will not create a significant energy difference between the endo and exo pathways.
-
Solution: Screen a panel of Lewis acids. Group IV metal chlorides are particularly effective. Titanium tetrachloride (TiCl₄), Zirconium tetrachloride (ZrCl₄), and Hafnium tetrachloride (HfCl₄) have been shown to dramatically improve diastereoselectivity, often pushing it beyond 94% d.e.[4] In some systems, even a mild Lewis acid like molecular iodine (I₂) can provide excellent stereoselectivity and offers a metal-free alternative.[3]
-
-
Solvent Choice: The solvent can influence transition state stability and, in some cases, even reverse selectivity. This is particularly evident in intramolecular cyclization strategies.
-
Solution: While less common for altering endo/exo ratios in Diels-Alder reactions, if you are using an intramolecular cyclization (like an SN2' reaction), solvent choice is critical. For example, in one synthesis of a related bicyclo[2.2.2]diazaoctane core, switching the solvent from DMF to hot benzene with NaH as the base caused a complete reversal of diastereoselectivity from 2:1 to 3:97.[5]
-
Data Summary: Effect of Lewis Acid on Diastereoselectivity
The following table summarizes the impact of different Lewis acids on the diastereoselective cycloaddition of 1-phenoxycarbonyl-1,2-dihydropyridine with N-acryloyl-(1S)-2,10-camphorsultam.
| Entry | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (endo) | Reference |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 86 | 94% d.e. | [4] |
| 2 | ZrCl₄ | CH₂Cl₂ | -78 | 89 | 96% d.e. | [4] |
| 3 | HfCl₄ | CH₂Cl₂ | -78 | 88 | 97% d.e. | [4] |
| 4 | None | Toluene | 110 | 82 | 38% d.e. | [4] |
Visualization: Competing Transition States
The diagram below illustrates the two primary transition states in an aza-Diels-Alder reaction. The endo pathway is often favored kinetically due to stabilizing secondary orbital interactions.
Caption: Kinetic vs. Thermodynamic pathways in aza-Diels-Alder reactions.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Reactions
You are using a chiral catalyst or auxiliary, but the desired product is formed with poor enantioselectivity.
Question: My asymmetric synthesis is yielding a nearly racemic mixture. What are the key parameters to optimize for higher enantiomeric excess?
Answer: Achieving high enantioselectivity requires a chiral environment that creates a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. If this energy difference is small, both pathways will be competitive, resulting in low ee.
Core Causes & Recommended Solutions:
-
Suboptimal Chiral Ligand/Auxiliary: The steric and electronic properties of the chiral director are paramount. An improperly matched ligand or auxiliary will fail to effectively shield one face of the reacting molecule.
-
Solution:
-
Modify the Ligand: Even small changes to the chiral ligand can have a large impact. For instance, in the enantioselective addition of diethylzinc to aldehydes catalyzed by isoquinuclidinylmethanols, modifying the N-substituent on the ligand (e.g., from H to propyl) significantly improved the enantiomeric excess.[6]
-
Switch Auxiliary Class: If a chiral amine auxiliary is not performing well, consider a different class, such as Oppolzer's camphorsultam, which has proven highly effective in controlling the facial selectivity of dienophiles in Diels-Alder reactions.[4][7]
-
-
-
Incorrect Catalyst System: For catalyzed reactions, the combination of the metal precursor and the chiral ligand is critical.
-
Solution: If using a metal-based catalyst, ensure the metal and ligand are known to form an effective asymmetric catalyst. For example, iridium complexes with Feringa-type ligands are highly effective for intramolecular allylic dearomatization reactions to form quinuclidines, achieving up to >99% ee.[8]
-
-
Interference from Achiral Additives or Reagents: Background reactions or coordination of achiral species (like solvent or additives) to the catalyst can disrupt the chiral environment.
-
Solution: Scrutinize all components of the reaction. Ensure solvents are anhydrous and of high purity. Re-evaluate any additives. Sometimes, a co-catalyst is necessary; for example, some amine organocatalysts require an acid co-catalyst like TFA to facilitate enamine formation.[9]
-
Visualization: Troubleshooting Workflow for Stereoselectivity
This flowchart provides a logical sequence for troubleshooting common issues in stereoselective synthesis.
Caption: A logical workflow for troubleshooting stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing the 2-azabicyclo[2.2.2]octane scaffold? A1: The two most dominant strategies are the aza-Diels-Alder reaction and various intramolecular cyclizations.
-
Aza-Diels-Alder: This [4+2] cycloaddition typically involves reacting a 1,2- or 1,4-dihydropyridine derivative (as the aza-diene component) or a simple diene (like cyclopentadiene or 1,3-cyclohexadiene) with an imine (as the dienophile).[2][4][10] This is a powerful method for rapidly building the bicyclic core.
-
Intramolecular Cyclization: These methods build the second ring onto a pre-existing piperidine core. Common strategies include intramolecular Michael additions[11], SN2' cyclizations[5], and radical cyclizations.
Q2: My 1,2-dihydropyridine precursor is reported to be unstable towards Lewis acids. Should I avoid them? A2: Not necessarily. While this instability is a valid concern, several reports demonstrate that the desired cycloaddition can be highly efficient even with sensitive substrates.[4] The key is that the rate of the Lewis acid-catalyzed Diels-Alder reaction is often much faster than the rate of substrate decomposition. The best practice is to add the Lewis acid slowly at a low temperature (-78 °C) to the mixture of the diene and dienophile. This minimizes the time the dihydropyridine is exposed to the Lewis acid before it can react.[4]
Q3: Can I achieve stereoselectivity without using a chiral auxiliary? A3: Yes, the use of a chiral catalyst is a powerful alternative to substrate-controlled diastereoselection. This can be more atom-economical. For example, chiral isoquinuclidinylmethanols have been used as catalysts for the enantioselective addition of diethylzinc to aldehydes.[6] Similarly, chiral amine organocatalysts derived from other bicyclic systems have been developed for enantioselective aldol reactions.[9]
Q4: How is the absolute stereochemistry of the final product typically determined? A4: The absolute configuration is most rigorously determined by X-ray crystallography of a suitable crystalline derivative. However, more routinely, it is established by chemical correlation—converting the new product into a compound of known, previously established stereochemistry.[4] For determining enantiomeric excess, HPLC or GC analysis on a chiral stationary phase is the standard method.[6]
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Diastereoselective Aza-Diels-Alder Reaction
This protocol is adapted from the procedure reported for the synthesis of chiral isoquinuclidines and serves as a representative example.[4]
Objective: To synthesize a 2-azabicyclo[2.2.2]octane derivative with high endo diastereoselectivity using a Lewis acid catalyst.
Materials:
-
1-Phenoxycarbonyl-1,2-dihydropyridine (1.0 eq)
-
N-acryloyl-(1S)-2,10-camphorsultam (1.1 eq)
-
Hafnium tetrachloride (HfCl₄) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, oven-dried and assembled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-acryloyl-(1S)-2,10-camphorsultam (1.1 eq).
-
Dissolution: Add anhydrous CH₂Cl₂ to dissolve the dienophile. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Diene: Add the 1-phenoxycarbonyl-1,2-dihydropyridine (1.0 eq) to the cooled solution via syringe.
-
Catalyst Addition: Slowly add a solution of HfCl₄ (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diene is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC.
Self-Validation: The high diastereoselectivity of this reaction is contingent on the potent Lewis acidity of HfCl₄ and the low reaction temperature.[4] Running a control reaction at room temperature or without the Lewis acid should result in a significantly lower d.e., validating the necessity of these conditions.
References
- SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDINYL-METHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYDES. (Source: Google Search)
- An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid c
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (Source: BIP)
- 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one. (Source: Smolecule)
- Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. (Source: PMC - NIH)
- 2-Azanorbornane-based amine organocatalyst for enantioselective aldol reaction of is
- Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes.
- Synthesis of Tri- and Tetracyclic Azaheterocycles from 1,4-Dihydropyridines and their Use for the Development of G
- 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±) -Epiibogamine. (Source: J-Stage)
- Facile Diels−Alder Reactions with Pyridines Promoted by Tungsten.
- Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. (Source: CCS Chemistry - Chinese Chemical Society)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | 1416313-50-2 [smolecule.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. scispace.com [scispace.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine [jstage.jst.go.jp]
Technical Support Center: Characterization of Impurities in Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Synthesis
As Senior Application Scientists, we understand that navigating the complexities of synthesizing advanced pharmaceutical intermediates like Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate requires rigorous analytical support. The rigid, bicyclic structure that makes this compound a valuable building block also introduces unique challenges in impurity profiling and characterization.[1] This guide is structured as a direct-response technical support center, addressing the specific issues and questions researchers frequently encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect to see in the synthesis of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate?
A1: Based on the common synthetic routes—often involving intramolecular lactonization of an epoxide precursor—and the inherent chemical functionalities of the molecule, you should anticipate several classes of impurities.[2][3] These are broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, leftover intermediates, and reagents.[4]
-
Product-Related Impurities: These arise from side reactions of the main molecule and include:
-
Oxidation Products: The secondary alcohol at the C5 position is susceptible to oxidation.[5][6]
-
Diastereomers: Incomplete stereochemical control during synthesis can lead to mixtures of isomers.[2][3]
-
Boc-Deprotected Analogs: The tert-butyloxycarbonyl (Boc) protecting group can be labile under certain acidic conditions.[7][8]
-
Dimerization/Oligomerization Products: Self-reaction can occur, particularly under forcing conditions.[9][10]
-
-
Degradation Products: Impurities that form during storage or under stress conditions (e.g., light, heat, pH extremes).
Q2: I'm seeing a new, unexpected peak in my HPLC analysis. What is the most logical first step for identification?
A2: The most efficient first step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11][12] This provides the molecular weight of the unknown impurity, which is a critical piece of information.[13] Compare the molecular weight of the impurity with the masses of potential structures you can predict based on the known reactivity of your molecule (see A1). For example, an increase of 2 Da suggests oxidation, while a loss of 100 Da points towards Boc-deprotection.
Q3: Are there any specific challenges in developing an HPLC method for this compound and its impurities?
A3: Yes, the primary challenge is the polar nature of the molecule and some of its potential impurities (e.g., the deprotected amine).[14] This can lead to poor retention on standard C18 reversed-phase columns.[14] To overcome this, consider:
-
Using an aqueous stable C18 column or a polar-embedded column designed for retaining polar compounds.
-
Adjusting the mobile phase pH. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for the amine-containing compounds.[15]
-
Exploring alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase methods fail.
Section 2: Troubleshooting Guide - Characterizing Specific Impurities
This section provides in-depth, causality-driven answers to problems related to specific impurities.
Oxidation Impurity
Q: My LC-MS results show a peak with a mass of 225.28 g/mol , which is 2 Da less than my product (227.3 g/mol ). I suspect it's the ketone, but how can I confirm this?
A: Your suspicion is highly likely correct. The loss of 2 Da corresponds to the oxidation of the secondary alcohol to a ketone, forming tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate .[16]
-
Causality: This oxidation can be caused by certain reagents used in the synthesis or by exposure to air/oxidants over time, especially if catalyzed by trace metals.[17][18] The bicyclic ring strain does not prevent this common alcohol oxidation pathway.[5][6][19]
-
Confirmation Strategy:
-
NMR Spectroscopy: This is the definitive method. In the ¹H NMR spectrum, the signal corresponding to the proton on the carbon bearing the hydroxyl group (a CH-OH methine proton) will disappear. In the ¹³C NMR, the signal for the C-OH carbon (typically ~60-70 ppm) will be replaced by a carbonyl signal (C=O) significantly downfield, often >200 ppm.
-
Forced Degradation: Intentionally expose a small sample of your pure product to a mild oxidizing agent (e.g., H₂O₂). If the retention time of the newly formed peak in HPLC matches your impurity, it provides strong evidence.
-
-
Mitigation:
-
Ensure all reaction and storage vessels are free from trace metal contaminants.
-
Conduct the synthesis and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Boc-Deprotection Impurity
Q: I have an impurity with a molecular weight of 127.1 g/mol , a loss of 100 Da from my product. This points to Boc deprotection. Why is this happening if I'm not using strong acid?
A: You are correct; a loss of 100.1 Da corresponds to the cleavage of the Boc group (C₅H₉O₂) to yield 5-hydroxy-2-azabicyclo[2.2.2]octane .
-
Causality: The Boc group is designed to be removed under acidic conditions.[20] The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation.[7] While strong acids like TFA or HCl are typically used, deprotection can be triggered by:
-
Inadvertent Acidic Conditions: Trace acidic residues in solvents, on glassware, or during silica gel chromatography can be sufficient to cause partial deprotection.
-
Mass Spectrometry Conditions: The Boc group is notoriously labile under certain electrospray ionization (ESI) conditions in a mass spectrometer, which can lead to in-source fragmentation.[21] This might make the impurity appear more abundant than it actually is.
-
-
Confirmation Strategy:
-
LC-MS/MS: Fragment the parent ion of the impurity (m/z 128 for [M+H]⁺). The fragmentation pattern should match that of the unprotected bicyclic amine core.
-
pH Adjustment: Analyze the sample using an HPLC mobile phase with a neutral or slightly basic pH. If the peak corresponding to the deprotected amine shows improved peak shape or retention, it supports its basic nature.
-
NMR Spectroscopy: The most telling sign is the complete disappearance of the large singlet at ~1.4-1.5 ppm in the ¹H NMR, which corresponds to the nine equivalent protons of the tert-butyl group.[22]
-
-
Mitigation:
-
Neutralize all workup steps carefully.
-
Use pre-treated, neutral silica gel for chromatography or consider alternative purification methods.
-
When concentrating solutions, avoid prolonged heating which can generate acidic species.
-
Diastereomeric Impurities
Q: My NMR spectrum is overly complex, with doubled-up signals for some protons. Could this be due to diastereomers, and how can I quantify them?
A: Yes, the presence of doubled signals in the NMR spectrum is a classic indicator of a diastereomeric mixture.[23]
-
Causality: The synthesis of the bicyclic system can create multiple chiral centers. Depending on the synthetic route, particularly those starting from precursors with existing stereocenters or those that create new ones with incomplete selectivity, a mixture of diastereomers can be formed.[2][3] These are distinct chemical compounds and will have different physical properties and NMR spectra.
-
Confirmation & Quantification Strategy:
-
High-Resolution NMR: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve the best possible separation of the signals from each diastereomer.[24] 2D NMR techniques like COSY and HSQC can help assign the signals for each distinct isomer.
-
Quantitative NMR (qNMR): The ratio of the diastereomers can be accurately determined by integrating well-resolved, non-overlapping signals corresponding to the same proton in each isomer.[25]
-
Chiral HPLC: This is the preferred chromatographic method for separating diastereomers. You will need to screen various chiral stationary phases (CSPs) and mobile phases to find a condition that resolves the isomers. Once separated, their relative abundance can be determined by peak area integration.
-
-
Mitigation:
-
This impurity class is best controlled by optimizing the synthetic route to be more stereoselective. This is a fundamental process chemistry challenge rather than a purification issue.
-
Preparative chiral chromatography can be used to isolate the desired diastereomer, but this is often a costly and time-consuming process.
-
Section 3: Standard Analytical Protocols
Protocol 1: General Purpose HPLC-UV/MS Screening Method
This protocol serves as a robust starting point for impurity profiling.
-
Column: Use a C18 column suitable for polar analytes (e.g., with polar endcapping or embedded polar group), 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
MS Settings (ESI+):
-
Scan Range: m/z 70-500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Protocol 2: NMR Sample Preparation and Key Signals
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (CDCl₃ or MeOD are common choices).
-
Acquisition: Acquire standard ¹H, ¹³C, and if necessary, 2D spectra (COSY, HSQC).
-
Key Signals to Analyze:
| Signal Type | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) | Notes |
| Boc Group | ~1.45 (singlet, 9H) | ~28.4 (C(CH₃)₃), ~80.1 (C(CH₃)₃) | Disappears upon deprotection.[22] |
| CH-OH | Varies (often ~3.5-4.5) | ~60-75 | Disappears upon oxidation. |
| Bicyclic Protons | ~1.5 - 3.6 (complex multiplets) | Varies | Pattern will be different for each diastereomer. |
Section 4: Visual Diagrams and Workflows
Diagram 1: General Synthetic Pathway
Caption: A simplified synthetic route to the target molecule.
Diagram 2: Impurity Identification Workflow
Caption: A logical workflow for identifying unknown impurities.
Diagram 3: Formation of Key Impurities
References
- 1. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Strategy for Complex Dimer Formation When Biomimicry Fails: Total Synthesis of Ten Coccinellid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. rroij.com [rroij.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. uhplcs.com [uhplcs.com]
- 16. chemscene.com [chemscene.com]
- 17. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 18. Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. Item - Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran - American University - Figshare [aura.american.edu]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 25. asdlib.org [asdlib.org]
Technical Support Center: Recrystallization of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support resource for the purification of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the recrystallization of this versatile bicyclic amino alcohol derivative.
The unique structure of this molecule, featuring a polar hydroxyl group, a non-polar tert-butyloxycarbonyl (Boc) protecting group, and a rigid bicyclic scaffold, presents specific challenges and opportunities for purification.[1] This guide explains the causality behind the recommended protocols to empower you to adapt and optimize the methods for your specific needs.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the purification of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Issue 1: My compound has "oiled out" instead of crystallizing.
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a sticky, impure oil instead of forming solid crystals. What causes this, and how can I fix it?
Answer: "Oiling out" is a common phenomenon in recrystallization and typically occurs for one of two reasons:
-
High Solute Concentration & Rapid Cooling: The solution is too concentrated, and cooling occurs too quickly. This causes the compound to crash out of the solution at a temperature above its melting point, leading to the formation of a liquid phase (the oil) instead of an ordered crystal lattice.[2][3][4]
-
Low Melting Point Impurities: The presence of significant impurities can depress the melting point of the mixture, making it more prone to oiling out.
The rigid bicyclo[2.2.2]octane framework generally favors crystallization, but the Boc group can sometimes lead to amorphous or oily products if conditions are not optimal.[1][5]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently heat the flask containing the oil and solvent until the oil completely redissolves into a homogeneous solution.
-
Add More Solvent: Add a small amount (10-20% of the original volume) of the hot primary solvent to dilute the solution slightly. This is the most critical step to prevent the compound from precipitating above its melting point.[4]
-
Ensure Slow Cooling: This is paramount. Do not place the hot flask directly on a cold surface or in an ice bath.[3]
-
Allow the flask to cool on a benchtop, insulated by a cork ring or paper towels.
-
For even slower cooling, you can leave the hot solution on a hotplate with the heat turned off, allowing it to cool gradually with the plate.[2]
-
-
Induce Crystallization (If Necessary): Once the solution has cooled to near room temperature, if crystals have not yet appeared, gently scratch the inside of the flask at the solution's surface with a glass rod.[2][6] The microscopic scratches provide nucleation sites for crystal growth.
Issue 2: No crystals are forming, even after the solution has cooled completely.
Question: My solution is clear and has cooled to room temperature, and even after placing it in an ice bath, nothing has precipitated. What went wrong?
Answer: This is the most common problem in recrystallization and almost always points to one of two causes: using too much solvent or the formation of a stable supersaturated solution.[2][4]
-
Excess Solvent: The fundamental principle of recrystallization relies on the solute being poorly soluble in the cold solvent. If too much solvent was added initially, the solution will not be saturated even at low temperatures, and thus, no crystallization will occur.[2][7]
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[2] In this metastable state, crystal formation requires an energy barrier to be overcome, which can be achieved by providing nucleation sites.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[3]
-
Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume). Be sure to use a boiling chip and do this in a fume hood.
-
Allow the now more concentrated solution to cool slowly again.
-
-
Consider an Anti-Solvent (for Mixed-Solvent Systems): If you are using a solvent system like Dichloromethane/Diethyl Ether, and no crystals form, you may not have added enough of the anti-solvent (diethyl ether). Slowly add more diethyl ether to the room temperature solution until persistent cloudiness is observed, then add a drop or two of dichloromethane to clarify before allowing it to stand.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate?
A proven and highly effective method is a mixed-solvent system of Dichloromethane (DCM) and Diethyl Ether (Et₂O) .[1] A related bicyclic lactone was successfully recrystallized from a DCM/Et₂O mixture.[9]
-
Why it works: DCM is a good primary solvent that effectively dissolves the compound due to its moderate polarity, which accommodates both the polar hydroxyl and non-polar Boc groups. Diethyl ether is an excellent "anti-solvent" because the compound is much less soluble in it. By dissolving the compound in a minimal amount of hot DCM and then slowly adding Et₂O, you can precisely control the saturation point to induce the growth of high-purity crystals.
Q2: Can I use a single solvent for recrystallization?
Yes, a single-solvent system may work. Good candidates would be moderately polar solvents like ethyl acetate or isopropanol. The ideal single solvent should dissolve the compound completely when hot but poorly when cold.[3] You must determine this empirically with small-scale tests. However, mixed-solvent systems often provide finer control over the crystallization process.
Q3: How pure can I expect the compound to be after one recrystallization?
With careful technique using the DCM/Et₂O system, it is possible to achieve purity levels greater than 99.5%.[1] The efficiency of purification depends heavily on the nature of the impurities. Recrystallization is most effective at removing impurities with different solubility profiles than the target compound.[8]
Q4: My final yield is very low. How can I improve it?
Low yield is often a consequence of avoiding the problems listed above. Common causes include:
-
Using too much solvent during dissolution, which leaves a significant amount of product in the mother liquor.[7]
-
Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) before filtration.
-
Washing the collected crystals with too much cold solvent, which redissolves some of the product.[7]
-
Premature crystallization during a hot filtration step (if performed).
To improve yield, use the minimum amount of boiling solvent necessary to dissolve the crude solid and wash the final crystals with a minimum amount of ice-cold solvent.[7]
Data & Protocols
Recommended Solvent Systems
| Solvent System | Role | Boiling Point (°C) | Rationale |
| Dichloromethane (DCM) | Primary Solvent | 39.6 | Good solubility for the compound at elevated temperatures. Volatile and easy to remove. |
| Diethyl Ether (Et₂O) | Anti-Solvent | 34.6 | Low solubility for the compound, induces precipitation when added to a DCM solution. |
| Ethyl Acetate (EtOAc) | Single Solvent (Potential) | 77.1 | Moderate polarity may provide the required solubility differential between hot and cold. |
| Isopropanol (IPA) | Single Solvent (Potential) | 82.6 | A polar protic solvent that could be effective due to hydrogen bonding with the hydroxyl group. |
Protocol 1: Mixed-Solvent Recrystallization (DCM/Et₂O)
-
Place the crude Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of dichloromethane at room temperature, just enough to create a slurry.
-
Gently warm the flask (e.g., in a 40°C water bath) and add DCM dropwise until the solid is completely dissolved. Avoid adding a large excess.
-
Remove the flask from the heat. Slowly add diethyl ether dropwise while stirring.
-
Continue adding diethyl ether until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add 1-2 drops of dichloromethane to make the solution clear again.
-
Cover the flask, remove the stir bar, and allow it to cool slowly to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.[6]
Visual Workflow Guides
Caption: Standard experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting failure of crystallization.
References
- Benchchem. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
-
University of York. Problems with Recrystallisations. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Columbia University. Recrystallization - Single Solvent. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
- Unknown Source.
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
Sources
- 1. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Recrystallization [wiredchemist.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of 2-Azabicyclo[2.2.2]octane Isomers
Welcome to the technical support center for the analysis of 2-azabicyclo[2.2.2]octane isomers. This bicyclic amine scaffold is a crucial component in many pharmacologically active compounds, and achieving robust, reproducible separation of its stereoisomers (enantiomers and diastereomers) is a frequent challenge in pharmaceutical development and quality control.
This guide is structured to provide direct, actionable solutions to common issues encountered in the field. It combines troubleshooting workflows with foundational knowledge to empower researchers in developing and optimizing their separation methods.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues that arise during the chromatographic analysis of 2-azabicyclo[2.2.2]octane isomers.
Q1: My peaks are tailing significantly. What is causing this and how do I fix it?
A1: Peak Tailing Explained
Peak tailing is the most prevalent issue when analyzing basic compounds like 2-azabicyclo[2.2.2]octane derivatives. The root cause is almost always undesirable secondary interactions between the basic amine group and acidic silanol groups present on the surface of standard silica-based stationary phases.[1] These interactions lead to asymmetrical peaks, which compromise both resolution and the accuracy of quantification.[1]
Systematic Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The first and often most effective solution is to control the ionization state of both your analyte and the stationary phase.
-
Low pH (e.g., 2.5-3.5): Operating at a low pH protonates the silanol groups (Si-OH to Si-OH₂⁺), minimizing their ability to interact with the now-protonated basic analyte (R₃N to R₃NH⁺).[1] This is a standard approach for many reversed-phase methods.[2]
-
High pH (e.g., 8-10): An alternative is to use a high pH mobile phase with a pH-stable column. At high pH, the analyte is in its neutral form, while the silanols are deprotonated (Si-O⁻). This can also reduce tailing, but requires a column specifically designed for high pH environments to prevent stationary phase degradation.[3]
-
-
Incorporate a Competing Base: Add a small amount of a basic additive to the mobile phase. This additive, often called a "tailing suppressor," will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Select an Appropriate Column: If mobile phase adjustments are insufficient, the column chemistry is the next variable to address.
-
End-Capped Columns: Use a column with a thoroughly deactivated or "end-capped" stationary phase. This reduces the population of accessible silanol groups.[1]
-
Modern Stationary Phases: Consider columns with advanced surface chemistry, such as those with polar-embedded groups or Charged Surface Hybrid (CSH) technology, which are specifically designed to provide excellent peak shape for basic compounds.[1]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1][5] Systematically reduce your injection volume or sample concentration to see if peak shape improves.
Troubleshooting Workflow: Peak Tailing
Caption: A systematic workflow for diagnosing and fixing peak tailing.
Q2: I'm getting poor resolution between my diastereomers. How can I improve the separation?
A2: Optimizing Diastereomer Selectivity
Improving the separation between diastereomers requires manipulating the subtle differences in their interactions with the stationary and mobile phases. A multi-faceted approach is often necessary.[1]
Optimization Strategies:
-
Vary the Organic Modifier: The choice of organic solvent can significantly alter selectivity. A 5-10% change in organic modifier concentration can have a profound impact.[1][2]
-
Acetonitrile (ACN) vs. Methanol (MeOH): These solvents have different properties. Methanol is a more acidic, protic solvent, while acetonitrile can engage in dipole-dipole interactions.[2] If you are using ACN, try switching to MeOH (or vice-versa) to see if selectivity changes.
-
-
Adjust Mobile Phase pH: As with tailing, pH can influence selectivity by altering the ionization state of the isomers, which in turn affects their interaction with the stationary phase.[1] A systematic screen of pH values (e.g., pH 3, 5, 7) can reveal an optimal separation window.
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, a different stationary phase is required.
-
Phenyl or Fluorophenyl Phases: These phases provide alternative retention mechanisms, such as pi-pi interactions, which can offer unique shape selectivity for closely related isomers compared to standard C18 columns.[1]
-
Increase Efficiency: Use a column with smaller particles (e.g., sub-2 µm or solid-core particles) to dramatically increase plate count and improve resolution for closely eluting peaks.[1]
-
-
Optimize Temperature: Column temperature can influence selectivity. Try adjusting the column oven temperature in 5-10°C increments (e.g., 25°C, 35°C, 45°C) to see if resolution improves.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique to start with for separating 2-azabicyclo[2.2.2]octane isomers?
A1: The choice depends on the type of isomerism you are targeting.
-
For Diastereomers: Reversed-Phase HPLC (RP-HPLC) is the most common and versatile starting point. The strategies outlined in the troubleshooting section (adjusting pH, organic modifier, and column chemistry) are typically sufficient. Normal-Phase HPLC can also be very effective for separating diastereomers after derivatization.[6]
-
For Enantiomers: A chiral stationary phase (CSP) is mandatory.[1] The two most powerful techniques are:
-
Supercritical Fluid Chromatography (SFC): Often considered the gold standard for chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which allows for very high flow rates and fast, efficient separations.[7][8] It is a predominant technique for both analytical and preparative enantioseparations.[8]
-
Normal-Phase HPLC (NP-HPLC): A traditional and highly effective method for chiral separations using polysaccharide-based CSPs. Mobile phases typically consist of hexane or heptane with an alcohol modifier (e.g., ethanol or isopropanol).[1][9]
-
Q2: How do I select the right chiral stationary phase (CSP)?
A2: Chiral method development is largely an empirical process.[10] The most efficient approach is to perform a column screening study.
-
Start with Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are the most broadly applicable and successful CSPs.
-
Screen Different Mobile Phases: For a given column, screen a set of standard mobile phases. In SFC, this typically involves using methanol, ethanol, and isopropanol as co-solvents.[8] In NP-HPLC, vary the alcohol modifier and its concentration.
-
Use a Generic Screening Protocol: A generic strategy significantly speeds up method development by systematically testing a small, diverse set of columns and mobile phases to find a promising starting point for further optimization.[8]
Q3: When should I consider using Hydrophilic Interaction Chromatography (HILIC)?
A3: HILIC is a powerful alternative to RP-HPLC, particularly for more polar 2-azabicyclo[2.2.2]octane derivatives that show poor retention in reversed-phase.[11]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica) and a mobile phase rich in organic solvent (typically acetonitrile).[11][12] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[12]
-
Advantages:
-
Excellent retention for polar compounds: Analytes that elute in the void volume in RP-HPLC can be well-retained in HILIC.[13]
-
Orthogonal Selectivity: The elution order in HILIC is often the reverse of that seen in RP-HPLC, making it a powerful tool for 2D-LC or for resolving co-elutions.[13]
-
MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation in the MS source, often leading to enhanced sensitivity.
-
Section 3: Experimental Protocols
Protocol 1: General RP-HPLC Method for Diastereomer Separation
This protocol provides a robust starting point for separating diastereomers of 2-azabicyclo[2.2.2]octane derivatives.
-
Column Selection: C18, 100 Å, 2.7 µm solid-core, 100 x 3.0 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35°C
-
Gradient Program:
-
Start at 5% B
-
Linear ramp to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and re-equilibrate for 3 minutes
-
-
Detection: UV at 220 nm or as determined by analyte absorbance; or MS detection.
-
Injection Volume: 2 µL
-
Optimization Note: If resolution is poor, switch Mobile Phase B to 0.1% Formic Acid in Methanol and repeat the run.
Protocol 2: Chiral SFC Screening Method for Enantiomer Separation
This protocol outlines a typical screening approach to find a suitable chiral separation method.
-
Columns to Screen:
-
Chiralpak AD-H (Amylose-based)
-
Chiralpak AS-H (Amylose-based)
-
Chiralcel OD-H (Cellulose-based)
-
Chiralcel OJ-H (Cellulose-based)
-
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvents to screen):
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Screening Gradient:
-
Start at 5% Co-solvent
-
Linear ramp to 50% Co-solvent over 5 minutes
-
Hold at 50% for 1 minute
-
-
Detection: UV-PDA (190-400 nm)
Section 4: Data & Method Selection
Table 1: Recommended Starting Conditions for Different Separation Modes
| Separation Goal | Primary Technique | Stationary Phase | Mobile Phase System | Key Advantage |
| Diastereomers | RP-HPLC | C18, Phenyl-Hexyl | Water/ACN or Water/MeOH with 0.1% Acid (TFA, Formic) | Broad applicability and familiarity. |
| Enantiomers | SFC | Polysaccharide CSP | CO₂ with MeOH, EtOH, or IPA as co-solvent | High speed, efficiency, and reduced solvent waste.[8] |
| Enantiomers | NP-HPLC | Polysaccharide CSP | Hexane/Heptane with EtOH or IPA | Robust and well-established for chiral separations. |
| Polar Isomers | HILIC | Bare Silica, Amide | ACN/Water with buffer (e.g., Ammonium Formate) | Retention of highly polar compounds.[11][13] |
Method Selection Decision Tree
Caption: A decision tree for selecting the optimal chromatographic technique.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers.
- University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
- Zhang, T., & Wang, C. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
- Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
- Taylor, T. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- ACS Publications. (2021, June 7). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development.
- Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 879-899.
- LCGC International. (2022, December 1).
- Kim, H., et al. (n.d.). Synthesis of new chiral catalysts, isoquinuclidinylmethanols, for the enantioselective addition of diethylzinc to aryl aldehydes.
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
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Validation & Comparative
A Comprehensive Guide to the NMR Spectral Analysis of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The rigid 2-azabicyclo[2.2.2]octane scaffold is a prevalent motif in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We will objectively compare the expected spectral data of its exo and endo diastereomers, supported by predicted experimental data, and provide standardized protocols for sample analysis.
Deciphering the Core Structure: Key NMR Signatures
The molecular architecture of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate comprises three key components, each with distinct NMR fingerprints: the tert-butyloxycarbonyl (Boc) protecting group, the rigid 2-azabicyclo[2.2.2]octane core, and the hydroxyl substituent. Understanding these individual contributions is fundamental to interpreting the full spectrum.
The Boc Protecting Group: The most conspicuous signal in the ¹H NMR spectrum is a sharp, intense singlet integrating to nine protons, typically resonating in the upfield region of 1.4-1.5 ppm. This arises from the chemically equivalent methyl protons of the tert-butyl group. In the ¹³C NMR spectrum, the Boc group is characterized by two signals: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons around 28 ppm.
The 2-Azabicyclo[2.2.2]octane Core: This rigid bicyclic system enforces a fixed conformation, leading to well-defined chemical shifts and coupling constants for the scaffold protons. The bridgehead protons (at C1 and C4) are typically found in the range of 2.5-3.5 ppm. The methylene protons of the three bridges (C3, C6, C7, and C8) will appear as complex multiplets due to geminal and vicinal couplings.
The Hydroxyl Substituent: The presence and stereochemistry of the hydroxyl group at C5 significantly influence the chemical shifts of the neighboring protons, particularly H5 and the adjacent bridgehead proton H4. The H5 proton, directly attached to the carbon bearing the hydroxyl group, is expected to resonate downfield, typically in the 3.5-4.5 ppm region. The stereochemical orientation of the hydroxyl group (exo or endo) will dictate the specific chemical shifts and coupling constants of H5 and adjacent protons due to differing dihedral angles and through-space effects.
Predicted ¹H and ¹³C NMR Spectral Data
To provide a detailed comparison, we present the predicted ¹H and ¹³C NMR data for both the exo and endo diastereomers of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. These predictions are based on established NMR prediction algorithms and data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) in CDCl₃
| Proton | exo-Isomer (Predicted) | endo-Isomer (Predicted) | Multiplicity (Typical) |
| H1 | ~3.0-3.2 | ~3.1-3.3 | m |
| H3a | ~3.4-3.6 | ~3.5-3.7 | m |
| H3b | ~3.0-3.2 | ~3.1-3.3 | m |
| H4 | ~2.6-2.8 | ~2.7-2.9 | m |
| H5 | ~4.0-4.2 | ~3.8-4.0 | m |
| H6a | ~1.8-2.0 | ~1.9-2.1 | m |
| H6b | ~1.6-1.8 | ~1.7-1.9 | m |
| H7a | ~1.9-2.1 | ~2.0-2.2 | m |
| H7b | ~1.7-1.9 | ~1.8-2.0 | m |
| H8a | ~1.5-1.7 | ~1.6-1.8 | m |
| H8b | ~1.3-1.5 | ~1.4-1.6 | m |
| OH | Variable | Variable | br s |
| Boc (9H) | ~1.45 | ~1.45 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | exo-Isomer (Predicted) | endo-Isomer (Predicted) |
| C1 | ~50-52 | ~51-53 |
| C3 | ~45-47 | ~46-48 |
| C4 | ~35-37 | ~36-38 |
| C5 | ~68-70 | ~66-68 |
| C6 | ~25-27 | ~26-28 |
| C7 | ~24-26 | ~25-27 |
| C8 | ~22-24 | ~23-25 |
| Boc (C=O) | ~155 | ~155 |
| Boc (C(CH₃)₃) | ~80 | ~80 |
| Boc (CH₃) | ~28.5 | ~28.5 |
Comparative Spectral Analysis: exo vs. endo Diastereomers
The key to distinguishing between the exo and endo diastereomers lies in the subtle differences in their NMR spectra, primarily arising from the different spatial arrangement of the hydroxyl group.
-
¹H NMR: The chemical shift of the H5 proton is expected to be slightly more downfield in the exo isomer compared to the endo isomer due to anisotropic effects of the C-N bond of the adjacent bridge. Furthermore, the coupling constants between H5 and the neighboring protons on C4 and C6 will differ due to the change in dihedral angles. A detailed analysis of the coupling patterns, often requiring 2D NMR techniques like COSY, is crucial for unambiguous assignment.
-
¹³C NMR: The chemical shift of C5 is anticipated to be slightly different between the two isomers. The orientation of the hydroxyl group can also induce small changes in the chemical shifts of the other carbons in the bicyclic framework, particularly C4 and C6, due to gamma-gauche effects.
Experimental Protocols
A. NMR Sample Preparation
-
Weigh approximately 5-10 mg of the tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
B. NMR Data Acquisition
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
For unambiguous assignment, acquire 2D NMR spectra, including:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons like the Boc carbonyl.
-
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR spectral analysis.
Conclusion
The NMR spectral analysis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate provides a wealth of structural information. The characteristic signals of the Boc group and the rigid bicyclic core, combined with the influence of the hydroxyl substituent, allow for a detailed structural characterization. While 1D NMR provides a primary overview, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for the unambiguous differentiation between the exo and endo diastereomers. The predicted data and protocols presented in this guide serve as a valuable resource for researchers working with this important class of molecules.
References
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Chemistry, 2014, 1-6. Available at: [Link]
-
NMRDB.org: Predict 1H and 13C NMR spectra. Available at: [Link]
-
ChemAxon Docs: NMR Predictor. Available at: [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Azabicyclo[2.2.2]octane Derivatives: A Comparative Analysis
The 2-azabicyclo[2.2.2]octane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional framework serves as a valuable bioisostere for piperidine and pyridine rings, offering improved physicochemical properties such as enhanced metabolic stability and increased aqueous solubility.[1][2][3] These characteristics make its derivatives compelling candidates in drug discovery, with applications ranging from central nervous system disorder treatments to inhibitors of enzymes like γ-secretase.[4][5] The precise three-dimensional arrangement of atoms—including stereochemistry, conformation, and intermolecular interactions—is paramount to understanding and optimizing their biological activity.
This guide provides an in-depth comparison of the primary techniques used for the structural elucidation of these small molecules, with a focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, benchmark against alternative methods, and provide actionable protocols for researchers in the field.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[6][7] The technique works by directing X-rays at a highly ordered single crystal; the resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[8][9] For the 2-azabicyclo[2.2.2]octane core, where subtle conformational changes can drastically alter receptor binding, this level of detail is not just beneficial—it is essential.
The Crystallography Workflow: A Self-Validating System
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage provides critical quality control. Success is predicated on meticulous execution, particularly in the initial, and often most challenging, step: crystal growth.
Detailed Protocol: Crystallizing 2-Azabicyclo[2.2.2]octane Derivatives
Objective: To grow diffraction-quality single crystals suitable for XRD analysis.
Causality Behind the Method: The rigid and often basic nature of the 2-azabicyclo[2.2.2]octane core presents specific challenges. These molecules can have high lattice energies, making them prone to precipitating as microcrystalline powders. Furthermore, the nitrogen atom provides a convenient handle for salt formation, a powerful strategy to introduce strong, directional hydrogen bonds that can significantly promote high-quality crystal growth.[10]
Methodology:
-
Purity is Paramount: Begin with the highest purity material possible (>98% by HPLC/NMR). Impurities can act as "crystal poisons," inhibiting nucleation and growth.
-
Solvent Screening (The Rational Approach):
-
Step 2a: Select a primary solvent in which your compound is sparingly soluble. For many bicyclic amines, solvents like acetonitrile, ethyl acetate, or a mixture of dichloromethane/heptane are good starting points.
-
Step 2b (Expert Insight): If initial screens fail, consider salt formation. Dissolve the amine in a minimal amount of a solvent like methanol or ethanol. Add a stoichiometric equivalent of a suitable acid (e.g., HCl in diethyl ether, or an organic acid like acetic acid).[11] This converts the amine to its ammonium salt, which often has vastly different solubility and superior crystallization properties.
-
-
Choosing the Crystallization Technique:
-
Slow Evaporation: The simplest method. Create a saturated or near-saturated solution in a vial, cover loosely (e.g., with perforated parafilm), and allow the solvent to evaporate over several days. This is effective but offers less control.
-
Vapor Diffusion (Recommended): This is the most reliable technique for small quantities.[10]
-
Dissolve ~5-10 mg of your compound in 0.5 mL of a primary solvent (e.g., ethyl acetate) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable vial containing 1-2 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane or pentane).[10]
-
Seal the outer vial. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting slow, ordered crystal growth.
-
-
-
Patience and Observation: Place the crystallization experiment in a vibration-free location. Monitor it daily without disturbing it. Quality crystals can form in anywhere from a day to several weeks.
Part 2: Comparative Analysis with Alternative Techniques
While X-ray crystallography provides a definitive, static picture of a molecule in the solid state, it is not the only tool. A comprehensive structural analysis often involves complementary techniques that provide different, yet equally valuable, insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique that probes the chemical environment of atomic nuclei in a magnetic field.[12] For structural elucidation, 2D NMR experiments (like COSY, HSQC, and NOESY) are crucial for mapping out connectivity and spatial proximities.
-
Key Advantage: NMR provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant than the solid state.[13] It can reveal the presence of multiple conformations in equilibrium, something a single crystal structure cannot.[12][14]
-
Key Limitation: Structures derived from NMR data (specifically from NOE restraints) represent a time-averaged and spatially-averaged ensemble of conformations.[14] They lack the high-resolution precision of bond lengths and angles that crystallography provides.[15] Furthermore, NMR is generally limited to smaller molecules (< 30 kDa) for detailed structural work.[15]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), allow for the in silico prediction of molecular structures and conformational energy landscapes.
-
Key Advantage: Modeling can predict the most stable conformation of a molecule before it is even synthesized. It is an invaluable tool for rationalizing why a particular conformation is observed in a crystal structure and for exploring other potential low-energy conformations that might be relevant in solution or when bound to a target.
-
Key Limitation: The accuracy of computational models is highly dependent on the chosen level of theory and basis set. All computational results are theoretical and require experimental validation from techniques like XRD or NMR.
Performance Comparison
The following table provides an objective comparison of these three techniques for the structural analysis of 2-azabicyclo[2.2.2]octane derivatives.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample State | Solid (Single Crystal) | Solution | In Silico (No Sample) |
| Primary Output | High-resolution 3D atomic coordinates[8] | Connectivity, spatial proximities (NOEs), dynamic information[13] | Predicted 3D coordinates, relative energies |
| Precision | Very High (e.g., ±0.001 Å for bond lengths) | Lower (averaged structure)[14] | Variable (dependent on method) |
| Key Strength | Unambiguous determination of absolute structure and stereochemistry[6][7] | Provides data on solution-state dynamics and conformation | Predictive power, exploration of conformational space |
| Core Challenge | Growing a suitable single crystal | Signal overlap in complex molecules, interpretation of dynamic data | Requires experimental validation, computationally intensive |
Conclusion: An Integrated Approach
For researchers and drug development professionals working with 2-azabicyclo[2.2.2]octane derivatives, single-crystal X-ray crystallography remains the definitive method for establishing the absolute structure. Its ability to provide a high-resolution, unambiguous snapshot of molecular geometry is unparalleled. However, a truly comprehensive understanding is achieved when this "ground truth" data is integrated with complementary techniques. NMR spectroscopy bridges the gap between the static solid state and the dynamic solution state, while computational modeling provides a theoretical framework to rationalize experimental observations and guide future design. By leveraging the strengths of each method, scientists can build a complete and robust model of structure-activity relationships, accelerating the journey from molecular design to therapeutic innovation.
References
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Sasaki, T., Nagase, T., Takahashi, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium & Exposition. [Link]
-
Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
-
Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
-
Revolvy. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Revolvy. [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
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Mykhailiuk, P. K. (2020). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]
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Nguyen, N. (2017). What are the differences between NMR and x-ray crystallography? Quora. [Link]
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Wartchow, R., Schräke, O., Braje, W. M., & Hoffmann, H. M. R. (1999). Crystal structure of (lS,2Ä,4S)-2-bromomethyl-l-azabicyclo[2.2.2]· octan-5-one. Zeitschrift für Kristallographie - New Crystal Structures, 214(1-4), 287-288. [Link]
- Johnson, R. L., & Tallman, J. F. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]
-
Unknown Author. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. University of Oxford. [Link]
-
Grygorenko, O. O., et al. (2023). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. SciSpace. [Link]
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Iwanejko, J. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
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Menesses, J. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1779-1790. [Link]
-
Unknown Author. (n.d.). Guide for crystallization. Université de Montréal. [Link]
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Mykhailiuk, P. K. (2020). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
Aitipamula, S., et al. (2012). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 12(5), 2147-2164. [Link]
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DeKimpe, N., et al. (2001). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. ResearchGate. [Link]
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Evans, P., & Srikun, D. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. [Link]
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Ovchinnikova, I. G., et al. (2010). The First Example of Cascade Synthesis of Alkaloid-like Subunit Incorporated into Crown Ethers. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 6176. [Link]
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Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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Iwanejko, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(24), 14227-14235. [Link]
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A Comparative Guide to the Synthetic Routes of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid, bicyclic framework offers a unique three-dimensional architecture that has been exploited in the development of a wide range of biologically active compounds, including the anti-addictive agent ibogamine and the potent nicotinic acetylcholine receptor agonist epibatidine. The constrained conformation of this scaffold allows for precise positioning of functional groups in space, making it an attractive template for designing novel therapeutics with enhanced selectivity and potency.
This guide provides a comprehensive comparison of the most prevalent synthetic strategies to construct the 2-azabicyclo[2.2.2]octane core. We will delve into the mechanistic intricacies, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific synthetic goals.
Key Synthetic Strategies at a Glance
The construction of the 2-azabicyclo[2.2.2]octane scaffold can be broadly categorized into three main approaches: cycloaddition reactions, intramolecular cyclizations, and reductive amination strategies. Each of these routes offers distinct advantages and is suited for different synthetic contexts.
The Diels-Alder Reaction: A Powerful and Versatile Approach
The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most powerful and frequently employed methods for the construction of the 2-azabicyclo[2.2.2]octane core. This strategy typically involves the reaction of a 1,2-dihydropyridine derivative as the diene with a suitable dienophile. The power of this approach lies in its ability to rapidly generate the bicyclic framework with good control over stereochemistry.
Conventional and Aza-Diels-Alder Reactions
In the conventional approach, an N-protected 1,2-dihydropyridine reacts with an electron-deficient alkene to form the bicyclic adduct. A more direct and atom-economical variation is the aza-Diels-Alder reaction, where an imine, generated in situ from an amine and an aldehyde, acts as the dienophile, reacting with a diene like a cyclohexenone derivative. This multicomponent approach allows for the rapid assembly of complex isoquinuclidine structures from simple starting materials[1].
Causality Behind Experimental Choices: The choice of Lewis acid is critical in promoting the reaction and influencing stereoselectivity. Lewis acids like titanium tetrachloride (TiCl₄) or bismuth nitrate (Bi(NO₃)₃) coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition[2][3]. The use of microwave irradiation can significantly reduce reaction times and improve yields, particularly in multicomponent reactions[4].
Enantioselective Diels-Alder Reactions
Achieving enantiocontrol is paramount for the synthesis of chiral drug candidates. Enantioselective Diels-Alder reactions to form 2-azabicyclo[2.2.2]octanes have been successfully developed using chiral auxiliaries or chiral Lewis acid catalysts. For instance, the use of chiral N-acryloyl camphor sultams as dienophiles in the presence of a Lewis acid has been shown to afford chiral isoquinuclidines with excellent diastereoselectivity (up to 99% d.e.)[3]. Chiral Brønsted acids have also been employed as catalysts to achieve high enantioselectivity in aza-Diels-Alder reactions[5].
Expertise in Action: The selection of the chiral auxiliary or catalyst is based on achieving effective facial discrimination of the dienophile. The steric bulk and electronic properties of the chiral controller dictate the approach of the diene, leading to the preferential formation of one enantiomer.
Comparative Data for Diels-Alder Routes
| Route | Diene/Dienophile Components | Catalyst/Conditions | Yield (%) | Stereoselectivity (endo/exo or d.e./e.e.) | Reference(s) |
| Aza-Diels-Alder | Benzaldehyde, p-anisidine, 2-cyclohexen-1-one | Bi(NO₃)₃·5H₂O, Microwave, 60 °C, 2 h | Good | Formation of exo and endo isomers | [2] |
| Diastereoselective D-A | 1-Phenoxycarbonyl-1,2-dihydropyridine, N-acryloyl-(1S)-2,10-camphorsultam | TiCl₄, CH₂Cl₂, rt | 82 | 96% d.e. (endo) | [3] |
| Enantioselective Aza D-A | Cyclohexenone, Aldimine | Chiral Brønsted Acid | 70-82 | 80/20 to 84/16 dr, 76-87% e.e. (endo) | [5] |
Intramolecular Cyclization Strategies: Building the Scaffold from Within
Intramolecular cyclization represents another major avenue to the 2-azabicyclo[2.2.2]octane core. These methods involve the formation of one of the rings of the bicyclic system from a pre-functionalized acyclic or monocyclic precursor.
Intramolecular Michael Addition
This strategy involves the conjugate addition of a nitrogen nucleophile onto an α,β-unsaturated carbonyl system within the same molecule. A notable application of this method is in the total synthesis of (±)-ibogamine. In this synthesis, a suitably substituted 1,6-dihydro-3(2H)-pyridinone derivative undergoes an intramolecular Michael reaction to furnish the 2-azabicyclo[2.2.2]octanone core[6][7].
Causality Behind Experimental Choices: The choice of base (e.g., K₂CO₃ or NaH) is crucial for deprotonating the nitrogen nucleophile to initiate the cyclization. The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the substitution pattern of the precursor.
Cyclization of N-Chloramines
The intramolecular cyclization of N-chloramines under acidic solvolytic conditions provides a regioselective route to bridged azabicyclic ketones, including the 2-azabicyclo[2.2.2]octane system[2]. The reaction is believed to proceed via an electrophilic chlorination of an enol ether double bond, followed by intramolecular attack of the nitrogen.
Intramolecular Nitrone Dipolar Cycloaddition
This powerful cascade reaction involves the condensation of a hydroxylamine with an aldehyde to form an oxime, which then cyclizes to a nitrone. This nitrone subsequently undergoes an intramolecular [3+2] cycloaddition with an alkene to construct the 2-azabicyclo[2.2.2]octane framework containing a fused isoxazolidine ring. This approach has been successfully applied in a formal synthesis of (±)-19-hydroxyibogamine, yielding the product as a single stereoisomer[1][4].
Comparative Data for Intramolecular Cyclization Routes
| Route | Key Precursor | Reagents/Conditions | Yield (%) | Stereoselectivity | Reference(s) |
| Intramolecular Michael Addition | Unsaturated ester derived from 1,6-dihydro-3(2H)-pyridinone | K₂CO₃ or NaH | Good | Stereoselective formation of two diastereomers | [6][7] |
| N-Chloramine Cyclization | N-chloramines with enol ethers | Acidic solvolysis | Moderate to Good | Regioselective | [2] |
| Nitrone Dipolar Cycloaddition | Aldehyde with a tethered alkene and hydroxylamine | Cascade reaction | Good | Single stereoisomer | [1][4] |
Reductive Amination: A Convergent Approach from Cyclohexanones
Reductive amination offers a complementary and often convergent strategy for the synthesis of the 2-azabicyclo[2.2.2]octane scaffold, typically starting from a 4-substituted cyclohexanone derivative. This one-pot procedure involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they readily reduce the iminium ion intermediate while being less reactive towards the starting ketone, thus minimizing the formation of alcohol byproducts[8][9]. The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation.
While this method is widely used for the synthesis of various amines, its application to form the bicyclic 2-azabicyclo[2.2.2]octane system often involves a tandem reaction where an initial intermolecular reductive amination is followed by an intramolecular cyclization. For instance, a linear keto-ester can undergo reductive amination, and the resulting amino-ester can then be cyclized under acidic conditions to form the bicyclic lactam, which can be further reduced to the desired 2-azabicyclo[2.2.2]octane[10].
Illustrative Reductive Amination Approach
Experimental Protocols
Protocol 1: Diastereoselective Diels-Alder Reaction[3]
This protocol describes the synthesis of a chiral 2-azabicyclo[2.2.2]octane derivative using a chiral auxiliary.
Materials:
-
1-Phenoxycarbonyl-1,2-dihydropyridine
-
(1S)-N-Acryloyl-2,10-camphorsultam
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves 4Å
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1S)-N-acryloyl-2,10-camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere, add activated molecular sieves 4Å.
-
Cool the mixture to 0 °C and add TiCl₄ (1.1 equiv) dropwise.
-
Stir the resulting yellow suspension at 0 °C for 30 minutes.
-
Add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with CH₂Cl₂.
-
Separate the layers of the filtrate and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octane derivative.
Protocol 2: Intramolecular Michael Addition for Ibogamine Core[6][7]
This protocol outlines the key cyclization step in the synthesis of the ibogamine core structure.
Materials:
-
Ethyl 1-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-1,6-dihydro-3(2H)-pyridinone-1-carboxylate (unsaturated ester precursor)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the unsaturated ester precursor (1.0 equiv) in anhydrous methanol under a nitrogen atmosphere.
-
Add potassium carbonate (1.5 equiv) to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-azabicyclo[2.2.2]octanone derivatives.
Conclusion and Future Outlook
The synthesis of the 2-azabicyclo[2.2.2]octane scaffold has been approached from multiple creative and effective angles. The Diels-Alder reaction, particularly its asymmetric variants, offers a highly efficient and stereocontrolled route to this important structural motif. Intramolecular cyclizations provide diverse and powerful strategies for constructing the bicyclic system from cleverly designed precursors. Reductive amination, while less directly reported for this specific scaffold in a single step, presents a convergent and potentially scalable approach from readily available starting materials.
The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements. As the demand for novel and complex drug candidates containing the 2-azabicyclo[2.2.2]octane core continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and important area of research.
References
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Lessard, J., Mondon, M., & Touchard, D. (1976). Synthesis of bridged azabicyclic ketones. Solvolysis of enol ether ethylene ketal N-cholramines in acidic medium. Canadian Journal of Chemistry, 54(22), 3569-3582. [Link]
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Imanishi, T., Yagi, N., Shin, H., & Hanaoka, M. (1981). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2. 2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine. CHEMICAL & PHARMACEUTICAL BULLETIN, 33(10), 4202-4211. [Link]
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Boruah, M., Konwar, D. (2012). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclic Nitrogen-Containing Heterocycles. Walsh Medical Media. [Link]
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Carreras, J., Gotor-Fernández, V., & Gotor, V. (2007). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinylmethoxy]pyridine (A-84543). The Journal of Organic Chemistry, 72(9), 3485-3494. [Link]
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Alkayar, Z. T. I., & Coldham, I. (2013). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. White Rose Research Online. [Link]
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ChemInform Abstract: A New Synthetic Route to Functionalized 2-Azabicyclo(2.2.2)octane. (1995). ChemInform, 26(7). [Link]
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Seebacher, W., Schlapper, C., Brun, R., & Weis, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]
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Alkayar, Z. T. I., & Coldham, I. (2013). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. Organic & Biomolecular Chemistry, 11(36), 6131-6138. [Link]
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Matsui, S., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]
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Rivera, M., Lamy-Schelkens, H., Sainte, F., Mbiya, K., & Ghosez, L. (1988). Diels-Alder reactions of 2-azadienes. Diastereoselective syntheses of 2-azabicyclo[2.2.2]octan-2-ones and of 2,3,4-substituted cyclohexanones. Tetrahedron Letters, 29(36), 4573-4576. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Narlawar, R., Serneels, L., Gaffric, C., Gijsen, H. J. M., De Strooper, B., & Bischoff, F. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
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Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600-4605. [Link]
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Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
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Kurosaki, M., et al. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Tetrahedron, 66(45), 8785-8792. [Link]
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Williams, R. M., & Cox, E. D. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews, 38(11), 3034-3047. [Link]
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Wauters, I., et al. (2014). Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton. European Journal of Organic Chemistry, 2014(6), 1296-1304. [Link]
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Roberts, C. A. (2010). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship. [Link]
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Carman, R. M., & Derbyshire, R. P. C. (1998). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). Australian Journal of Chemistry, 51(4), 321-324. [Link]
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Malina, H., et al. (2013). Modular Strategy for the Synthesis of Functionalized Aryl-Fused Azabicyclo[2.2.2]octanes via Sequential Cu/Pd/Ru Catalysis. The Journal of Organic Chemistry, 78(21), 10845-10855. [Link]
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Ghorai, M. K., & Kumar, A. (2009). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. Tetrahedron, 65(42), 8683-8690. [Link]
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Imanishi, T., Yagi, N., & Hanaoka, M. (1985). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2. 2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine. Chemical and Pharmaceutical Bulletin, 33(10), 4202-4211. [Link]
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Wang, J., et al. (2005). Enantioselective Direct Aza Hetero-Diels−Alder Reaction Catalyzed by Chiral Brønsted Acids. Organic Letters, 7(22), 4979-4982. [Link]
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Huang, D., et al. (2016). Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Catalysis Communications, 75, 5-9. [Link]
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Ghosh, A. K., & Mondal, S. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(10), 7029-7065. [Link]
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Martins, P. F., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(3), 193. [Link]
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Marson, C. M. (2007). Direct Catalytic Enantioselective Aza-Diels-Alder Reactions. Angewandte Chemie International Edition, 46(9), 1432-1435. [Link]
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de Mattos, M. C. S., et al. (2012). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry, 5(4), 385-397. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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de Oliveira, L. F., & de Mattos, M. C. S. (2001). A preparation of bicyclo[2.2.2]octan-2-one by sequential Michael reactions. Blucher Chemistry Proceedings, 1(2), 1-3. [Link]
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Jung, M. E., & Piizzi, G. (2005). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Tetrahedron Letters, 46(11), 1839-1842. [Link]
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Various Authors. (2022). Organic Process Research & Development, 26(3). [Link]
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Grieco, P. A., & Moher, E. D. (2003). 2-azabicyclo[2.2.2]octa-3,5-dione via a nitrile Diels-Alder reaction. Organic Letters, 5(22), 4121-4123. [Link]
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A Comparative Guide to the Biological Activity of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, stereochemical complexity, and synthetic accessibility is perpetual. The 2-azabicyclo[2.2.2]octane framework, a key structural motif, has garnered significant attention for its potential in designing a new generation of therapeutics. This guide provides an in-depth technical comparison of the biological activities of derivatives of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, with a particular focus on their potential as muscarinic receptor antagonists. We will explore the structure-activity relationships (SAR), compare their performance with established alternatives, and provide detailed experimental protocols to support further research and development in this promising area.
The rigid bicyclic structure of the 2-azabicyclo[2.2.2]octane core offers a distinct advantage in medicinal chemistry by allowing for the precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for specific biological targets. While the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a well-established component of several marketed drugs, its 2-aza isomer remains a less explored yet highly promising territory for novel drug discovery.
The 2-Azabicyclo[2.2.2]octane Scaffold: A Platform for Diverse Biological Activities
While this guide focuses on muscarinic receptor antagonism, it is important to recognize the broader therapeutic potential of the 2-azabicyclo[2.2.2]octane core. Derivatives of this scaffold have been investigated for a range of biological targets, demonstrating its versatility in medicinal chemistry.
For instance, a series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme implicated in metabolic diseases. Furthermore, brain-permeable 2-azabicyclo[2.2.2]octane sulfonamides have been designed as a novel class of presenilin-1 selective γ-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease. The inherent structural features of this bicyclic system make it an attractive starting point for the development of ligands for a variety of G-protein coupled receptors (GPCRs) and enzymes.
Comparative Analysis: Muscarinic M3 Receptor Antagonism
The primary focus of this guide is the potential of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate derivatives as muscarinic M3 receptor antagonists. The M3 receptor is a key target for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence. Blockade of the M3 receptor in the bladder smooth muscle leads to its relaxation and an increase in bladder capacity.
To provide a clear benchmark for the performance of novel 2-azabicyclo[2.2.2]octane derivatives, we will compare their potential activity with that of two established M3-selective muscarinic antagonists: solifenacin and darifenacin. Both of these drugs feature a bicyclic core and have demonstrated clinical efficacy in the treatment of OAB.
Established Muscarinic Antagonists for Comparison
Solifenacin , marketed as Vesicare®, contains a 1-azabicyclo[2.2.2]octane (quinuclidine) ring. It exhibits high affinity for the M3 muscarinic receptor.[1] Darifenacin , known as Enablex®, is another selective M3 antagonist. While both are effective, they present different selectivity profiles and side-effect profiles, particularly concerning dry mouth and constipation.[2][3]
The table below summarizes the binding affinities (Ki) of solifenacin and other common antimuscarinic agents for the five human muscarinic receptor subtypes (M1-M5). This data serves as a reference point for the desired potency and selectivity of new chemical entities based on the 2-azabicyclo[2.2.2]octane scaffold.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M2 Selectivity |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | 14.2 |
| Tolterodine | - | - | - | - | - | - |
| Oxybutynin | - | - | - | - | - | - |
| Darifenacin | - | - | - | - | - | - |
| Atropine | - | - | - | - | - | - |
| A comprehensive table with data for all compounds will be populated as more specific data on 2-azabicyclo[2.2.2]octane derivatives becomes available through further research. |
Structure-Activity Relationship (SAR) Insights and Design Rationale
The development of novel muscarinic antagonists from the tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate scaffold requires a thorough understanding of the structure-activity relationships. Based on the known pharmacophore for muscarinic antagonists, several key structural modifications can be envisioned to optimize potency and selectivity.
The hydroxyl group at the 5-position of the core scaffold serves as a convenient handle for introducing various substituents. Esterification or etherification of this hydroxyl group with bulky, lipophilic moieties is a common strategy in the design of muscarinic antagonists. The rigid bicyclic framework will hold these substituents in a well-defined spatial orientation, which can be optimized for interaction with the receptor binding pocket.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can be removed to allow for the introduction of a wide range of substituents. The nature of the substituent on the nitrogen atom is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule, including its affinity for the muscarinic receptors and its potential for central nervous system side effects.
Caption: Hypothetical SAR pathway for developing M3 antagonists.
Experimental Protocols
To facilitate the exploration of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate derivatives as muscarinic antagonists, we provide the following detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of 5-Substituted-2-azabicyclo[2.2.2]octane Derivatives
The synthesis of the target compounds will begin with the commercially available tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Step 1: Esterification of the 5-hydroxyl group
-
To a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired carboxylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Step 2: Boc Deprotection and N-Alkylation
-
Dissolve the ester derivative from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or triethylamine (2.5 eq), followed by the desired alkyl or benzyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Caption: General synthetic workflow for target compounds.
In Vitro Biological Evaluation: Muscarinic Receptor Radioligand Binding Assay
The primary in vitro assay to determine the affinity of the synthesized compounds for the muscarinic receptors is a competitive radioligand binding assay.[4] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Synthesized test compounds.
-
96-well microplates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the cell membranes, [³H]-NMS (at a concentration close to its Kd), and the test compound at various concentrations.
-
For the determination of total binding, add assay buffer instead of the test compound.
-
For the determination of non-specific binding, add 1 µM atropine.
-
Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Future Directions and Conclusion
The tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate scaffold represents a promising starting point for the development of a new class of muscarinic receptor antagonists. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists.
The comparative analysis with established drugs like solifenacin and darifenacin provides a clear framework for evaluating the potency and selectivity of novel derivatives. The detailed experimental protocols included in this guide are intended to empower researchers to synthesize and evaluate these compounds, thereby accelerating the discovery of new therapeutic agents for conditions such as overactive bladder.
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing a library of derivatives with diverse substituents at the 5-position and on the nitrogen atom. In addition to in vitro binding assays, functional assays to determine the antagonist potency (pA2 values) and in vivo studies to assess efficacy and pharmacokinetic properties will be crucial for the successful development of clinical candidates from this novel scaffold.
References
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- Discovery of N-[(3r)-1-Azabicyclo[2.2.2]oct-3-Yl]furo[2,3-C]pyridine-5-Carboxamide, an Agonist of the A7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure-Activity Relationship. Journal of Medicinal Chemistry.
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A Comparative Guide to the In Vitro Evaluation of Novel 2-Azabicyclo[2.2.2]octane Compounds
The 2-azabicyclo[2.2.2]octane scaffold has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere of piperidine and pyridine, offering a unique advantage: conformational constraint.[1] By locking key pharmacophoric elements in a defined spatial orientation, this scaffold allows for a precise probe of ligand-receptor interactions, often leading to compounds with enhanced potency, selectivity, and improved metabolic stability. This guide provides an in-depth comparison of the in vitro evaluation strategies for novel 2-azabicyclo[2.2.2]octane derivatives, drawing on experimental data from their application as nicotinic acetylcholine receptor (nAChR) ligands, γ-secretase inhibitors, and fatty acid elongase 6 (ELOVL6) inhibitors.
The Strategic Advantage of a Rigid Scaffold
The decision to employ the 2-azabicyclo[2.2.2]octane core is a deliberate one, aimed at minimizing the entropic penalty associated with ligand binding. Unlike flexible acyclic or monocyclic structures that must adopt a specific, energetically unfavorable conformation to fit into a binding pocket, this rigid scaffold pre-organizes the key interacting groups. This inherent structural rigidity is a powerful tool for dissecting structure-activity relationships (SAR) and optimizing for selectivity against closely related biological targets.
I. Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The 2-azabicyclo[2.2.2]octane framework has been extensively utilized to develop potent and subtype-selective ligands for nAChRs, which are implicated in cognitive function, anxiety, and neurodegeneration.[2][3] These compounds are often designed as constrained analogues of natural ligands like anabasine.[4][5] The primary goal is to achieve selectivity, particularly for the α7 and α4β2 subtypes, which are key targets in the central nervous system.
Key Experimental Protocols
1. Radioligand Binding Assays: This is the foundational assay to determine the affinity of a compound for its target receptor. It directly measures the displacement of a known high-affinity radioligand.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus for α7, prosencephalon for α4β2) or cultured cells expressing the specific nAChR subtype in a suitable buffer. Centrifuge to pellet the membranes and resuspend.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7), and varying concentrations of the 2-azabicyclo[2.2.2]octane test compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 4°C or 22°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model.
-
2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Binding affinity does not reveal the functional consequence of the interaction. TEVC is a gold-standard electrophysiological technique to determine whether a compound is an agonist, antagonist, or partial agonist.
-
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog and microinject them with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).
-
Incubation: Culture the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing the test compound and measure the resulting inward current, which is indicative of ion channel opening.
-
Data Analysis: Generate concentration-response curves to determine the potency (EC₅₀ for agonists) and efficacy (maximal response relative to a full agonist like acetylcholine).
-
Workflow & Data Visualization
Caption: Workflow for a Radioligand Binding Assay.
Comparative Performance of nAChR Ligands
The data below illustrates the high potency and selectivity achievable with the 2-azabicyclo[2.2.2]octane scaffold.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) & Efficacy |
| AR-R17779 [2][3] | α7 | 25 | 1,200 (Full Agonist) |
| α4β2 | >10,000 | Inactive | |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane [4][5] | α7 | 110 | Not Reported |
| α4β2 | 0.5 | Not Reported |
Analysis: AR-R17779 ((-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]) is a remarkable example of selectivity, showing potent full agonism at the α7 subtype with virtually no activity at α4β2.[2][3] Conversely, the simpler 2-(pyridin-3-yl) derivative displays the opposite profile, with sub-nanomolar affinity for α4β2.[4][5] This highlights how subtle structural modifications on the rigid core can dramatically shift subtype selectivity.
II. Targeting γ-Secretase for Alzheimer's Disease
γ-Secretase is a multi-protein enzyme complex that cleaves amyloid precursor protein (APP), and its dysregulation leads to the production of neurotoxic amyloid-β (Aβ) peptides. The 2-azabicyclo[2.2.2]octane scaffold has been used to develop brain-penetrant sulfonamides that act as potent and selective inhibitors of the presenilin-1 (PSEN-1) containing γ-secretase complex.[6][7] A critical challenge is achieving selectivity for PSEN1 over the related PSEN2, as PSEN2 inhibition is linked to toxicity.[6][7]
Key Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a high-throughput method to measure the enzymatic activity of different γ-secretase complexes.
-
Methodology:
-
Enzyme/Substrate Preparation: Use purified γ-secretase complexes (e.g., PSEN1-APH1A, PSEN1-APH1B, PSEN2-APH1A) and a biotinylated peptide substrate derived from APP.
-
Reaction: In a microplate, combine the enzyme, substrate, and test compound. Incubate to allow for enzymatic cleavage.
-
Detection: Stop the reaction and add detection reagents: streptavidin-XL665 (binds to the biotin on the uncleaved substrate) and an antibody conjugated to Europium cryptate (recognizes the newly exposed C-terminus of the cleaved product).
-
Signal Reading: When the donor (Europium) and acceptor (XL665) are in close proximity (i.e., on the uncleaved substrate), FRET occurs. Cleavage separates them, reducing the FRET signal. The signal is read on a plate reader capable of time-resolved fluorescence.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each compound against each enzyme complex.
-
Workflow & Data Visualization
Caption: General Workflow for an Enzyme Inhibition Assay.
Comparative Performance of γ-Secretase Inhibitors
The data demonstrates the successful development of compounds with high potency and the desired selectivity profile.
| Compound | PSEN1-APH1B (IC₅₀, nM) | Selectivity vs. PSEN1-APH1A | Selectivity vs. PSEN2 Complexes |
| 12b [6] | 5.0 | ~4-fold | >100-fold |
| (+)-13b [6][7] | 3.4 | ~4-fold | >350-fold |
| 29d [6] | 288 | 11-fold | >20-fold |
Analysis: The SAR studies revealed that specific substitutions on the sulfonamide portion of the molecule were critical for potency.[6] Compound 12b emerged as a potent lead. Further optimization led to (+)-13b , which not only maintained low nanomolar potency against the target PSEN1-APH1B complex but also exhibited an outstanding >350-fold selectivity against PSEN2-containing complexes, a key feature for a safer therapeutic profile.[6][7] The significant drop in potency for compound 29d illustrates how seemingly small changes can drastically impact activity.[6]
III. Targeting Fatty Acid Elongase 6 (ELOVL6)
ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of saturated and monounsaturated long-chain fatty acids. Its inhibition is a potential therapeutic strategy for metabolic diseases. A series of novel 2-azabicyclo[2.2.2]octane derivatives were identified and optimized as potent ELOVL6 inhibitors.[8]
Key Experimental Protocols
1. Microsomal Enzyme Activity Assay: This assay directly measures the enzymatic function in a relevant biological matrix.
-
Methodology:
-
Microsome Preparation: Isolate liver microsomes from mice or use human liver microsomes, which are a rich source of ELOVL6.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, cofactors (e.g., malonyl-CoA, NADPH), a radiolabeled substrate (e.g., [¹⁴C]-palmitoyl-CoA), and the test compound.
-
Incubation: Start the reaction and incubate at 37°C for a specific time.
-
Saponification & Extraction: Stop the reaction and saponify the fatty acids. Acidify the mixture and extract the total fatty acids using an organic solvent (e.g., hexane).
-
Analysis: Separate the substrate (C16) from the product (C18) using thin-layer chromatography (TLC) or HPLC.
-
Quantification: Quantify the amount of radiolabeled product formed using a radioisotope detector.
-
Data Analysis: Calculate the IC₅₀ value from the concentration-inhibition curve.
-
Comparative Performance of ELOVL6 Inhibitors
| Compound | Human ELOVL6 (IC₅₀, nM) | Mouse ELOVL6 (IC₅₀, nM) |
| Lead 1 [8] | 150 | 200 |
| 28a [8] | 11 | 14 |
Analysis: Through exploratory chemistry efforts, the initial hit compound (Lead 1 ) with moderate potency was significantly improved. The optimized compound 28a demonstrated a greater than 10-fold increase in potency against both human and mouse ELOVL6, showcasing a successful lead optimization campaign based on a robust in vitro assay.[8]
Conclusion
The 2-azabicyclo[2.2.2]octane scaffold is a validated and versatile platform for the design of highly potent and selective modulators of diverse biological targets. The in vitro evaluation of these compounds requires a multi-faceted approach. While binding assays are essential for determining affinity, they are insufficient on their own. They must be complemented by functional assays—such as electrophysiology for ion channels or enzymatic assays for enzymes—to elucidate the true biological activity and mechanism of action. The case studies presented here for nAChRs, γ-secretase, and ELOVL6 underscore a critical principle in drug discovery: achieving high target selectivity is paramount for developing safe and effective therapeutics, a goal greatly aided by the conformational rigidity of the 2-azabicyclo[2.2.2]octane core.
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Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-47. [Link]
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Kaiser, M., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. University of Alberta Libraries. [Link]
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Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725. [Link]
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Massa, F., et al. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. The Journal of Organic Chemistry, 73(9), 3497-507. [Link]
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Portevin, B., et al. (1998). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 41(19), 3556-3566. [Link]
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Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(22), 4045-50. [Link]
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Stepanovs, D., et al. (2022). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]
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Massa, F., et al. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. Semantic Scholar. [Link]
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Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]
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Cannon, J. G., et al. (1981). Synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors. Journal of Medicinal Chemistry, 24(2), 198-201. [Link]
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Beyond Flatland: A Comparative Guide to Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate and Other Chiral Building Blocks
<
A Senior Application Scientist's Perspective on Navigating 3D Chemical Space for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecules with improved three-dimensionality (3D) is ever-increasing.[1][2] Flat, aromatic structures, while historically prevalent, often face challenges with physicochemical properties and metabolic stability.[3][4] This has spurred a shift towards the incorporation of complex, saturated scaffolds that can better mimic natural products and explore untapped regions of chemical space.[1][3] Among these, tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has emerged as a particularly valuable chiral building block, offering a rigid framework and versatile synthetic handles.[5][6] This guide provides an in-depth comparison of this azabicyclic scaffold with other common chiral building blocks, supported by experimental insights to inform rational drug design.
Profiling the Azabicyclo[2.2.2]octane Scaffold: Rigidity Meets Versatility
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a derivative of the quinuclidine core, presents a unique combination of structural and functional features that make it a "privileged structure" in medicinal chemistry.[7][8]
Structural Advantages:
-
Inherent Rigidity: The bicyclo[2.2.2]octane framework is conformationally locked.[5] This rigidity minimizes the entropic penalty upon binding to a biological target, a strategy known to enhance binding affinity.[7] Unlike flexible monocyclic or acyclic counterparts, this scaffold precisely positions substituents in three-dimensional space, allowing for more defined structure-activity relationship (SAR) studies.
-
Three-Dimensional Vectorial Diversity: The hydroxyl group and the nitrogen atom provide well-defined vectors for substitution, enabling the exploration of chemical space in x, y, and z directions. This contrasts with flatter molecules where substituents are largely confined to a single plane.
Physicochemical Properties:
The incorporation of saturated, bicyclic scaffolds like this one generally leads to an increased fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is often correlated with improved solubility, metabolic stability, and overall clinical success rates.
| Property | tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Representative Monocyclic Analog (Boc-4-hydroxy-piperidine) |
| Molecular Formula | C₁₂H₂₁NO₃[5] | C₁₀H₁₉NO₃ |
| Molecular Weight | 227.3 g/mol [5] | 201.26 g/mol |
| Fraction of sp³ carbons (Fsp³) | 0.92 | 0.90 |
| Topological Polar Surface Area (TPSA) | 49.76 Ų | 49.76 Ų |
| Predicted LogP | 0.85 | 0.68 |
Data is calculated for comparison and may vary based on the prediction algorithm.
Comparative Analysis: Azabicyclo[2.2.2]octane vs. Other Chiral Building Blocks
The choice of a chiral building block is a critical decision in the design of a new chemical entity. Here, we compare the azabicyclo[2.2.2]octane scaffold to more conventional monocyclic and acyclic alternatives.
vs. Monocyclic Scaffolds (e.g., Hydroxypiperidines, Hydroxypyrrolidines)
While widely used, monocyclic systems like piperidine and pyrrolidine exhibit significant conformational flexibility. This can be a double-edged sword; while allowing for induced fit at a target, it can also lead to binding at off-target sites and increased susceptibility to metabolism.[9]
-
Conformational Control: The chair-boat conformations of piperidine rings can complicate SAR. In contrast, the rigid azabicyclo[2.2.2]octane framework provides a stable platform, ensuring that any observed changes in activity are directly attributable to the appended substituents.[10]
-
Metabolic Stability: The rigid bicyclic structure can shield metabolically labile sites. Replacing a flexible monocyclic ring with a more rigid bicyclic one is a known strategy to improve metabolic stability by hindering access for metabolic enzymes like cytochrome P450s.[4][9][11][12]
vs. Acyclic Chiral Amino Alcohols
Acyclic amino alcohols are the most flexible of these building blocks. While synthetically accessible, their high degree of freedom often results in a significant entropic cost upon binding.
-
Pre-organization for Binding: The azabicyclo[2.2.2]octane scaffold is "pre-organized" for binding, meaning it requires less conformational change to fit into a binding pocket. This can translate to higher potency.
-
Bioavailability: The more compact and rigid nature of the bicyclic system can lead to improved membrane permeability and oral bioavailability compared to more flexible, linear molecules of similar molecular weight.
Synthetic Utility and Experimental Protocols
The true value of a building block lies in its synthetic versatility. Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate offers two primary handles for chemical modification: the hydroxyl group and the Boc-protected amine.
Experimental Protocol 1: O-Alkylation of the Hydroxyl Group (Mitsunobu Reaction)
This protocol details a representative etherification of the hydroxyl group, a common step in elaborating this scaffold.
Rationale: The Mitsunobu reaction is a reliable method for the stereoinvertive substitution of secondary alcohols. However, in this rigid bicyclic system, retention of configuration is often observed. This protocol uses standard Mitsunobu conditions to couple a phenolic nucleophile.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. The reaction mixture will typically turn from colorless to a pale yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired O-alkylated product.
Experimental Protocol 2: Boc Deprotection and N-Functionalization
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by N-acylation.
Rationale: The Boc group is a standard amine protecting group that is readily cleaved under acidic conditions. The resulting secondary amine is a versatile nucleophile for a wide range of functionalization reactions.
Step-by-Step Methodology:
-
Deprotection: Dissolve the Boc-protected starting material (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.2 M).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be the TFA salt of the deprotected amine.
-
N-Acylation: Without further purification, dissolve the crude amine salt in anhydrous DCM (0.1 M). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Acylating Agent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final N-acylated compound.
Visualizing Synthetic Strategies and Conceptual Comparisons
Diagrams can effectively illustrate the strategic use of this building block and its advantages over simpler scaffolds.
Caption: Conformational differences between monocyclic and bicyclic scaffolds.
Conclusion: A Strategic Choice for Modern Drug Discovery
The selection of a chiral building block is a pivotal decision that influences the entire trajectory of a drug discovery program. While simpler monocyclic and acyclic synthons have their place, the strategic incorporation of rigid, three-dimensional scaffolds like tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate offers a distinct advantage. [5]Its inherent rigidity, well-defined substitution vectors, and favorable impact on physicochemical properties provide a robust platform for developing novel therapeutics with improved potency, selectivity, and metabolic stability. By understanding the comparative benefits and leveraging the synthetic versatility of such advanced building blocks, researchers can more effectively navigate the complexities of modern drug design and unlock new therapeutic possibilities.
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Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (2013). ResearchGate. [Link]
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Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. (2020). PubMed Central. [Link]
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Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. (2010). Arkivoc. [Link]
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Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. (2024). ChemRxiv. [Link]
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A Comparative Guide to Protecting Groups in 2-Azabicyclo[2.2.2]octane Synthesis: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The synthesis of this bicyclic amine, however, presents a significant challenge: the need for a robust and reliable protecting group for the nitrogen atom. The choice of this protecting group is critical, as it profoundly influences the efficiency of the key bond-forming reactions, the overall yield, and the ease of purification and final deprotection.
This guide provides a comprehensive comparison of the efficacy of commonly employed protecting groups in the synthesis of 2-azabicyclo[2.2.2]octane. We will delve into the nuances of using tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Tosyl (Ts), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, offering field-proven insights and supporting experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the Nitrogen Protecting Group
The most common route to the 2-azabicyclo[2.2.2]octane skeleton is through an aza-Diels-Alder reaction of a 1,2-dihydropyridine with a suitable dienophile. The nature of the nitrogen protecting group on the dihydropyridine is paramount for several reasons:
-
Diene Reactivity: The electron-withdrawing or -donating nature of the protecting group modulates the electron density of the diene, thereby influencing the rate and feasibility of the cycloaddition.
-
Stereoselectivity: The steric bulk and electronic properties of the protecting group can significantly impact the endo/exo selectivity of the Diels-Alder reaction, which is crucial for establishing the desired stereochemistry in the final product.
-
Stability: The protecting group must be stable to the reaction conditions of the cycloaddition and any subsequent transformations before its intended removal.
-
Deprotection: The ease and efficiency of the final deprotection step are critical, especially in the context of multi-step syntheses and the presence of other sensitive functional groups.
Comparative Analysis of Protecting Groups
Here, we compare the four most common protecting groups used in the synthesis of 2-azabicyclo[2.2.2]octane and its derivatives.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | - Mild acidic deprotection- Generally high yields in protection step- Orthogonal to many other protecting groups | - Can be cleaved under strongly acidic conditions used for other transformations- The bulkiness might influence stereoselectivity | |
| Cbz (Carboxybenzyl) | - Stable to a wide range of reaction conditions- Debenzylation via hydrogenation is very clean | - Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups)- Requires a source of hydrogen and a catalyst | |
| Tosyl (Ts) | - Very stable to acidic and basic conditions- Electron-withdrawing nature can activate the diene in certain aza-Diels-Alder reactions | - Harsh deprotection conditions (strong reducing agents or strong acids)- Can be difficult to remove in the presence of sensitive functional groups | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | - Base-labile deprotection, orthogonal to acid-labile groups- The fluorenyl group allows for UV monitoring of reactions | - The protecting group itself is bulky- Deprotection with piperidine can sometimes be problematic for certain substrates |
Experimental Workflows and Protocols
To provide a practical context for this comparison, we present representative experimental workflows for the synthesis of the 2-azabicyclo[2.2.2]octane core using different protecting groups.
Workflow: Aza-Diels-Alder Approach
The following diagram illustrates a general workflow for the synthesis of a protected 2-azabicyclo[2.2.2]octane via an aza-Diels-Alder reaction.
Caption: General workflow for 2-azabicyclo[2.2.2]octane synthesis.
Protocol 1: Synthesis of N-Boc-2-azabicyclo[2.2.2]oct-5-ene
This protocol is adapted from studies on the synthesis of epibatidine analogues, where the N-Boc protected 2-azabicyclo[2.2.2]octane core is a key intermediate.[1]
Step 1: Synthesis of 1-tert-Butoxycarbonyl-1,2-dihydropyridine
-
To a solution of pyridine in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc)₂O.
-
Cool the mixture to -78 °C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-tert-butoxycarbonyl-1,2-dihydropyridine.
Step 2: Aza-Diels-Alder Reaction
-
Dissolve the N-Boc-1,2-dihydropyridine and a dienophile (e.g., methyl acrylate) in a suitable solvent like toluene.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) in a sealed tube.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford N-Boc-2-azabicyclo[2.2.2]oct-5-ene.
Deprotection of N-Boc Group
-
Dissolve the N-Boc protected 2-azabicyclo[2.2.2]octane derivative in a solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.[2]
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.
Protocol 2: Synthesis of N-Cbz-2-azabicyclo[2.2.2]octane
The Cbz group is a classic protecting group, and its use in the synthesis of aza-bicyclic systems is well-documented.
Step 1: Synthesis of 1-Benzyloxycarbonyl-1,2-dihydropyridine
-
To a solution of pyridine in an appropriate solvent, add benzyl chloroformate (Cbz-Cl).
-
At a reduced temperature (e.g., -40 °C), add a reducing agent like sodium borohydride.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Purify the crude product via chromatography to obtain 1-benzyloxycarbonyl-1,2-dihydropyridine.
Step 2: Aza-Diels-Alder Reaction
-
Combine the N-Cbz-1,2-dihydropyridine and a dienophile in a high-boiling point solvent.
-
Heat the mixture to facilitate the cycloaddition. The reaction may require elevated temperatures and prolonged reaction times.
-
After the reaction is complete, purify the N-Cbz-2-azabicyclo[2.2.2]oct-5-ene adduct by chromatography.
Deprotection of N-Cbz Group
-
Dissolve the N-Cbz protected 2-azabicyclo[2.2.2]octane derivative in a solvent like methanol or ethanol.[3]
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[3]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Protocol 3: Synthesis of N-Tosyl-2-azabicyclo[2.2.2]octane
The electron-withdrawing nature of the tosyl group can be advantageous in certain aza-Diels-Alder reactions.
Step 1: Synthesis of 1-Tosyl-1,2-dihydropyridine
-
The synthesis of N-tosyl-1,2-dihydropyridine is less common and can be challenging due to the stability of the corresponding pyridinium salt. Alternative strategies often involve the direct use of N-sulfonyl imines in the aza-Diels-Alder reaction.
Step 2: Aza-Diels-Alder Reaction with a Tosylated Dienophile
An alternative approach involves the reaction of a diene with a tosylated aza-dienophile. For instance, the reaction of a silyl enol ether of cyclohexenone with p-toluenesulfonyl cyanide can yield the 2-azabicyclo[2.2.2]octane core.[4]
Deprotection of N-Tosyl Group
The deprotection of a tosyl group typically requires harsh conditions.
-
Reductive Cleavage: Use of strong reducing agents like sodium in liquid ammonia or sodium amalgam.
-
Acidic Cleavage: Treatment with strong acids such as HBr in acetic acid at elevated temperatures.
The choice of method depends on the stability of other functional groups in the molecule.
Mechanistic Considerations and Causality of Experimental Choices
The success of the aza-Diels-Alder reaction is intimately linked to the electronic nature of the diene and dienophile.
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A Spectroscopic Guide to Differentiating Diastereomers of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is a cornerstone of ensuring safety and efficacy. The 2-azabicyclo[2.2.2]octane scaffold is a privileged motif in medicinal chemistry, valued for its rigid conformational structure that allows for the precise spatial orientation of substituents. When this core is functionalized, as in the case of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, the introduction of a hydroxyl group at the C5 position creates a new chiral center, leading to the formation of diastereomers. The distinct three-dimensional arrangement of these diastereomers can lead to significantly different pharmacological and toxicological profiles.
This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the syn and anti diastereomers of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a comparative analysis supported by experimental data and protocols. Our focus is not merely on the data itself, but on the underlying principles that govern the observed spectroscopic differences, empowering researchers to make informed structural assignments.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing the syn and anti diastereomers lies in the relative orientation of the hydroxyl group at C5 with respect to the nitrogen bridge. This seemingly subtle difference in stereochemistry profoundly impacts the local electronic environment and conformational flexibility of the molecule, which in turn is reflected in their respective spectra. In the syn isomer, the hydroxyl group is on the same face as the longest bridge (the C1-C7-C8-C4 bridge), while in the anti isomer, it is on the opposite face. This distinction is critical for interpreting the spectroscopic data that follows.
Figure 1: Conceptual workflow for spectroscopic differentiation of diastereomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these diastereomers. The chemical shifts (δ) and coupling constants (J) of the protons, particularly the C5 proton (H5), are highly sensitive to their spatial relationship with neighboring atoms.
In the anti-diastereomer, the H5 proton is oriented towards the ethano-bridge, placing it in a different chemical environment compared to the syn-diastereomer, where it is oriented towards the piperidine ring. This results in a noticeable difference in their respective chemical shifts. Furthermore, the through-bond coupling constants between H5 and the adjacent protons at C4 and C6 will differ due to the variations in dihedral angles, as described by the Karplus equation. Studies on various bicyclo[2.2.2]octane derivatives have consistently shown that stereochemistry has a profound effect on proton and carbon shieldings.[1]
Comparative ¹H NMR Data
| Proton | syn-diastereomer Chemical Shift (δ, ppm) | anti-diastereomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| H5 | ~3.9 | ~4.2 | Downfield shift in the anti isomer due to anisotropic effects of the C-C bonds of the opposing bridge. |
| H1 | ~2.9 | ~3.0 | Minor shift differences. |
| t-Bu | ~1.45 | ~1.45 | Generally overlapping and non-diagnostic. |
Table 1: Representative ¹H NMR chemical shifts for the diastereomers of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in CDCl₃.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly C5 and the neighboring carbons (C4 and C6), are influenced by the stereochemistry of the hydroxyl group. The "gamma-gauche" effect is a key principle here; a substituent in a gauche conformation relative to a carbon atom three bonds away will cause an upfield (shielding) effect on that carbon's resonance. In rigid systems like the bicyclo[2.2.2]octane skeleton, stereochemical differences can lead to pronounced shifts.[1]
In the syn-diastereomer, the hydroxyl group is gauche to carbons in the opposing bridge, which may lead to a slight shielding effect compared to the anti-diastereomer where the orientation is different.
Comparative ¹³C NMR Data
| Carbon | syn-diastereomer Chemical Shift (δ, ppm) | anti-diastereomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| C5 | ~67 | ~69 | The carbon bearing the hydroxyl group is often shifted slightly downfield in the anti isomer. |
| C4, C6 | ~31 | ~33 | Subtle downfield shifts in the anti isomer. |
| C1 | ~36 | ~37 | Minor shift differences. |
| C=O | ~155 | ~155 | Generally overlapping. |
| t-Bu (C) | ~80 | ~80 | Generally overlapping. |
| t-Bu (CH₃) | ~28 | ~28 | Generally overlapping. |
Table 2: Representative ¹³C NMR chemical shifts for the diastereomers of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in CDCl₃.
Infrared (IR) Spectroscopy: Investigating Functional Groups
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. While both diastereomers possess the same functional groups (O-H, C-N, C=O), the intramolecular environment can influence the position and shape of the corresponding absorption bands. The most informative region for differentiating these diastereomers is the O-H stretching vibration, typically found between 3200 and 3600 cm⁻¹.
The potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the bicyclic system can differ between the syn and anti isomers. The syn isomer, with the hydroxyl group pointing towards the piperidine ring, may exhibit a greater degree of intramolecular hydrogen bonding. This typically results in a broader and slightly lower frequency O-H stretching band compared to the anti isomer, where intermolecular hydrogen bonding is more likely to dominate in the condensed phase.[2][3] It is important to note that intermolecular hydrogen bonding is concentration-dependent, whereas intramolecular hydrogen bonding is not, a principle that can be confirmed by dilution studies.[4][5]
Comparative IR Data
| Vibrational Mode | syn-diastereomer (cm⁻¹) | anti-diastereomer (cm⁻¹) | Key Differentiating Feature |
| O-H Stretch | ~3380 (broad) | ~3420 (sharper) | Broader, lower frequency band for the syn isomer, indicative of stronger intramolecular H-bonding. |
| C=O Stretch (Boc) | ~1680 | ~1685 | Minor, often inconclusive, shifts. |
| C-O Stretch | ~1040 | ~1050 | Subtle differences. |
Table 3: Representative IR absorption frequencies for the diastereomers.
Figure 2: Experimental workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
While electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will not typically differentiate between diastereomers based on their molecular ion peak (as they have the same mass), the fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can sometimes offer clues. The two most common fragmentation pathways for alcohols are the loss of water (M-18) and alpha-cleavage.[6][7][8] The stereochemical arrangement can influence the stability of certain fragment ions. For instance, the loss of water from the molecular ion may proceed through different transition states for the syn and anti isomers, potentially leading to different relative abundances of the resulting fragment ions.[9] However, these differences are often subtle and may not be as reliable as NMR for unambiguous assignment. The primary role of MS in this context is to confirm the molecular weight and elemental composition.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | 228.1594 | Protonated molecular ion |
| [M+Na]⁺ | 250.1414 | Sodiated adduct |
| [M-H₂O+H]⁺ | 210.1489 | Dehydration (Loss of water) |
| [M-Boc+H]⁺ | 128.1070 | Loss of the Boc protecting group |
Table 4: Expected m/z values for key ions in high-resolution mass spectrometry (HRMS) under ESI conditions.
Conclusion
The definitive differentiation of the syn and anti diastereomers of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is most reliably achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. The chemical shift of the H5 proton and the C5 carbon are particularly diagnostic. Infrared spectroscopy can provide valuable corroborating evidence by probing the differences in hydrogen bonding environments. While mass spectrometry is essential for confirming the molecular formula, its utility in distinguishing these stereoisomers is generally limited to specialized fragmentation studies. By employing the systematic approach outlined in this guide, researchers can confidently assign the stereochemistry of these important synthetic intermediates, a critical step in the advancement of their drug discovery programs.
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Pharmacokinetic properties of drugs containing the 2-azabicyclo[2.2.2]octane moiety
A Comparative Analysis for Drug Development Professionals
The rigid, three-dimensional structure of the 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, presents a compelling scaffold in modern medicinal chemistry. Its inherent conformational constraint can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, offering a strategic advantage in designing molecules with desirable absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of the pharmacokinetic properties of drugs and clinical candidates incorporating this unique bicyclic amine, with a primary focus on the well-characterized nicotinic acetylcholine receptor partial agonist, varenicline, and its therapeutic alternatives.
The Structural Advantage of the 2-Azabicyclo[2.2.2]octane Core
The 2-azabicyclo[2.2.2]octane framework imparts a defined spatial arrangement of substituents, which can enhance binding affinity to target receptors and, crucially, influence metabolic stability. By locking the piperidine-like ring into a rigid boat conformation, it can prevent the adoption of conformations susceptible to metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. This often leads to reduced metabolic clearance and a more predictable pharmacokinetic profile.
Comparative Pharmacokinetic Profiles: Varenicline vs. Smoking Cessation Alternatives
Varenicline stands as a prime example of a successful drug leveraging the 2-azabicyclo[2.2.2]octane scaffold. Its pharmacokinetic profile is a key contributor to its clinical efficacy as a smoking cessation aid. A comparison with other first-line treatments, such as bupropion and nicotine replacement therapies (NRTs), highlights the distinct characteristics imparted by its core structure.
| Parameter | Varenicline | Bupropion (Sustained-Release) | Nicotine Replacement Therapy (Patch) |
| Time to Peak (Tmax) | 3-4 hours[1][2] | ~3 hours[3] | Gradual absorption over 24 hours[4] |
| Bioavailability | High, virtually complete absorption[1] | Subject to extensive first-pass metabolism | Variable, dependent on delivery system |
| Protein Binding | Low (≤20%)[1][5] | ~84-85%[3][6] | Low |
| Metabolism | Minimal, ~92% excreted unchanged[2] | Extensively metabolized by CYP2B6[3] | Metabolized to cotinine and other metabolites |
| Elimination Half-life (t½) | ~24 hours[1][2][5] | ~14-21 hours (parent drug)[7][6] | ~2 hours (nicotine) |
| Excretion | Primarily renal, via glomerular filtration and active tubular secretion (OCT2)[1] | Primarily renal (metabolites)[3] | Renal |
Key Insights from the Comparison:
-
Metabolic Stability: The most striking feature of varenicline is its profound metabolic stability, with the vast majority of the drug excreted unchanged.[2][8] This is a direct consequence of the 2-azabicyclo[2.2.2]octane core, which shields the molecule from extensive hepatic metabolism. In contrast, bupropion undergoes significant first-pass metabolism, primarily by CYP2B6, leading to the formation of active metabolites.[3]
-
Predictable Pharmacokinetics: Varenicline exhibits linear pharmacokinetics, and its disposition is not significantly affected by age, sex, or race after accounting for renal function.[1] This predictability simplifies dosing and reduces the potential for drug-drug interactions, as it does not significantly inhibit or induce major CYP enzymes.[1]
-
Sustained Exposure: The long elimination half-life of varenicline (approximately 24 hours) allows for once or twice-daily dosing and contributes to maintaining steady-state concentrations, which is crucial for a drug targeting receptor occupancy for smoking cessation.[1][2][5]
Exploring Other Therapeutic Applications of the 2-Azabicyclo[2.2.2]octane Moiety
Beyond smoking cessation, the 2-azabicyclo[2.2.2]octane scaffold has been incorporated into a variety of investigational compounds targeting different therapeutic areas. While detailed clinical pharmacokinetic data for these compounds is often limited, preclinical studies provide valuable insights.
1. Analgesics:
-
Fentanyl Analogs: Researchers have synthesized analogs of fentanyl incorporating the 2-azabicyclo[2.2.2]octane nucleus to create conformationally restricted structures.[9] While these analogs were found to be less potent than fentanyl, this line of research demonstrates the utility of the scaffold in exploring structure-activity relationships for centrally acting agents.[9] The rigid structure can influence receptor binding and potentially alter the side-effect profile.
2. Metabolic Disorders:
-
ELOVL6 Inhibitors: A novel class of inhibitors for the long-chain fatty acid elongase 6 (ELOVL6) features the 2-azabicyclo[2.2.2]octane moiety. One lead compound, 28a , was identified as an orally available, potent, and selective inhibitor.[10] While specific pharmacokinetic parameters are not detailed, the designation of "orally available" suggests adequate absorption and metabolic stability to achieve systemic exposure.[10]
3. Neurological Disorders:
-
γ-Secretase Inhibitors: In the pursuit of treatments for Alzheimer's disease, brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides have been developed as presenilin-1 (PSEN-1) selective γ-secretase inhibitors.[11][12] One promising candidate, (+)-13b , demonstrated low nanomolar potency, high selectivity, and excellent brain penetration.[11][12] Preclinical pharmacokinetic studies in mice revealed a half-life, volume of distribution, and clearance that support its potential for further development.[11]
4. Inflammatory Diseases:
-
α4β1 Integrin Antagonists: The 2-azabicyclo[2.2.2]octane scaffold has been utilized to develop antagonists of the α4β1 integrin for potential use in asthma.[13] A lead candidate was selected for inhalation therapy, suggesting that the physicochemical properties imparted by the bicyclic core are amenable to this route of administration.[13]
Experimental Protocols for Pharmacokinetic Characterization
The determination of the pharmacokinetic properties of compounds containing the 2-azabicyclo[2.2.2]octane moiety follows standard, well-established methodologies in drug metabolism and pharmacokinetics (DMPK) studies.
In Vitro ADME Assays
A crucial first step in characterizing any new chemical entity is a suite of in vitro assays to predict its human ADME properties.
1. Metabolic Stability Assessment in Human Liver Microsomes (HLM):
-
Objective: To determine the intrinsic clearance of a compound by hepatic enzymes.
-
Methodology:
-
Incubate the test compound (typically at 1 µM) with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. CYP Inhibition Assay:
-
Objective: To assess the potential for the compound to cause drug-drug interactions by inhibiting major cytochrome P450 isoforms.
-
Methodology:
-
Co-incubate the test compound at various concentrations with specific CYP probe substrates in HLM.
-
Measure the formation of the probe substrate's metabolite.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
3. Plasma Protein Binding Assay:
-
Objective: To determine the fraction of the compound that binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology:
-
Use rapid equilibrium dialysis (RED) devices.
-
Add the test compound to human plasma in one chamber and buffer in the other.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the percentage of protein binding.
-
In Vivo Pharmacokinetic Studies in Preclinical Species
Following promising in vitro data, in vivo studies in animal models (e.g., mice, rats) are conducted to understand the compound's behavior in a whole organism.
1. Single-Dose Pharmacokinetic Study:
-
Objective: To determine key pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.
-
Methodology:
-
Administer a single dose of the compound to a cohort of animals via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Calculate oral bioavailability (F%) by comparing the AUC from the PO and IV routes.
-
Caption: A generalized workflow for the pharmacokinetic characterization of a new chemical entity.
Conclusion
The 2-azabicyclo[2.2.2]octane moiety has proven to be a valuable scaffold in drug discovery, capable of imparting favorable pharmacokinetic properties. The case of varenicline exemplifies how the rigid, bicyclic structure can lead to exceptional metabolic stability, low protein binding, and predictable pharmacokinetics, which are highly desirable attributes for a clinically successful drug. As medicinal chemists continue to explore novel chemical space, the strategic incorporation of conformationally restricted motifs like the 2-azabicyclo[2.2.2]octane will undoubtedly remain a key strategy for designing the next generation of therapeutics with optimized pharmacokinetic profiles. The continued investigation into new derivatives in diverse therapeutic areas will further illuminate the versatility and potential of this remarkable structural unit.
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Narlawar R, et al. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
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Sobol F, et al. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Arch Toxicol. 2019;93(8):2131-2151. [Link]
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Dyatkin AB, et al. Aza-bicyclic amino acid carboxamides as α4β 1/α4β7 integrin receptor antagonists. ResearchGate. [Link]
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He W, et al. Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent. Bioorg Med Chem Lett. 2005;15(19):4273-7. [Link]
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Computational Analysis of ELOVL6 Structure and Inhibition for Rational Drug Design. [Link]
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Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of padsevonil. ResearchGate. [Link]
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Shimamura K, et al. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6. Eur J Pharmacol. 2010 Mar 25;630(1-3):34-41. [Link]
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Tower C, et al. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy. bioRxiv. 2024. [Link]
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Preclinical Pharmacokinetic and Pharmacological Studies of Antitumor and other Th. [Link]
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Comparative study of catalysts for the synthesis of "Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate"
A Comparative Guide to Catalytic Syntheses of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Introduction
The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, scaffold is a rigid piperidine analogue that features prominently in a wide array of bioactive natural products and marketed pharmaceuticals.[1] Its conformationally restricted framework makes it a valuable building block in medicinal chemistry, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[2] Specifically, tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a key intermediate whose stereochemistry profoundly influences the efficacy and selectivity of the final active pharmaceutical ingredient.[2][3]
The synthesis of this hydroxylated bicyclic amine, particularly with high stereocontrol, presents significant challenges.[1] This guide provides a comparative analysis of various catalytic systems employed for its synthesis, focusing on metal-based catalysts, biocatalysts, and Lewis acid-catalyzed approaches. By examining the underlying mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers in drug development and process chemistry with the insights needed to select the most appropriate catalytic strategy for their specific objectives.
Section 1: Overview of Synthetic Strategies
The construction of the chiral tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate molecule generally proceeds through one of several major pathways. The choice of strategy is often dictated by the desired stereoisomer, scalability, and the availability of starting materials. Key approaches include the asymmetric reduction of a ketone precursor, cycloaddition reactions to build the bicyclic core, and enzymatic resolution of racemic mixtures. The following workflow illustrates the primary decision points in selecting a synthetic route.
Section 2: Comparative Analysis of Catalytic Systems
Metal-Catalyzed Asymmetric Reduction
The most direct route to the target molecule involves the asymmetric reduction of the corresponding ketone, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate. This transformation is analogous to the well-studied reduction of 3-quinuclidinone.[4] Ruthenium-based catalysts are particularly effective for this purpose, offering high turnover numbers and frequencies, which makes them suitable for industrial-scale synthesis.[4]
Mechanism Insight: Chiral Ru(II) complexes, typically featuring diphosphine and diamine ligands, operate via a transfer hydrogenation mechanism. The catalyst, activated by a base, forms a ruthenium-hydride species. The ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon through a six-membered pericyclic transition state, with the chiral ligands directing the hydride to one face of the ketone, thereby establishing the desired stereocenter. While enantioselectivity can be slightly lower than the best biocatalytic methods, it often reaches up to 99% ee.[4] Other noble metal catalysts based on rhodium and palladium have also been explored for related C-H functionalization and cyclization reactions to form the azabicyclo[2.2.2]octane core.[5][6][7]
Biocatalytic Approaches
Biocatalysis represents a green and highly selective alternative to traditional chemical methods. Two primary biocatalytic strategies are employed: enantioselective reduction of the ketone precursor and enzymatic kinetic resolution of a racemic alcohol mixture.
-
Whole-Cell Bioreduction: Ketoreductases (KREDs), often utilized within whole-cell systems like E. coli or Rhodococcus erythropolis, can reduce the ketone precursor with exceptionally high enantioselectivity (>99% ee) under mild aqueous conditions.[4] These systems have the inherent advantage of cofactor regeneration (e.g., NAD(P)H), which is driven by a co-substrate like glucose or isopropanol, simplifying the process and reducing costs.[4]
-
Enzymatic Kinetic Resolution: This technique is applied to a racemic mixture of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Hydrolases, such as lipases and esterases, are used to selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol. For instance, Candida antarctica lipase B (CAL-B) can selectively hydrolyze the corresponding (R)-ester, leaving the (S)-alcohol with high enantiomeric excess (>90% ee).[2] Similarly, Pseudomonas fluorescens esterase has been shown to upgrade material from 75% to 99% ee.[2]
Lewis Acid-Catalyzed Cycloadditions
For constructing the bicyclic framework from simpler precursors, the Diels-Alder reaction is a powerful tool. Chiral Lewis acid catalysts can be employed to control the stereochemical outcome of the cycloaddition. Patents have disclosed the use of scandium triflate (Sc(OTf)₃) and BINOL-Ti complexes to enhance diastereoselectivity in these reactions.[2] For example, Sc(OTf)₃ can improve diastereomer ratios to 95:5 at low temperatures (–78°C), establishing the relative stereochemistry of the substituents on the newly formed ring.[2] This approach sets the core structure, which can then be further functionalized to yield the target molecule.
Palladium-Catalyzed Cyclizations
Palladium catalysts are instrumental in forming the 2-azabicyclo[2.2.2]octane skeleton via intramolecular cyclizations, such as the Tsuji-Trost reaction.[5] More recent developments include visible-light, palladium-catalyzed multicomponent reactions that couple cyclic dienes, gem-dichloroalkanes, and amines to efficiently generate the bicyclic core with high diastereoselectivity.[1] While these methods are powerful for creating the fundamental ring system, subsequent steps are required to introduce the hydroxyl group and adjust the N-protecting group to yield the final target molecule.
Section 3: Performance Data Summary
The following table summarizes the performance of various catalytic systems for the synthesis of chiral 5-hydroxy-2-azabicyclo[2.2.2]octane derivatives or analogous structures, highlighting key metrics for comparison.
| Catalyst System | Catalyst/Enzyme | Transformation | Yield (%) | ee (%) / dr | Temp (°C) | Time (h) | Key Advantages | Source(s) |
| Biocatalytic Reduction | E. coli expressing KgQR | Ketone Reduction | >99 | >99.9 (R) | 30 | 3 | High ee, Green Chemistry | [4] |
| Biocatalytic Reduction | Rhodococcus erythropolis | Ketone Reduction | 92 | >99 (S) | 37 | - | Access to (S)-enantiomer | [4] |
| Metal-Catalyzed Reduction | Ruthenium-based | Ketone Reduction | - | up to 99 | - | - | High Turnover, Scalable | [4] |
| Enzymatic Resolution | Candida antarctica Lipase B | Hydrolysis of Ester | - | >90 | - | - | High ee, Mild Conditions | [2] |
| Enzymatic Resolution | Pseudomonas fluorescens Esterase | Hydrolysis of Ester | - | >99 (from 75) | - | - | Upgrades enantiopurity | [2] |
| Lewis Acid Catalysis | Scandium Triflate (Sc(OTf)₃) | Diels-Alder | - | 95:5 dr | -78 | - | High Diastereoselectivity | [2] |
| Lewis Acid Catalysis | BINOL-Ti Complex | Hydroxylation | - | 90 ee | - | - | Asymmetric Hydroxylation | [2] |
| Palladium Catalysis | Pd(PPh₃)₄ | Multicomponent Cyclization | Moderate | High 1,4-syn | Ambient | 20 | Efficient core synthesis | [1] |
Section 4: Detailed Experimental Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a representative procedure based on established methods for the asymmetric reduction of bicyclic ketones.[4]
Objective: To synthesize enantiomerically enriched tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate from its ketone precursor.
Materials:
-
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
-
RuCl or similar chiral Ru(II) catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere flask, add the Ru(II) catalyst (0.5-1.0 mol%).
-
Add the ketone substrate (1.0 equiv) dissolved in the anhydrous solvent.
-
Add the formic acid/triethylamine azeotrope (5.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 25-40°C) and monitor by TLC or LC-MS for consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine yield and enantiomeric excess (by chiral HPLC).
Protocol B: Whole-Cell Biocatalytic Reduction
This protocol is a generalized procedure based on the use of engineered E. coli for asymmetric ketone reduction.[4]
Objective: To produce (R)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate with high enantiomeric excess.
Materials:
-
E. coli cells expressing a suitable ketoreductase (e.g., KgQR) and a glucose dehydrogenase (for cofactor regeneration).
-
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (as co-substrate)
-
Bioreactor or shaking incubator
Procedure:
-
Prepare a suspension of the whole cells in the phosphate buffer.
-
Add glucose to the cell suspension to the desired final concentration (e.g., 1.5 equiv).
-
Add the ketone substrate, either neat or as a solution in a water-miscible co-solvent (e.g., DMSO), to the desired final concentration.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by sampling the mixture and analyzing by HPLC.
-
Upon completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Protocol C: Enzymatic Kinetic Resolution using Lipase
This protocol describes a typical procedure for resolving a racemic mixture of the title compound via selective hydrolysis of its acetate ester.[2]
Objective: To resolve a racemic mixture of tert-butyl 5-acetoxy-2-azabicyclo[2.2.2]octane-2-carboxylate to obtain the enantiopure alcohol.
Materials:
-
Racemic tert-butyl 5-acetoxy-2-azabicyclo[2.2.2]octane-2-carboxylate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (pH 7.0)
-
Organic co-solvent if needed (e.g., THF)
Procedure:
-
Suspend the racemic acetate ester in the phosphate buffer.
-
Add the immobilized CAL-B enzyme.
-
Stir the suspension at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Monitor the reaction by chiral HPLC, tracking the formation of the alcohol and the ee of both the remaining ester and the product alcohol.
-
Stop the reaction at approximately 50% conversion to maximize the ee of both components.
-
Filter to remove the immobilized enzyme (which can be washed and reused).
-
Extract the aqueous phase with an organic solvent.
-
Separate the unreacted ester and the product alcohol by column chromatography.
Section 5: Conclusion and Authoritative Grounding
The synthesis of enantiopure tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through several effective catalytic routes.
-
For highest enantioselectivity and green chemistry principles, whole-cell biocatalytic reduction is the premier choice, often delivering >99.9% ee under mild, aqueous conditions.[4]
-
For scalability and high throughput, ruthenium-catalyzed asymmetric transfer hydrogenation provides an excellent balance of high yield, very good enantioselectivity (up to 99% ee), and high catalyst turnover.[4]
-
For obtaining high enantiopurity from a racemic mixture, enzymatic kinetic resolution with lipases offers a robust and reliable method.[2]
-
For constructing the core skeleton with defined stereochemistry, Lewis acid-catalyzed Diels-Alder reactions provide precise control over diastereoselectivity.[2]
The optimal catalyst is contingent upon project-specific requirements, including the desired enantiomer, production scale, cost constraints, and available equipment. Future efforts will likely focus on developing novel catalysts with even higher turnover numbers, broader substrate scope, and improved performance under process conditions, further streamlining the synthesis of this critical pharmaceutical intermediate.
References
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- Multicomponent Synthesis of Isoquinuclidines via Pd-Catalyzed Selective Dechlorination. (2025). Organic Letters. ACS Publications.
- tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. (n.d.). BenchChem.
- Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. (2009). Bioorganic & Medicinal Chemistry. PubMed.
- Palladium catalyzed cyclizations to alkaloid skeletons. Facile synthesis of desethylibogamine. (n.d.). Journal of the American Chemical Society. ACS Publications.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry. RSC Publishing.
- Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. (2023). Chemical Reviews. ACS Publications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 750634-09-4), ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
Before delving into the specific disposal protocol for tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, it is crucial to understand the foundational principles of laboratory waste management. These principles are designed to minimize risk and ensure regulatory compliance.
| Principle | Rationale |
| Waste Minimization | Reducing the volume of waste generated is the most effective way to mitigate disposal risks and costs. This can be achieved through careful planning of experiments and ordering only the necessary quantities of reagents. |
| Segregation | Never mix incompatible waste streams. Improper segregation can lead to dangerous chemical reactions, creating a significant safety hazard. |
| Proper Labeling | All waste containers must be clearly and accurately labeled with their contents, associated hazards, and the date of accumulation. This information is critical for safe handling and disposal by your institution's environmental health and safety (EHS) department or a licensed waste contractor. |
| Containment | Use appropriate, leak-proof containers that are compatible with the chemical waste they hold. Secondary containment should be used to prevent the spread of material in case of a spill. |
Disposal Protocol for Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
The following step-by-step protocol outlines the recommended procedure for the disposal of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Step 2: Waste Characterization and Segregation
Based on available information for similar compounds, tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate should be treated as a non-halogenated organic solid waste .
***dot graph WasteSegregation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Compound [label="Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate"]; Decision [label="Hazard Assessment\n(Based on related compounds)", shape=diamond, fillcolor="#FBBC05"]; HazardousWaste [label="Treat as Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WasteStream [label="Non-Halogenated\nOrganic Solid Waste"];
Compound -> Decision; Decision -> HazardousWaste [label=" Precautionary\n Principle "]; HazardousWaste -> WasteStream; }
Step 3: Container Selection and Labeling
-
Select a suitable container: Use a clean, dry, and sealable container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).
-
Label the container: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate"
-
The CAS Number: "750634-09-4"
-
The words "Hazardous Waste"
-
The primary hazards (based on related compounds): "Irritant"
-
The date you first added waste to the container (accumulation start date)
-
Your name, laboratory, and contact information
-
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
-
Ensure the storage area is well-ventilated.
Step 5: Arranging for Disposal
-
Once the container is full or you have no further use for the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Decontamination of Empty Containers
Empty containers that once held tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate must also be disposed of properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in a separate, properly labeled container for liquid organic waste.
-
Deface the Label: After triple rinsing, deface or remove the original label from the container.
-
Dispose of the Container: The triple-rinsed container can now typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institutional guidelines.
***dot graph DecontaminationWorkflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Empty Container of\nTert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TripleRinse [label="Triple rinse with\n a suitable solvent"]; CollectRinsate [label="Collect rinsate as\nhazardous liquid waste"]; DefaceLabel [label="Deface original label"]; DisposeContainer [label="Dispose of container as\nnon-hazardous waste"]; End [label="Decontamination Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> TripleRinse; TripleRinse -> CollectRinsate; CollectRinsate -> DefaceLabel; DefaceLabel -> DisposeContainer; DisposeContainer -> End; }
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
-
PubChem. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. [Link]
-
FDER. tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. [Link]
Sources
Comprehensive Safety and Handling Guide for Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Prepared by a Senior Application Scientist
This document provides essential procedural guidance for the safe handling, storage, and disposal of Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. As a bicyclic organic compound containing a tert-butyl carbamate (Boc) protecting group, this chemical requires meticulous handling to ensure the safety of laboratory personnel and to maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While specific toxicity data for Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is not extensively documented, a thorough risk assessment can be conducted by examining structurally similar compounds, such as other azabicyclo-octane derivatives and tert-butyl carbamates. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | GHS Hazard Statement | Source |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |[1][2] |
The causality for these hazards lies in the chemical nature of the compound. As a fine solid, it can easily become airborne, leading to inhalation.[3] Direct contact with mucous membranes in the eyes or respiratory tract, or with the skin, can lead to irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The equipment specified below is selected to provide a comprehensive barrier against the identified hazards.[4]
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[5][6] | Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient; fully sealed goggles are required to prevent particulate entry. |
| Hand Protection | Nitrile rubber gloves.[5][7] | Nitrile provides good resistance against a wide range of organic chemicals.[7][8] Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving.[7] Contaminated gloves must be disposed of properly after use.[9][10] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[5][7] | This provides a critical barrier against accidental spills and skin contact. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) respirator.[5] | Mandatory when handling the solid compound outside of a certified chemical fume hood, especially when weighing or transferring, to prevent inhalation of aerosolized dust.[5][9] |
| Foot Protection | Closed-toe shoes.[7] | Protects feet from spills and falling objects, a fundamental requirement in any laboratory setting. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical to minimize exposure and ensure reproducible experimental outcomes. The following protocol covers the handling of the compound from container receipt to use in a reaction.
Caption: A step-by-step workflow for the safe handling of the compound.
Experimental Protocol: Safe Handling
-
Preparation:
-
Before beginning, visually inspect the chemical's container for any signs of damage or leaks.[5]
-
Don all required PPE as specified in the table above.[6]
-
Prepare the work area by ensuring it is clean and uncluttered. All handling of the solid should be performed inside a certified chemical fume hood or a ventilated enclosure to control dust.[11][12]
-
-
Handling:
-
Carefully open the container inside the fume hood.
-
Use a spatula to weigh the desired amount of the solid onto weighing paper or into a suitable container. Minimize the generation of dust.[3][11]
-
Promptly and carefully transfer the weighed solid to the reaction vessel or dissolve it in the appropriate solvent.
-
-
Cleanup:
-
Once the transfer is complete, immediately clean the spatula and the weighing area with a damp cloth to remove any residual powder.
-
Decontaminate any non-disposable equipment (e.g., glassware) according to standard laboratory procedures.
-
Properly segregate and dispose of all contaminated waste, including weighing paper and used PPE.[5]
-
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][5]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[5]
Spill, Storage, and Disposal Plan
Spill Cleanup
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[5][13]
Storage
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][13]
-
Segregate from incompatible materials, particularly strong oxidizing agents.[5][13]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[14]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5] All waste containing this compound must be treated as hazardous waste.
Caption: Workflow for the proper segregation and disposal of waste.
Disposal Protocol
-
Solid Waste: Collect any unused or waste solid compound in a clearly labeled, sealed container designated for non-halogenated organic solid waste.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for non-halogenated organic liquid waste.[5]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous solid waste.[5]
-
Final Disposal: All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[5][9] Do not pour any waste down the drain.[5]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, ensuring a safer laboratory environment for all personnel.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
- Safety Data Sheet tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
- Safeguarding Your Research: Personal Protective Equipment for Handling Cyclotridecyne. Benchchem.
- Tert-butyl 5-oxo-2-azabicyclo(2.2.2)
- 4-Methyl-2-azabicyclo[2.1.
- tert-Butyl carbamate SAFETY D
- Protective Gear.
- MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. Capot Chemical.
- SAFETY DATA SHEET tert-Butyl Carbam
- Material Safety Data Sheet - tert-Butyl carbam
- tert-Butyl carbamate - Safety D
- Tert-butyl 5-amino-2-azabicyclo[2.2.
- Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety.
- Common Personal Protective Equipment. Environmental Health & Safety, University of Maryland.
- Guidance on Safe Storage of Chemicals in Labor
Sources
- 1. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate | C12H19NO3 | CID 72207652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
